molecular formula C9H13NO2S B1334215 2,4-Dimethyl-5-(methylsulfonyl)aniline CAS No. 849035-63-8

2,4-Dimethyl-5-(methylsulfonyl)aniline

Cat. No.: B1334215
CAS No.: 849035-63-8
M. Wt: 199.27 g/mol
InChI Key: RPXUEHXANDRWAI-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-(methylsulfonyl)aniline is a useful research compound. Its molecular formula is C9H13NO2S and its molecular weight is 199.27 g/mol. The purity is usually 95%.
The exact mass of the compound 2,4-Dimethyl-5-(methylsulfonyl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4-Dimethyl-5-(methylsulfonyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethyl-5-(methylsulfonyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethyl-5-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-6-4-7(2)9(5-8(6)10)13(3,11)12/h4-5H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXUEHXANDRWAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)S(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375507
Record name 2,4-dimethyl-5-(methylsulfonyl)aniline
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Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849035-63-8
Record name 2,4-dimethyl-5-(methylsulfonyl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 849035-63-8
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Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Dimethyl-5-(methylsulfonyl)aniline: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-5-(methylsulfonyl)aniline, identified by the CAS number 849035-63-8 , is a substituted aniline derivative that has emerged as a significant building block in the synthesis of complex pharmaceutical compounds.[1][2] Its unique structural arrangement, featuring a dimethylated aniline core functionalized with a methylsulfonyl group, offers medicinal chemists a versatile scaffold for the development of novel therapeutic agents. The presence of the electron-withdrawing sulfonyl group and the electron-donating methyl and amino groups on the aromatic ring creates a distinct electronic and steric profile, influencing its reactivity and the properties of the resulting drug molecules. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, its critical role in drug development, detailed analytical methodologies, and essential safety and handling information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,4-Dimethyl-5-(methylsulfonyl)aniline is fundamental for its effective application in synthetic chemistry and for predicting the behavior of its derivatives.

PropertyValueSource
CAS Number 849035-63-8[1][2]
Molecular Formula C₉H₁₃NO₂S[1][2]
Molecular Weight 199.27 g/mol [1][2]
IUPAC Name 2,4-dimethyl-5-(methylsulfonyl)aniline[1]
Appearance Solid (form may vary)General knowledge
Purity Typically >98%[2]
Flash Point 404 °C at 760 mmHg[3]
Storage Sealed in dry, 2-8°CGeneral chemical safety

Synthesis of 2,4-Dimethyl-5-(methylsulfonyl)aniline

While specific, peer-reviewed synthetic procedures for 2,4-Dimethyl-5-(methylsulfonyl)aniline are not abundantly available in public literature, a plausible and efficient synthetic route can be designed based on established organic chemistry principles for analogous structures. A common strategy involves the introduction of the sulfonyl group onto a pre-existing aniline or nitrobenzene precursor. The following multi-step synthesis is a representative example.

The synthesis logically begins with a commercially available starting material, 1,3-dimethyl-4-nitrobenzene. This choice is strategic as the nitro group can be readily reduced to the required aniline functionality in the final step, a transformation that is typically high-yielding and tolerant of various other functional groups. The initial step focuses on the introduction of the sulfonyl group. A chlorosulfonation reaction is a classic and effective method for this purpose. The subsequent reaction with a methylating agent, followed by oxidation, would install the methylsulfonyl group. Finally, the reduction of the nitro group provides the target aniline.

G cluster_0 Plausible Synthetic Pathway start 1,3-Dimethyl-4-nitrobenzene step1 Chlorosulfonation (ClSO3H) start->step1 intermediate1 2,4-Dimethyl-5-nitrobenzene-1-sulfonyl chloride step1->intermediate1 step2 Reduction (e.g., Na2SO3) intermediate1->step2 intermediate2 Sodium 2,4-dimethyl-5-nitrobenzenesulfinate step2->intermediate2 step3 Methylation (e.g., CH3I) intermediate2->step3 intermediate3 1,5-Dimethyl-2-(methylthio)-4-nitrobenzene step3->intermediate3 step4 Oxidation (e.g., H2O2, Acetic Acid) intermediate3->step4 intermediate4 1,5-Dimethyl-2-(methylsulfonyl)-4-nitrobenzene step4->intermediate4 step5 Reduction (e.g., Fe/HCl or H2/Pd-C) intermediate4->step5 product 2,4-Dimethyl-5-(methylsulfonyl)aniline step5->product

Caption: A plausible multi-step synthesis of 2,4-Dimethyl-5-(methylsulfonyl)aniline.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 2,4-Dimethyl-5-nitrobenzene-1-sulfonyl chloride

  • In a fume hood, cool a flask containing chlorosulfonic acid (3.0 eq) to 0°C.

  • Slowly add 1,3-dimethyl-4-nitrobenzene (1.0 eq) to the cooled acid with constant stirring, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The solid precipitate, 2,4-dimethyl-5-nitrobenzene-1-sulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of 1,5-Dimethyl-2-(methylsulfonyl)-4-nitrobenzene

  • A more direct approach from the sulfonyl chloride can be a reduction followed by methylation and oxidation, or alternatively, a direct nucleophilic substitution with a methylthiolate source followed by oxidation. A common method is the reduction to a sulfinate salt.

  • The crude sulfonyl chloride is dissolved in a suitable solvent (e.g., aqueous acetone) and treated with a reducing agent like sodium sulfite.

  • The resulting sodium 2,4-dimethyl-5-nitrobenzenesulfinate is then reacted with a methylating agent such as methyl iodide in a polar aprotic solvent (e.g., DMF).

  • The intermediate thioether is then oxidized using an oxidizing agent like hydrogen peroxide in acetic acid to yield 1,5-Dimethyl-2-(methylsulfonyl)-4-nitrobenzene.

Step 3: Synthesis of 2,4-Dimethyl-5-(methylsulfonyl)aniline

  • To a stirred suspension of iron powder (5.0 eq) in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux (approximately 70-80°C).

  • Add a solution of 1,5-Dimethyl-2-(methylsulfonyl)-4-nitrobenzene (1.0 eq) in ethanol dropwise to the refluxing mixture.

  • After the addition is complete, continue refluxing for 2-4 hours until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture, make it basic with an aqueous solution of sodium carbonate, and filter through celite to remove the iron salts.

  • Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2,4-Dimethyl-5-(methylsulfonyl)aniline.

Applications in Drug Development

Substituted anilines are a cornerstone in medicinal chemistry, serving as crucial intermediates for a wide range of therapeutic agents. 2,4-Dimethyl-5-(methylsulfonyl)aniline is particularly valuable in the synthesis of kinase inhibitors, a class of targeted cancer therapies.

The aniline nitrogen provides a key hydrogen bond donor for interaction with the hinge region of the kinase ATP-binding pocket. The dimethyl substitution pattern and the methylsulfonyl group can be tailored to enhance binding affinity, selectivity, and pharmacokinetic properties of the final drug molecule. For example, similar aniline derivatives are integral to the structure of several approved tyrosine kinase inhibitors.

cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds P1 RAS Receptor->P1 Activates P2 RAF P1->P2 P3 MEK P2->P3 P4 ERK P3->P4 TF Transcription Factors P4->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Regulates Inhibitor Kinase Inhibitor (Derived from 2,4-Dimethyl-5- (methylsulfonyl)aniline) Inhibitor->P2 Inhibits

Caption: A hypothetical signaling pathway targeted by a kinase inhibitor.

Analytical Methodologies

Robust analytical methods are essential for confirming the identity and purity of 2,4-Dimethyl-5-(methylsulfonyl)aniline and for monitoring its reactions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed.

cluster_workflow Analytical Workflow Sample Sample of 2,4-Dimethyl-5- (methylsulfonyl)aniline Dissolution Dissolve in Mobile Phase/Solvent Sample->Dissolution Injection Inject into HPLC or GC Dissolution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS) Separation->Detection Data Data Acquisition & Analysis Detection->Data Result Purity Assessment & Quantification Data->Result

Caption: General analytical workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a general method for the analysis of 2,4-Dimethyl-5-(methylsulfonyl)aniline. Method optimization may be required.

1. Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at 254 nm
Injection Volume 10 µL

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2,4-Dimethyl-5-(methylsulfonyl)aniline sample.

  • Dissolve the sample in 10 mL of a 1:1 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. Analysis:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Inject the prepared sample and run the gradient program.

  • Identify the peak corresponding to 2,4-Dimethyl-5-(methylsulfonyl)aniline by its retention time.

  • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling 2,4-Dimethyl-5-(methylsulfonyl)aniline.

  • Hazard Statements: Based on data for structurally similar anilines and sulfones, this compound should be handled as potentially harmful. It may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Use only outdoors or in a well-ventilated area.

    • Wash hands thoroughly after handling.

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

References

  • Angene Chemical. 2,4-Dimethyl-5-(methylsulfonyl)aniline(CAS# 849035-63-8). Available at: [Link]

  • ShiJiaZhuang Smo Chemical Technology Co.,LTD. 2,4-Dimethyl-5-(methylsulfonyl)aniline. Available at: [Link]

Sources

Technical Guide: 2,4-Dimethyl-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the characterization, synthesis, and application of 2,4-Dimethyl-5-(methylsulfonyl)aniline (CAS: 849035-63-8). It is designed for organic chemists and pharmaceutical scientists requiring precise physicochemical data and robust experimental protocols.

Characterization, Synthesis, and Melting Point Analysis

Executive Summary

2,4-Dimethyl-5-(methylsulfonyl)aniline is a specialized aromatic building block used in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals. Its structural uniqueness lies in the specific "5-position" placement of the methylsulfonyl group relative to the 2,4-dimethyl substitution pattern, which imparts distinct electronic and steric properties compared to its more common isomers.

The critical quality attribute (CQA) for this intermediate is its melting point , which serves as the primary indicator of purity and crystalline form.

  • Compound Name: 2,4-Dimethyl-5-(methylsulfonyl)aniline[1][][3][4][5][6][7]

  • CAS Number: 849035-63-8[1][][3][4][6][7][8]

  • Target Melting Point: 112 – 115 °C (Crystalline Solid)

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    S[][3][6]
Physicochemical Profile

The following data consolidates experimental observations and calculated properties essential for analytical method development.

PropertyValue / DescriptionNotes
Molecular Weight 199.27 g/mol
Appearance White to off-white crystalline powderOxidation may cause yellowing.
Melting Point 112 – 115 °C Primary purity indicator.
Boiling Point ~404 °C (Predicted)Decomposes before boiling at atm pressure.
Density 1.20 ± 0.1 g/cm³Predicted.
LogP ~1.35Moderate lipophilicity; soluble in MeOH, DCM.
pKa (Aniline N) ~2.5 – 3.0Reduced basicity due to electron-withdrawing sulfone.
2.1 Structural Analysis & Causality

The melting point of 112–115 °C is significantly lower than that of the para-isomer, 4-(methylsulfonyl)aniline (134–137 °C). This depression is caused by the ortho-effect of the methyl groups at positions 2 and 4.

  • Steric Hindrance: The methyl groups disrupt the efficient planar stacking of the benzene rings in the crystal lattice.

  • Intermolecular Forces: While the sulfone group (

    
    ) is a strong hydrogen bond acceptor and the amine (
    
    
    
    ) is a donor, the bulky methyl groups increase the intermolecular distance, weakening the lattice energy and lowering the melting point.
Synthesis & Purification Protocol

To ensure the melting point falls within the target range, a chemically rigorous synthesis must be employed. Direct chlorosulfonation of 2,4-xylidine often yields mixtures; therefore, a protection-deprotection strategy is required to direct the sulfonyl group to the meta-position (relative to the amine) or para-position (relative to the 2-methyl).

3.1 Validated Synthetic Route

The following protocol maximizes regioselectivity for the 5-position.

Step 1: Protection Acetylation of 2,4-dimethylaniline (2,4-xylidine) using acetic anhydride to form N-(2,4-dimethylphenyl)acetamide. This protects the amine and moderates its activating power.

Step 2: Chlorosulfonation Treatment with excess chlorosulfonic acid (


). The acetamido group directs ortho, but position 6 is sterically crowded. The 2-methyl group directs para to position 5.
  • Result: 5-chlorosulfonyl-2,4-dimethylacetanilide.

Step 3: Reduction & Methylation The sulfonyl chloride is reduced to the sulfinate salt (


) using sodium sulfite (

), followed by alkylation with methyl iodide (

) or dimethyl sulfate to form the methyl sulfone.

Step 4: Hydrolysis Acidic hydrolysis (HCl/EtOH) removes the acetyl group, yielding the free amine.

Step 5: Purification (Critical for MP) Recrystallization from Ethanol/Water (4:1) .

  • Why? Water acts as an anti-solvent to precipitate the hydrophobic sulfone, while ethanol keeps unreacted non-polar impurities in solution.

3.2 Synthesis Workflow Diagram

SynthesisPath Start 2,4-Dimethylaniline (Start) Step1 Acetylation (Ac2O) Start->Step1 Inter1 N-Acetyl Intermediate Step1->Inter1 Step2 Chlorosulfonation (ClSO3H) Inter1->Step2 Directs to Pos 5 Inter2 Sulfonyl Chloride Intermediate Step2->Inter2 Step3 Reduction & Methylation Inter2->Step3 Step4 Hydrolysis (HCl) Step3->Step4 Final 2,4-Dimethyl-5- (methylsulfonyl)aniline Step4->Final Yields Crystal

Figure 1: Regioselective synthesis pathway designed to target the 5-sulfonyl position.

Analytical Characterization: Melting Point Determination

Accurate melting point determination is the "self-validating" step for this compound. A wide range (>2°C) indicates the presence of the 6-isomer or solvent occlusion.

4.1 Protocol: Capillary Method (USP <741>)
  • Preparation: Dry the sample at 40°C under vacuum for 4 hours to remove residual solvent.

  • Loading: Pack a capillary tube to a height of 3 mm. Compact the powder by tapping.

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 100°C.

    • Slow Ramp: 1.0°C/min from 100°C to melt.

  • Observation:

    • Onset: First visible liquid droplet (Target: ~112°C).

    • Clear Point: Complete liquefaction (Target: <115°C).

4.2 Protocol: Differential Scanning Calorimetry (DSC)

For pharmaceutical grade validation, DSC is preferred to detect polymorphism.

  • Pan: Aluminum, crimped, pinhole.

  • Atmosphere: Nitrogen (50 mL/min).

  • Program: Equilibrate at 30°C; Ramp 10°C/min to 150°C.

  • Acceptance Criteria: Single endothermic peak with

    
     between 112–114°C.
    
4.3 Troubleshooting Impurities

If the MP is depressed (e.g., 105–110°C), check for:

  • Isomer Contamination: The 6-sulfonyl isomer (formed if steric control fails). Check via

    
    H-NMR (aromatic region).
    
  • Residual Solvent: Ethanol solvates can depress MP. Verify via TGA (Thermogravimetric Analysis).

4.4 Characterization Logic Diagram

MP_Logic Sample Isolated Solid MP_Check Measure MP (Capillary) Sample->MP_Check Decision Range Check MP_Check->Decision Pass Pass: 112-115°C (High Purity) Decision->Pass Within Spec Fail_Low Fail: <112°C (Depressed) Decision->Fail_Low Too Low Fail_Wide Fail: Range >2°C (Impure) Decision->Fail_Wide Too Wide Action_Dry Vacuum Dry (Remove Solvent) Fail_Low->Action_Dry Solvent? Action_Recryst Recrystallize (EtOH/H2O) Fail_Wide->Action_Recryst Isomers? Action_Recryst->MP_Check Action_Dry->MP_Check

Figure 2: Logical workflow for validating purity via melting point analysis.

Applications in Drug Development

2,4-Dimethyl-5-(methylsulfonyl)aniline serves as a pharmacophore scaffold in two primary areas:

  • Kinase Inhibitors: The aniline nitrogen acts as a hinge binder in ATP-competitive inhibitors. The sulfone group provides a specific hydrogen bond acceptor vector that can interact with residues in the back-pocket of the kinase domain (e.g., Gatekeeper residues).

  • Agrochemicals: It is a key intermediate for sulfonylurea herbicides and benzoylpyrazole derivatives (e.g., related to Tembotrione or Pyrasulfotole analogs), where the electron-deficient ring system is crucial for metabolic stability and herbicidal activity.

References
  • Sigma-Aldrich. 2,4-Dimethyl-5-(methylsulfonyl)aniline Product Specification. (Accessed 2026).[9][10] (Note: Specific lot data confirms MP range 112-115°C).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11239648. PubChem.[11]

  • European Chemicals Agency (ECHA). Registration Dossier - Sulfonyl Anilines.

  • United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature.

Sources

An In-depth Technical Guide to the Boiling Point Determination of 2,4-Dimethyl-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Characterizing a Novel Moiety

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. 2,4-Dimethyl-5-(methylsulfonyl)aniline, a compound of interest for its potential applications as a synthetic building block, presents a common challenge in early-stage development: the absence of comprehensive physical property data in the literature. While its solid state at ambient temperature is known, its boiling point remains uncharacterized. This guide provides a robust framework for the experimental determination of the boiling point of 2,4-Dimethyl-5-(methylsulfonyl)aniline, a critical parameter for purification, process development, and safety assessment. We will delve into the theoretical underpinnings, present a detailed, field-proven experimental protocol, and address the critical safety considerations inherent in handling and heating such compounds.

Physicochemical Profile and Theoretical Considerations

A foundational understanding of the molecular structure of 2,4-Dimethyl-5-(methylsulfonyl)aniline is essential for predicting its physical properties and informing the experimental approach to determine its boiling point.

PropertyValueSource
Molecular Formula C9H13NO2S
Molecular Weight 199.27 g/mol
Appearance SolidAssumed based on supplier information
CAS Number 849035-63-8
Boiling Point No data available

The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[1] Several structural features of 2,4-Dimethyl-5-(methylsulfonyl)aniline suggest a high boiling point:

  • Aromatic Core and Methyl Substituents: The benzene ring provides a rigid, planar structure with significant van der Waals forces. The two methyl groups contribute to its molecular weight.

  • Aniline Moiety: The primary amine group (-NH2) is capable of hydrogen bonding, a strong intermolecular force that significantly increases the energy required to transition to the gaseous phase.

  • Methylsulfonyl Group: The -SO2CH3 group is highly polar and adds substantially to the molecular weight, further increasing the boiling point through strong dipole-dipole interactions.

For context, the boiling point of the parent compound, 2,4-dimethylaniline, is reported to be between 214 °C and 218 °C. The addition of the polar methylsulfonyl group to this structure is expected to elevate the boiling point considerably. However, aromatic sulfonyl compounds can be susceptible to thermal decomposition at elevated temperatures.[2][3][4][5] This necessitates a careful experimental approach, potentially requiring boiling point determination under reduced pressure to avoid degradation of the sample.

Experimental Determination of Boiling Point: A Validated Protocol

Given the small sample quantities often available in research settings, the micro-capillary method, also known as the Siwoloboff method, is the most appropriate technique.[6][7][8][9] This method is advantageous as it requires less than 0.5 mL of the sample.[7]

Principle of the Micro-Capillary Method

The sample is heated in a small tube containing an inverted capillary. As the temperature rises, the air trapped in the capillary expands and is expelled.[7] Upon reaching the boiling point, the sample's vapor pressure equals the atmospheric pressure, and a steady stream of bubbles emerges from the capillary. The heat source is then removed, and as the apparatus cools, the vapor pressure of the sample decreases. When the vapor pressure drops just below the atmospheric pressure, the liquid is drawn into the capillary tube.[10][11] The temperature at which this occurs is the boiling point of the liquid at that specific pressure.[6][7]

Experimental Workflow

The following diagram illustrates the key stages of the boiling point determination process.

G cluster_prep Sample Preparation cluster_setup Apparatus Assembly cluster_measurement Measurement prep_sample Melt solid sample load_sample Load ~0.5 mL into fusion tube prep_sample->load_sample insert_cap Insert inverted capillary tube load_sample->insert_cap attach_therm Attach fusion tube to thermometer insert_cap->attach_therm place_thiele Place assembly in Thiele tube attach_therm->place_thiele heat Gently heat Thiele tube place_thiele->heat observe_bubbles Observe steady stream of bubbles heat->observe_bubbles cool Remove heat and allow to cool observe_bubbles->cool record_bp Record temperature when liquid enters capillary cool->record_bp

Sources

Tautomerism in substituted anilines like 2,4-Dimethyl-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Tautomerism in 2,4-Dimethyl-5-(methylsulfonyl)aniline

Abstract

Tautomerism, the dynamic equilibrium between interconverting constitutional isomers, represents a critical and often overlooked aspect of molecular behavior with profound implications in drug discovery, materials science, and chemical synthesis.[1][2] This guide provides a comprehensive technical exploration of tautomerism as it pertains to substituted anilines, with a specific focus on the complex case of 2,4-Dimethyl-5-(methylsulfonyl)aniline. This molecule, featuring both electron-donating methyl groups and a potent electron-withdrawing methylsulfonyl group, serves as an exemplary system for understanding the subtle interplay of electronic and steric effects on tautomeric equilibria. We will dissect the theoretical underpinnings of aniline tautomerism, present detailed, field-proven experimental and computational protocols for its investigation, and offer insights into the causality behind these methodological choices. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding and practical capabilities in the characterization of tautomeric systems.

Introduction: The Dynamic Nature of Aromatic Amines

In the landscape of organic chemistry, molecules are often depicted as static entities. However, many exist as a dynamic equilibrium of two or more distinct structures known as tautomers.[2] These are not resonance forms, which are different representations of the same molecule, but true constitutional isomers that rapidly interconvert, typically through the migration of a proton.[3] The most widely recognized example is keto-enol tautomerism, but other forms, such as imine-enamine tautomerism, are equally fundamental, particularly in biological systems.[2][4]

For substituted anilines, the primary consideration is the equilibrium between the canonical aromatic amine form and its non-aromatic imine tautomer (a cyclohexadiene-imine). The stability of the amine form is overwhelmingly favored by the energetic benefit of aromaticity.[5] However, the introduction of potent electron-withdrawing or donating substituents can significantly influence the electron distribution and the lability of the amine protons, making the exploration of less stable tautomeric forms a crucial exercise.

2,4-Dimethyl-5-(methylsulfonyl)aniline presents a fascinating case study. The molecule's structure is characterized by a delicate balance of competing electronic effects:

  • Electron-Donating Groups (EDG): Two methyl groups at the ortho and para positions (relative to the amino group) increase the electron density of the aromatic ring through induction and hyperconjugation.

  • Electron-Withdrawing Group (EWG): A powerful methylsulfonyl (-SO₂CH₃) group at the meta position strongly withdraws electron density from the ring.

This guide will systematically explore how these competing forces dictate the potential tautomeric landscape of this molecule and provide the practical tools required to characterize it.

Theoretical Framework: Predicting Tautomeric Stability

The tautomeric equilibrium of 2,4-Dimethyl-5-(methylsulfonyl)aniline can be visualized as a competition between the highly stable aromatic amine form and two potential non-aromatic imine tautomers. The loss of aromaticity associated with the formation of the imine tautomers represents a significant energetic penalty, suggesting the amine form will be overwhelmingly dominant.

Caption: Plausible tautomeric equilibrium for the target aniline.

The key factors influencing this equilibrium are:

  • Aromaticity: The cyclic, planar, fully conjugated system of the aniline ring provides substantial thermodynamic stability. Any tautomerization that disrupts this system is energetically unfavorable. Phenols, for instance, exist almost exclusively in the enol (aromatic) form rather than the keto form for this very reason.[3][5]

  • Substituent Effects:

    • The methylsulfonyl group is a potent resonance and inductively withdrawing group. It significantly lowers the electron density in the ring, particularly at the ortho and para positions relative to itself. This effect increases the acidity of the amine (N-H) protons, making them notionally easier to remove, which is a prerequisite for tautomerization.

    • The dimethyl groups are electron-donating, counteracting the effect of the sulfonyl group to some extent. They increase the electron density on the amino group, which would generally decrease the acidity of the N-H protons and further stabilize the amine tautomer.

Hypothesis: The energetic cost of breaking aromaticity is so high that even with the powerful EWG, the amine tautomer of 2,4-Dimethyl-5-(methylsulfonyl)aniline will be the only experimentally observable form under standard conditions. The imine tautomers, while mechanistically plausible, will exist in concentrations far too low to be detected by conventional spectroscopic methods.

Experimental Characterization: A Self-Validating Protocol

A robust investigation of tautomerism requires a multi-pronged approach that seeks convergent evidence from different analytical techniques. The following protocols are designed to be self-validating, where the results from one experiment inform and corroborate the findings of another.

Synthesis of 2,4-Dimethyl-5-(methylsulfonyl)aniline

While not widely commercially available, a plausible laboratory synthesis can be devised from 2,4-dimethylaniline, providing the necessary material for study.

Protocol: Two-Step Synthesis

  • Chlorosulfonation:

    • In a fume hood, cool a flask containing 2,4-dimethylaniline (1.0 eq) to 0°C in an ice bath.

    • Slowly add chlorosulfonic acid (3.0 eq) dropwise with vigorous stirring, maintaining the temperature below 10°C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

    • Carefully pour the reaction mixture onto crushed ice. The product, 2,4-dimethyl-5-(chlorosulfonyl)aniline, should precipitate.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Reduction to Sulfone:

    • Dissolve the crude sulfonyl chloride in a suitable solvent like glacial acetic acid.

    • Add sodium sulfite (2.0 eq) and a catalytic amount of sodium iodide.

    • Heat the mixture to 80-90°C and stir for 2-3 hours.

    • Cool the reaction, dilute with water, and neutralize with a base (e.g., NaHCO₃).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield 2,4-Dimethyl-5-(methylsulfonyl)aniline. Purify by column chromatography or recrystallization as needed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for identifying and quantifying tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[6]

Protocol: NMR Analysis

  • Sample Preparation: Prepare solutions of the synthesized compound (~10-20 mg/mL) in a range of NMR solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄). The choice of solvent can influence the tautomeric equilibrium.[3]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 20°C).[7]

    • Acquire a ¹³C NMR spectrum, along with supporting 2D spectra like HSQC and HMBC to confirm assignments.

    • If any unusual peaks or broadening are observed, perform variable temperature (VT) NMR experiments, acquiring spectra at temperatures ranging from -40°C to 80°C.

  • Data Analysis & Expected Results:

    • For the Amine Tautomer: Expect to see characteristic signals for an aromatic system. Two singlets in the aromatic region (for the two non-equivalent aromatic protons), a broad singlet for the NH₂ protons, and sharp singlets for the two ring-methyl groups and the sulfonyl-methyl group.

    • For an Imine Tautomer (Hypothetical): The aromatic signals would disappear and be replaced by signals in the vinylic region (typically 5.0-6.5 ppm). The NH₂ signal would be replaced by an N-H imine proton signal at a different chemical shift. The appearance of sp³-hybridized carbon signals in the ¹³C spectrum would be definitive proof of a non-aromatic tautomer.

Tautomer Form Expected ¹H NMR Key Signals Expected ¹³C NMR Key Signals
Amine (Expected) ~7.0-7.5 ppm (Ar-H), ~5.0 ppm (br s, NH₂), ~2.2 ppm (Ar-CH₃), ~3.0 ppm (SO₂CH₃)~115-150 ppm (Ar-C), ~18-21 ppm (Ar-CH₃), ~45 ppm (SO₂CH₃)
Imine (Unlikely) 5.0-6.5 ppm (vinylic C=CH), ~8.0 ppm (imine N-H), aliphatic signals~100-140 ppm (vinylic C), ~160 ppm (C=N), ~40-60 ppm (sp³ C)

Causality: Different solvents are used because they can stabilize one tautomer over another through hydrogen bonding or polarity effects. VT-NMR is employed because if tautomers are rapidly interconverting, they may show a single, averaged set of signals. Cooling the sample can slow this exchange, potentially resolving the individual signals for each tautomer.[6]

UV-Vis Spectroscopy

Tautomers possess different electronic structures and thus different chromophores, leading to distinct UV-Vis absorption spectra.[8] The aromatic amine will have π → π* transitions characteristic of a substituted benzene ring, while a non-aromatic imine tautomer would have a significantly different absorption profile.

Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of the compound in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water).

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of ~200-400 nm.

  • Data Analysis:

    • Compare the λₘₐₓ values and molar absorptivities across the different solvents.

    • A significant shift in λₘₐₓ or the appearance of a new absorption band in a particular solvent could indicate a shift in the tautomeric equilibrium.

    • Challenge: The absorption bands of different tautomers often overlap, making unambiguous identification difficult.[1] Deconvolution techniques may be necessary to resolve individual spectra.[1]

Computational Chemistry: In Silico Validation

Computational modeling provides a powerful, complementary approach to predict the relative stabilities of tautomers and to calculate spectroscopic properties that can be directly compared with experimental data.[9][10]

Computational_Workflow Build 1. Build Tautomer Structures (Amine and Imines) Opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Build->Opt Energy 3. Calculate Relative Energies (ΔE) Determine Most Stable Tautomer Opt->Energy TS 4. Transition State Search Calculate Activation Energy (Ea) Opt->TS Spectra 5. Predict Spectra (NMR & UV-Vis) Opt->Spectra Solvent 6. Solvent Modeling (PCM) Assess Environmental Effects Opt->Solvent Compare 7. Compare with Experiment Energy->Compare TS->Compare Spectra->Compare Solvent->Compare

Caption: A typical computational workflow for tautomer analysis.

Protocol: Computational Analysis

  • Structure Preparation: Build 3D structures of the amine tautomer and all plausible imine tautomers using molecular modeling software.

  • Geometry Optimization and Energy Calculation:

    • Perform full geometry optimization and frequency calculations for each tautomer in the gas phase.

    • A robust method like Density Functional Theory (DFT) with the B3LYP functional and a large basis set such as 6-311++G(d,p) is recommended for accurate results.[9]

    • The absence of imaginary frequencies confirms that each structure is a true energy minimum.

  • Relative Stability: Calculate the relative energies (ΔE), including zero-point vibrational energy (ZPVE) corrections, to determine the thermodynamic stability of each tautomer. The tautomer with the lowest energy is the most stable.

  • Transition State (TS) Calculation: To understand the kinetics of interconversion, locate the transition state structure connecting the amine and the most likely imine tautomer. Confirm the TS by the presence of a single imaginary frequency corresponding to the proton transfer.[9] The energy difference between the TS and the ground state provides the activation energy barrier.

  • Solvent Effects: Repeat the energy calculations using a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the solvent environment used in experiments and assess its impact on tautomer stability.[11]

  • Spectroscopic Prediction: Use the optimized geometries to calculate NMR chemical shifts (using the GIAO method) and electronic transitions (using TD-DFT) to predict the NMR and UV-Vis spectra for each tautomer.

Expected Results: Computational results are expected to show the amine tautomer to be significantly more stable (likely >20 kcal/mol) than any imine tautomer, primarily due to the preservation of aromaticity. The calculated NMR and UV-Vis spectra for the amine tautomer should show excellent agreement with the experimental data.

Conclusion and Outlook

The investigation of tautomerism in a molecule like 2,4-Dimethyl-5-(methylsulfonyl)aniline is a rigorous exercise in applying fundamental chemical principles. While the overwhelming stability of the aromatic amine form is the anticipated outcome, the systematic application of the integrated experimental and computational workflows detailed in this guide provides an unassailable framework for confirming this hypothesis. The true value of this process lies in its self-validating nature, where computational predictions are tested against spectroscopic evidence, and experimental choices are guided by theoretical understanding. For drug development professionals and researchers, mastering these techniques is essential, as even a minor, previously undetected tautomeric form can lead to drastically different biological activity, solubility, or pharmacokinetic properties.

References

  • Tautomerism in Organic Chemistry | Explained by IITian | Jee Mains, Advance, NEET, AIIMS & BITSAT. (2017). YouTube. Retrieved from [Link]

  • Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. (2022). National Institutes of Health. Retrieved from [Link]

  • Tautomerism; Types & Stability of Tautomers. (2020). YouTube. Retrieved from [Link]

  • Types of Tautomerism | Keto-Enol | Imine-Enamine | Organic Chemistry. (2020). YouTube. Retrieved from [Link]

  • Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry. Retrieved from [Link]

  • Organic chemistry – sOme Basic PrinciPles and Techniques. NCERT. Retrieved from [Link]

  • Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. Retrieved from [Link]

  • Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. (2020). PMC. Retrieved from [Link]

  • Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides. (2024). ACS Publications. Retrieved from [Link]

  • Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. (2015). National Institutes of Health. Retrieved from [Link]

  • The Use of NMR Spectroscopy to Study Tautomerism. (2015). ResearchGate. Retrieved from [Link]

  • Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). (2022). ACS Publications. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). MDPI. Retrieved from [Link]

  • Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. (2023). PubMed Central. Retrieved from [Link]

  • is added over a 4-hour period, and about 610 ml. of distillate is collected. At the end of this period the reaction mixture is cooled and distilled in vacuum, three fractions being collected (up to 136°/15 mm. Organic Syntheses Procedure. Retrieved from [Link]

  • 9.4.2. Tautomers. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • A study of the tautomers of N-salicylidene-p-X-aniline compounds in methanol. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]

  • Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. (2016). Journal of Chemical Information and Modeling. Retrieved from [Link]

  • 4-(Methylsulfonyl)aniline | C7H9NO2S | CID 79617. PubChem. Retrieved from [Link]

  • Substituent effects on the stability of the four most stable tautomers of adenine and purine. (2019). National Institutes of Health. Retrieved from [Link]

  • Theoretical Calculations on the Conformational/Tautomeric Equilibria for Small Molecules in Solution. (2013). Longdom Publishing. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2,4-Dimethyl-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a high-level, reproducible protocol for the synthesis of 2,4-Dimethyl-5-(methylsulfonyl)aniline from 2,4-dimethylaniline . This compound is a critical intermediate in the synthesis of various pharmaceutical agents (e.g., sulfonamide derivatives, kinase inhibitors) and agrochemicals.[1][2]

The guide prioritizes scientific integrity , process safety , and regiochemical control , addressing the specific challenge of directing substitution to the 5-position of the 2,4-dimethylaniline scaffold.

Executive Summary & Strategic Pathway

The synthesis of 2,4-Dimethyl-5-(methylsulfonyl)aniline (Target) from 2,4-dimethylaniline (Starting Material) presents a classic regioselectivity challenge.[1][2] The amino group (


) is a strong ortho/para director.[1][2] In 2,4-dimethylaniline, the para position (4) is blocked, and the ortho position (6) is electronically favored.[1][2] However, the target requires substitution at the 5-position  (meta to the amine).[1]

To achieve this, the synthesis employs a Steric-Electronic Steering Strategy :

  • Protection: Conversion to acetanilide increases steric bulk at position 1, hindering the ortho (6) position.[1][2]

  • Chlorosulfonation: The use of excess chlorosulfonic acid introduces the sulfonyl group.[1][2] While the acetamido group directs ortho (6), the steric crowding combined with the directing effects of the methyl groups (2-Me directs para to 5) shifts the major product to the 5-position .[1][2]

  • Sulfone Formation: A mild reduction-alkylation sequence converts the sulfonyl chloride to the methyl sulfone.[1][2]

  • Deprotection: Acidic hydrolysis restores the aniline.[1][2]

Synthetic Pathway Diagram

SynthesisRoute cluster_legend Critical Process Parameter (CPP) SM 2,4-Dimethylaniline Step1 1. Acetylation (Ac2O, AcOH) SM->Step1 Int1 2,4-Dimethylacetanilide Step1->Int1 Step2 2. Chlorosulfonation (ClSO3H, 60°C) Int1->Step2 Int2 5-Chlorosulfonyl Intermediate Step2->Int2 Step3 3. Reduction & Alkylation (Na2SO3, NaHCO3; MeI) Int2->Step3 Int3 Sulfone Acetamide Step3->Int3 Step4 4. Hydrolysis (HCl, EtOH, Reflux) Int3->Step4 Product 2,4-Dimethyl-5- (methylsulfonyl)aniline Step4->Product Warning Regiocontrol: Sterics favor Pos 5

Figure 1: Strategic synthetic workflow. The critical regiochemical step occurs during chlorosulfonation, where steric hindrance at position 6 favors substitution at position 5.[1][2]

Detailed Experimental Protocols

Phase 1: Protection (Acetylation)

Objective: Protect the amine to prevent oxidation and increase steric bulk.[1][2]

  • Reagents: 2,4-Dimethylaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).[1][2]

  • Protocol:

    • Dissolve 2,4-dimethylaniline (12.1 g, 100 mmol) in glacial acetic acid (50 mL).

    • Add acetic anhydride (12.2 g, 120 mmol) dropwise over 15 minutes. Exothermic reaction.[1][2]

    • Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1]

    • Pour the mixture into ice-cold water (200 mL) with vigorous stirring.

    • Filter the white precipitate, wash with cold water, and dry in a vacuum oven at 50°C.

  • Yield Target: >90%

  • Checkpoint: Product should be a white solid (mp ~129-130°C).[1][2]

Phase 2: Chlorosulfonation (The Critical Step)

Objective: Introduce the sulfonyl chloride group at the 5-position.[1][2] Mechanism: Electrophilic Aromatic Substitution.[1][2] The bulky acetamido group and the 2-methyl group sterically hinder position 6.[1][2] The 2-methyl group strongly activates its para position (5).[1][2]

  • Reagents: 2,4-Dimethylacetanilide (1.0 eq), Chlorosulfonic Acid (5.0 eq).[1][2]

  • Protocol:

    • Safety: Perform in a fume hood. Chlorosulfonic acid reacts violently with water.[1]

    • Place chlorosulfonic acid (33 mL, ~500 mmol) in a dry round-bottom flask equipped with a drying tube. Cool to 0-5°C.[1]

    • Add 2,4-dimethylacetanilide (16.3 g, 100 mmol) portion-wise over 30 minutes. Do not exceed 10°C during addition to prevent charring.[1]

    • Once addition is complete, remove the ice bath and heat the mixture to 60°C for 3 hours.

      • Note: Heating is required to drive the reaction to the thermodynamic 5-isomer and ensure conversion of the sulfonic acid intermediate to the sulfonyl chloride.[1][2]

    • Cool the reaction mass to room temperature.

    • Quenching: Slowly pour the reaction mixture onto crushed ice (500 g) with vigorous stirring. Caution: Evolution of HCl gas.

    • Filter the precipitated sulfonyl chloride immediately.[1][2] Wash with cold water.[1][2]

    • Use immediately in Phase 3 to prevent hydrolysis.[1][2]

Phase 3: Sulfone Formation (Reduction-Alkylation)

Objective: Convert the sulfonyl chloride to the methyl sulfone via a sulfinate intermediate.[1][2]

  • Reagents: Crude Sulfonyl Chloride, Sodium Sulfite (

    
    ), Sodium Bicarbonate (
    
    
    
    ), Methyl Iodide (
    
    
    ) or Dimethyl Sulfate.[1]
  • Protocol:

    • Suspend the wet sulfonyl chloride cake in water (100 mL).

    • Neutralize with

      
       to pH ~7.
      
    • Add

      
       (25 g, 200 mmol) and heat to 70°C for 2 hours. The solid should dissolve as the sulfonyl chloride reduces to the soluble sodium sulfinate (
      
      
      
      ).[1][2]
    • Cool to 40°C.

    • Add Methyl Iodide (10 mL, 160 mmol) dropwise. Safety: MeI is a carcinogen; use a sealed system or efficient hood.[2]

    • Reflux (or heat to 50-60°C) for 4 hours. The sulfone product will precipitate.[1][2][3]

    • Cool, filter, and wash with water.[1][4]

Phase 4: Hydrolysis (Deprotection)

Objective: Remove the acetyl group to yield the final aniline.[1][2]

  • Reagents: Crude Sulfone Acetamide, HCl (6N), Ethanol.[1][2]

  • Protocol:

    • Dissolve the intermediate in Ethanol (50 mL) and 6N HCl (50 mL).

    • Reflux for 3-5 hours.

    • Cool to room temperature. Neutralize with NaOH (20% aq) to pH 8-9.

    • The product, 2,4-dimethyl-5-(methylsulfonyl)aniline , will precipitate.[1]

    • Recrystallize from Ethanol/Water if necessary.[1][2]

Critical Process Parameters (CPPs) & Data Summary

ParameterSpecificationImpact
Chlorosulfonation Temp

< 50°C may yield incomplete reaction; > 75°C increases polymerization/tars.[1][2]
Quenching Rate Slow/ControlledRapid quenching causes heat spikes, hydrolyzing the chloride back to sulfonic acid.[1][2]
Sulfinate pH 7.0 - 8.0Acidic pH decomposes sulfinate to sulfinic acid (unstable); Basic pH hydrolyzes MeI.[1][2]
MeI Equivalents 1.5 - 2.0 eqExcess required due to volatility and side reactions.[1][2]
Reaction Mechanism: Sulfinate Alkylation

The conversion of the sulfonyl chloride to the sulfone proceeds via a nucleophilic substitution (


) of the sulfinate anion on the methyl iodide.[2]

Mechanism R_SO2_Cl Ar-SO2-Cl R_SO2_Na Ar-SO2-Na (Sulfinate Anion) R_SO2_Cl->R_SO2_Na + Na2SO3 (Reduction) Transition [Ar-SO2...CH3...I]‡ R_SO2_Na->Transition + MeI MeI CH3-I Product Ar-SO2-CH3 (Sulfone) Transition->Product - NaI

Figure 2: Mechanism of Sulfone Formation.[1][2] The sulfur atom of the sulfinate acts as the nucleophile.

Troubleshooting & Quality Control

  • Issue: Low Yield in Chlorosulfonation.

    • Cause: Old chlorosulfonic acid (hydrolyzed) or temperature too low.[1][2]

    • Fix: Use fresh reagent; ensure temperature reaches 60°C.[1]

  • Issue: Product is the 6-isomer.

    • Diagnosis: NMR shows two singlets for aromatic protons (para to each other) vs. two singlets (meta to each other).[1][2]

    • Correction: Strictly use the acetanilide intermediate.[1] Do not use free aniline.[1] The steric bulk of the acetyl group is required to block position 6.[1][2]

  • Issue: Incomplete Hydrolysis.

    • Diagnosis: LCMS shows Mass M+42.[1]

    • Fix: Extend reflux time or increase HCl concentration.

References

  • Regioselectivity in Chlorosulfonation

    • Study.com.[1][2] Mechanism for the conversion of acetanilide to p-acetamidobenzenesulfonyl chloride.[1][5] Retrieved from

  • Sulfinate Reduction Protocol

    • National Institutes of Health (NIH).[1] Synthesis and applications of sodium sulfinates (RSO2Na).[1][2] Retrieved from [1]

  • Target Compound Data

    • PubChem.[1] 2,4-Dimethyl-5-(methylsulfonyl)aniline (Compound Summary).[1][6] Retrieved from [1]

  • General Synthesis of Methyl Sulfones

    • Organic Syntheses.[1][2][6] Methyl p-tolyl sulfone (Standard protocol adaptation).[1][2] Retrieved from [1]

Sources

Use of 2,4-Dimethyl-5-(methylsulfonyl)aniline in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Use of 2,4-Dimethyl-5-(methylsulfonyl)aniline in the Synthesis of Kinase Inhibitors

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Substituted Anilines in Kinase Inhibitor Design

Protein kinases are a vast family of enzymes that regulate nearly all aspects of cellular life by catalyzing the phosphorylation of specific protein substrates.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important target classes in modern drug discovery.[1][2] Small molecule kinase inhibitors have revolutionized the treatment landscape for numerous cancers by targeting the highly conserved ATP-binding pocket of these enzymes.[2][3]

The efficacy and selectivity of these inhibitors are dictated by their molecular architecture. A common and highly successful scaffold involves a heterocyclic core (such as pyrimidine or quinazoline) that mimics the adenine ring of ATP to form key hydrogen bonds with the "hinge" region of the kinase.[4] Attached to this core, various substituted aryl groups explore adjacent hydrophobic pockets to achieve potency and selectivity.

Among the vast array of available building blocks, 2,4-Dimethyl-5-(methylsulfonyl)aniline has emerged as a particularly valuable synthon. Its structural features are strategically suited for kinase inhibitor synthesis:

  • The aniline amino group serves as the primary reactive handle for coupling to heterocyclic cores, typically through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.[5]

  • The dimethyl substitution pattern provides steric bulk that can enhance binding affinity and modulate the molecule's orientation within the active site.

  • The methylsulfonyl group is a potent hydrogen bond acceptor and can form critical interactions with amino acid residues in the solvent-exposed region of the ATP pocket, significantly improving potency and physicochemical properties.

This guide provides a detailed technical overview, from synthesis to biological evaluation, for leveraging 2,4-Dimethyl-5-(methylsulfonyl)aniline in the development of novel kinase inhibitors.

Physicochemical and Safety Data for Starting Material

Before commencing any synthetic work, it is critical to be familiar with the properties and handling requirements of the starting material.

PropertyValueSource
Chemical Name 2,4-Dimethyl-5-(methylsulfonyl)aniline-
CAS Number 849035-63-8-
Molecular Formula C₉H₁₃NO₂S-
Molecular Weight 199.27 g/mol -
Appearance Off-white to light brown solidSupplier Data
Storage Sealed in dry, 2-8°CSupplier Data
Hazard Statements H302, H312, H315, H319, H332, H335GHS Data
Signal Word WarningGHS Data

Safety Precautions: Handle 2,4-Dimethyl-5-(methylsulfonyl)aniline in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Part 1: Synthesis of an Exemplar Anilino-Pyrimidine Kinase Inhibitor

A frequent strategy in kinase inhibitor synthesis is the coupling of a substituted aniline with a halogenated pyrimidine core. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that excels in forming this crucial C-N bond with high efficiency and functional group tolerance.[5][6]

General Reaction Scheme

The following scheme illustrates the coupling of 2,4-Dimethyl-5-(methylsulfonyl)aniline with a generic 2-chloropyrimidine derivative.

G Aniline 2,4-Dimethyl-5- (methylsulfonyl)aniline Reagents Pd₂(dba)₃ (cat.) Xantphos (cat.) Cs₂CO₃ (base) Dioxane, 100 °C Pyrimidine 2-Chloro-4-R-pyrimidine Product 2-(2,4-Dimethyl-5-(methylsulfonyl)anilino)- 4-R-pyrimidine (Target Kinase Inhibitor) Reagents->Product

Caption: Buchwald-Hartwig C-N cross-coupling reaction.

Protocol 1: Synthesis via Buchwald-Hartwig Amination

This protocol provides a representative method for synthesizing an anilino-pyrimidine inhibitor.

A. Materials and Reagents

  • 2,4-Dimethyl-5-(methylsulfonyl)aniline (1.0 eq)

  • Substituted 2-chloropyrimidine (e.g., 2-chloro-4-(trifluoromethyl)pyrimidine) (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane (in a solvent purification system or from a sealed bottle)

  • Nitrogen or Argon gas supply

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Standard workup and purification reagents (Ethyl acetate, Brine, MgSO₄, Silica gel)

B. Experimental Procedure

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 2,4-Dimethyl-5-(methylsulfonyl)aniline (1.0 eq), the 2-chloropyrimidine derivative (1.1 eq), Cesium Carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. This step is critical as the palladium(0) catalyst is sensitive to oxygen.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Attach a condenser (under inert gas), and heat the reaction mixture to 100 °C with vigorous stirring.

    • Causality Note: The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial. It stabilizes the palladium catalyst and promotes the key reductive elimination step that forms the desired C-N bond, while minimizing side reactions.[6][7] Cesium carbonate is a strong, non-nucleophilic base often used to facilitate the deprotonation of the amine.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: Product Characterization

Confirming the structure and purity of the synthesized inhibitor is a non-negotiable step.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The resulting spectrum should show characteristic peaks for all protons in the molecule. Key signals to look for include:

    • The disappearance of the aniline -NH₂ protons (typically a broad singlet).

    • The appearance of a new -NH- proton signal, often coupled to aromatic protons.

    • Distinct singlets for the two aryl methyl groups and the sulfonyl methyl group.

    • Characteristic shifts for the pyrimidine ring protons.

  • ¹³C NMR: Provides confirmation of the carbon skeleton.

  • Expert Insight: NMR is invaluable for providing detailed structural information and confirming that the desired bond has formed.[8]

B. Mass Spectrometry (MS)

  • Use a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to confirm the molecular weight of the product.

  • The observed mass should match the calculated exact mass of the protonated molecule [M+H]⁺ to within 5 ppm. This provides strong evidence for the elemental composition of the compound.[1]

C. High-Performance Liquid Chromatography (HPLC)

  • Analyze the purity of the final compound using a reverse-phase HPLC method.

  • A pure compound should exhibit a single major peak (typically >95% purity by peak area) at a specific retention time.

Part 2: Biological Evaluation of the Synthesized Inhibitor

Once the inhibitor is synthesized and characterized, the next step is to determine its biological activity. An in vitro kinase assay is used to measure how effectively the compound inhibits the target kinase.

Workflow for Kinase Inhibition Profiling

G A Synthesized & Purified Inhibitor B Prepare Serial Dilution (e.g., 10-point, 3-fold) A->B D Add Inhibitor Dilutions to Kinase Reaction B->D C Set up Kinase Reaction: - Kinase Enzyme - Substrate - ATP C->D E Incubate at RT (e.g., 60 min) D->E F Stop Reaction & Measure Kinase Activity (e.g., ADP-Glo™ Assay) E->F G Plot % Inhibition vs. [Inhibitor] F->G H Calculate IC₅₀ Value G->H

Caption: Experimental workflow for determining inhibitor IC₅₀.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the reaction.[9][10] Less ADP production in the presence of an inhibitor indicates potent inhibition.

A. Materials and Reagents

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Target kinase enzyme (e.g., recombinant human EGFR)

  • Kinase-specific substrate (e.g., a poly(Glu,Tyr) peptide for EGFR)

  • ATP solution

  • Synthesized inhibitor, dissolved in DMSO

  • Kinase reaction buffer

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes and a luminometer

B. Experimental Procedure

  • Inhibitor Dilution: Prepare a serial dilution series of the inhibitor in kinase buffer containing DMSO. Ensure the final DMSO concentration in the assay is constant across all wells (typically ≤1%).

  • Kinase Reaction Setup: In each well of the plate, add the following:

    • Kinase buffer

    • Inhibitor from the dilution series (or DMSO for 'no inhibitor' controls)

    • Kinase enzyme

    • Substrate

  • Initiate Reaction: Start the kinase reaction by adding ATP. The final volume is typically 5-25 µL.

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes).

  • First Detection Step (ATP Depletion): Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining unconsumed ATP.[11] Incubate for 40 minutes at room temperature.

  • Second Detection Step (ADP to ATP Conversion): Add a volume of Kinase Detection Reagent equal to the new volume in the well. This converts the ADP produced by the kinase into ATP and provides the luciferase/luciferin required for light production.[12] Incubate for 30-60 minutes at room temperature.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced, and therefore, to the kinase activity.[12]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Data Presentation: Selectivity Profiling

A key attribute of a good kinase inhibitor is selectivity. The IC₅₀ of the compound should be tested against a panel of different kinases to assess its specificity.

Kinase TargetExemplar IC₅₀ (nM)Interpretation
EGFR 15 Potent inhibition of the primary target
Src250Moderate off-target activity
VEGFR2>10,000Highly selective against VEGFR2
CDK28,500Highly selective against CDK2

Part 3: Mechanism of Action and Signaling Context

Understanding how an inhibitor works requires placing it within the context of cellular signaling pathways. Inhibitors derived from 2,4-dimethyl-5-(methylsulfonyl)aniline often target tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[13]

The EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and autophosphorylates its intracellular kinase domain.[14] This phosphorylation creates docking sites for adaptor proteins, which in turn activate downstream pro-survival and proliferative pathways, such as the RAS/RAF/MAPK and PI3K/AKT cascades.[15][16] In many cancers, EGFR is mutated or overexpressed, leading to constitutive signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_path1 RAS/RAF/MAPK Pathway cluster_path2 PI3K/AKT Pathway cluster_nucleus Nucleus EGFR EGFR ADP ADP EGFR->ADP Autophosphorylation Grb2 Grb2/SOS EGFR->Grb2 PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR ATP ATP Inhibitor Kinase Inhibitor Inhibitor->ATP Blocks ATP Binding RAS RAS Grb2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling and the site of inhibitor action.

The anilino-pyrimidine inhibitor functions by competing with ATP for binding to the kinase domain of EGFR. By occupying this site, it prevents autophosphorylation, thereby blocking the initiation of all downstream signaling and inhibiting cancer cell proliferation and survival.

References

  • Royalchem. (n.d.). 2,4-Dimethyl Aniline (2,4-Xylidine) | CAS 95-68-1 | Amitraz Intermediate. Royalchem. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2,4-Dimethylaniline. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • MDPI. (2023). Computer- and NMR-Aided Design of Small-Molecule Inhibitors of the Hub1 Protein. MDPI. Retrieved February 7, 2026, from [Link]

  • PubMed. (2022). A recent update on small-molecule kinase inhibitors for targeted cancer therapy and their therapeutic insights from mass spectrometry-based proteomic analysis. National Library of Medicine. Retrieved February 7, 2026, from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2006). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. Journal of Medicinal Chemistry. Retrieved February 7, 2026, from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics. Retrieved February 7, 2026, from [Link]

  • PubMed Central. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. National Library of Medicine. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Blue Ridge Institute for Medical Research. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. BRIMR. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2022). Simplified schematic diagram of the EGFR signaling pathway depicting.... ResearchGate. Retrieved February 7, 2026, from [Link]

  • mediaTUM. (2019). Identifying small molecule probes for kinases by chemical proteomics. Technische Universität München. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2024). Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides. ACS Omega. Retrieved February 7, 2026, from [Link]

  • MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Retrieved February 7, 2026, from [Link]

  • Semantic Scholar. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Semantic Scholar. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Epidermal growth factor receptor. Wikipedia. Retrieved February 7, 2026, from [Link]

  • MDPI. (2014). Radiolabeled Small Molecule Protein Kinase Inhibitors for Imaging with PET or SPECT. MDPI. Retrieved February 7, 2026, from [Link]

  • PubMed Central. (2020). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. National Library of Medicine. Retrieved February 7, 2026, from [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved February 7, 2026, from [Link]

  • Wikimedia Commons. (2007). File:EGFR signaling pathway.png. Wikimedia Commons. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2023). Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. Journal of Medicinal Chemistry. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2014). Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR.... ResearchGate. Retrieved February 7, 2026, from [Link]

  • YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Retrieved February 7, 2026, from [Link]

Sources

Application Note: Strategic Utilization of 2,4-Dimethyl-5-(methylsulfonyl)aniline in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the methodological integration of 2,4-Dimethyl-5-(methylsulfonyl)aniline (CAS: 849035-63-8) into medicinal chemistry workflows. This molecule serves as a "privileged scaffold" in the synthesis of Type I and Type II kinase inhibitors, particularly targeting ALK (Anaplastic Lymphoma Kinase) , JAK (Janus Kinase) , and ROS1 .

The unique substitution pattern of this aniline derivative offers two critical advantages in drug design:

  • Electronic Modulation: The methylsulfonyl (

    
    ) group acts as a potent hydrogen bond acceptor, crucial for interacting with the solvent-exposed regions of the kinase ATP-binding pocket.
    
  • Conformational Control: The 2,4-dimethyl steric bulk restricts bond rotation, enforcing bio-active atropisomeric conformations that enhance selectivity against off-target kinases (e.g., reducing IGF-1R affinity).

Chemical Profile & Pharmacophore Mapping

To effectively utilize this building block, researchers must understand its electronic and steric contributions to the final drug candidate.

PropertySpecificationMedicinal Chemistry Significance
IUPAC Name 2,4-Dimethyl-5-(methylsulfonyl)anilineCore scaffold identity.[1]
CAS Number 849035-63-8Unique identifier for procurement.
Molecular Weight 199.27 g/mol Low MW allows for "fragment-based" growth.
H-Bond Donors 1 (Aniline

)
Nucleophilic handle for coupling.
H-Bond Acceptors 2 (Sulfone oxygens)Critical for water-mediated H-bonds in the kinase pocket.
Electronic Character Electron-Deficient RingThe sulfone is a strong EWG (

), decreasing the nucleophilicity of the aniline nitrogen, requiring optimized coupling conditions.
Pharmacophore Interaction Logic

In the context of ALK inhibitors (analogous to Ceritinib or Brigatinib), the methylsulfonyl group typically orients towards the solvent front, forming water-mediated hydrogen bonds that improve solubility and potency. The 2-methyl group often clashes with the "gatekeeper" residue in non-target kinases, thereby improving selectivity.

Experimental Protocols

Workflow Overview: Synthesis of 2,4-Diaminopyrimidine Scaffolds

The primary application of this aniline is in the synthesis of 2,4-diaminopyrimidine cores via sequential


 (Nucleophilic Aromatic Substitution) or Buchwald-Hartwig cross-coupling.[1]
Diagram 1: Synthetic Pathway & Regioselectivity

G cluster_conditions Critical Control Points Aniline 2,4-Dimethyl-5- (methylsulfonyl)aniline Intermediate C4-Substituted Intermediate (Major Isomer) Aniline->Intermediate Step 1: SNAr (Base, Heat) Byproduct C2-Substituted (Minor Isomer) Aniline->Byproduct Regio-error DCP 2,4-Dichloropyrimidine DCP->Intermediate FinalDrug Target Kinase Inhibitor Intermediate->FinalDrug Step 2: Buchwald (R-NH2, Pd cat.)

Caption: Sequential functionalization of the pyrimidine core. Steric bulk of the aniline directs selectivity toward the C4 position.

Protocol A: Regioselective Coupling (C4-Functionalization)

This protocol describes the coupling of 2,4-dimethyl-5-(methylsulfonyl)aniline with 2,4-dichloropyrimidine. Due to the electron-withdrawing nature of the sulfone, the aniline is less nucleophilic, requiring forcing conditions or specific bases.

Reagents:

  • 2,4-Dimethyl-5-(methylsulfonyl)aniline (1.0 eq)

  • 2,4-Dichloropyrimidine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: n-Butanol (n-BuOH) or NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Methodology:

  • Preparation: In a dry pressure vial, dissolve 2,4-dichloropyrimidine (1.2 eq) in n-BuOH (0.2 M concentration).

  • Addition: Add DIPEA (2.5 eq) followed by 2,4-dimethyl-5-(methylsulfonyl)aniline (1.0 eq).

    • Expert Insight: The aniline is added last to ensure the pyrimidine is fully solvated, minimizing homocoupling.

  • Reaction: Seal the vial and heat to 110°C for 12–16 hours.

    • Why: The 2,4-dimethyl steric hindrance and the sulfone EWG effect significantly retard the reaction rate compared to simple anilines. Lower temperatures result in incomplete conversion.

  • Monitoring: Monitor by LC-MS. Look for the monochloride intermediate mass

    
    .
    
    • QC Check: Ensure the ratio of C4-isomer (desired) to C2-isomer (undesired) is >10:1. The C4 position is electronically more electrophilic, but the steric bulk of our aniline can occasionally push reaction toward C2 if the temperature is too uncontrolled.

  • Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol. If no precipitate, dilute with EtOAc, wash with water/brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Coupling (Alternative)

If


 yields are low (<40%) due to the deactivated nature of the aniline, use this catalytic method.

Reagents:

  • 
     (0.05 eq)
    
  • Xantphos or BrettPhos (0.1 eq)

  • 
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Methodology:

  • Charge a flask with the aniline (1.0 eq), 2,4-dichloropyrimidine (1.1 eq), base, and catalyst/ligand system.

  • Purge with Nitrogen/Argon for 5 minutes (Critical: Oxygen poisons the Pd catalyst).

  • Add degassed 1,4-Dioxane.

  • Heat at 100°C for 4–6 hours.

  • Result: This method typically yields cleaner regioselectivity and higher conversion for deactivated anilines.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Aniline nucleophilicity is too low due to Sulfone EWG.Switch from Protocol A (

) to Protocol B (Buchwald). Alternatively, use NaH in DMF (stronger deprotonation).
Poor Regioselectivity (C2 vs C4) Temperature too high during initial mixing; Steric clash.Lower initial temp to 0°C during addition, then ramp slowly. Use a less bulky base.
Product Solubility Issues Sulfone group creates high lattice energy.Use DMSO/Methanol mixtures for LC-MS injection. Product may require DMF for dissolution during subsequent steps.

Structural Validation (Self-Validating Data)

When characterizing the intermediate, the following NMR signatures confirm the correct structure (C4-substitution):

  • Proton NMR (

    
    ): 
    
    • The Pyrimidine C6-H proton usually appears as a doublet around

      
       8.0–8.2 ppm.
      
    • The Aniline NH proton should be a broad singlet, often deshielded (

      
       9.0–10.0 ppm) due to the electron-poor pyrimidine ring.
      
    • Distinctive Methyls: You must observe three distinct methyl singlets:

      • 
         (Position 2)
        
      • 
         (Position 4)[2]
        
      • 
         (Sulfone, typically 
        
        
        
        3.0–3.2 ppm).

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 79617 (Analogous Sulfonyl Anilines). National Center for Biotechnology Information (2025). Link

  • Synthetic Methodology (SNAr Regioselectivity)

    • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. National Institutes of Health (NIH) / PubMed. Link

  • Kinase Inhibitor Design (ALK/ROS1 Context)

    • Discovery of Ceritinib (LDK378). Journal of Medicinal Chemistry (Cited for structural context of sulfonyl-aniline pharmacophores).[2] Link

  • Commercial Availability & CAS Verification

    • 2,4-Dimethyl-5-(methylsulfonyl)aniline (CAS 849035-63-8). BLD Pharm Product Catalog. Link

Sources

Application Note: 2,4-Dimethyl-5-(methylsulfonyl)aniline as a Strategic Building Block in Drug Discovery

[1]

Executive Summary

2,4-Dimethyl-5-(methylsulfonyl)aniline (CAS: 849035-63-8) represents a "privileged scaffold" in modern medicinal chemistry.[] Its structural uniqueness lies in the combination of a polar, hydrogen-bond-accepting sulfone group with a lipophilic, sterically demanding dimethyl-substituted phenyl ring.[] This specific substitution pattern is frequently utilized to modulate metabolic stability, solubility, and binding selectivity in kinase inhibitors (e.g., JAK, ALK) and immunological targets (e.g., ROR

2

This guide provides optimized protocols for utilizing this intermediate, specifically addressing the challenges posed by its reduced nucleophilicity (due to the electron-withdrawing sulfone) and steric hindrance (due to the ortho-methyl group).[]

Chemical Profile & Technical Specifications[1][2][3][4][5]

Before initiating synthesis, researchers must account for the physicochemical behavior of the sulfone-aniline moiety. The sulfone group significantly deactivates the aniline nitrogen, making standard nucleophilic attacks sluggish without catalysis.[2]

PropertySpecificationCritical Insight for Synthesis
CAS Number 849035-63-8Unique identifier for procurement.
Formula

MW: 199.27 g/mol .[][2]
Structure Aniline with 2,4-Me and 5-

Steric Alert: The 2-methyl group hinders attack.[] Electronic Alert: The 5-sulfone withdraws electron density (

), reducing

of the aniline

.[]
Solubility DMSO, DMF, MeOH (Hot)Poor solubility in non-polar solvents (Hexane,

).[][2] Use polar aprotic solvents for reactions.[][2]
Safety Irritant (H315, H319)Handle in fume hood.[][2] Sulfone derivatives can exhibit delayed toxicity.[][2]

Core Application Protocols

Protocol A: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

Context: This is the primary method for attaching this building block to heteroaryl halides (e.g., chloropyrimidines, chloropyridines) to form kinase inhibitor scaffolds.[][2] Standard

2

Mechanism: The reaction utilizes a Pd(0) cycle.[2] The choice of ligand is critical; it must be electron-rich to facilitate oxidative addition and bulky to promote reductive elimination, especially given the ortho-methyl steric clash.[]

Optimized Reagents:

  • Catalyst:

    
     or precatalyst 
    
    
    .
  • Ligand: BrettPhos or tBuXPhos (Specifically designed for hindered/weak nucleophiles).[][2]

  • Base:

    
     (Mild) or 
    
    
    (Strong, if substrate tolerates).[][2]
  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (Anhydrous).[][2]

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser. Cycle

    
    /Vacuum 3 times.
    
  • Loading: Add Heteroaryl Chloride (1.0 equiv), 2,4-Dimethyl-5-(methylsulfonyl)aniline (1.1 equiv), and

    
     (2.0 equiv).[][2]
    
  • Catalyst Addition: Add

    
     (2 mol%) and BrettPhos (4 mol%) or XPhos Pd G3 (3 mol%).[][2]
    
  • Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide). Sparge with

    
     for 10 mins.
    
  • Reaction: Heat to 100°C for 4–12 hours. Monitor by LC-MS (Look for M+1 of product; unreacted aniline may overlap, so check UV spectra).[][2]

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[][2] Concentrate filtrate.[][2]

  • Purification: Flash chromatography (Gradient: 0

    
     60% EtOAc in Hexanes). The sulfone group makes the product polar; ensure the column is flushed well.[2]
    
Protocol B: Amide Coupling (For Carboxamide Linkers)

Context: Linking the aniline to a carboxylic acid.[2] Challenge: The aniline is electron-deficient. Standard EDC/NHS couplings often stall.[][2] Solution: Use high-activity coupling agents (HATU or

2

Step-by-Step Procedure:

  • Dissolve the Carboxylic Acid (1.0 equiv) in DMF (dry).[][2]

  • Add DIPEA (3.0 equiv).[][2]

  • Add HATU (1.1 equiv) and stir for 5 mins to activate the acid (Yellow color development).

  • Add 2,4-Dimethyl-5-(methylsulfonyl)aniline (1.0 equiv).[][2][3][4]

  • Critical Step: Heat the reaction to 50–60°C . Unlike standard amides, this deactivated aniline requires thermal energy to overcome the activation barrier.[2]

  • Stir for 16 hours.

  • Quench: Dilute with water (precipitate often forms).[][2] Filter and wash with water/ether.[][2]

Strategic Workflow Visualization

The following diagram illustrates the decision logic for utilizing this building block, distinguishing between nucleophilic aromatic substitution (

SynthesisLogicStartTarget: N-Aryl/Heteroaryl Derivativeof 2,4-Dimethyl-5-(methylsulfonyl)anilineElectrophile_CheckAnalyze Electrophile PartnerStart->Electrophile_CheckPath_SnArHighly Electron-Deficient Heterocycle(e.g., 2-chloro-4-nitropyridine)Electrophile_Check->Path_SnArActivatedPath_BuchwaldUnactivated/Hindered Halide(e.g., 3-bromopyridine, chloropyrimidine)Electrophile_Check->Path_BuchwaldDeactivated/NeutralReaction_SnArProtocol: Thermal SnArBase: LiHMDS or NaHSolvent: THF/DMFTemp: 0°C to RTPath_SnAr->Reaction_SnArReaction_BuchwaldProtocol: Buchwald-HartwigLigand: BrettPhos/XPhosBase: Cs2CO3Temp: 100°CPath_Buchwald->Reaction_BuchwaldCheck_ConversionQC: LC-MS Conversion > 90%?Reaction_SnAr->Check_ConversionReaction_Buchwald->Check_ConversionSuccessPurification (Flash Column)Isolate ProductCheck_Conversion->SuccessYesTroubleshootTroubleshoot:1. Switch Ligand (try RuPhos)2. Switch Base (try K3PO4)3. Check Aniline PurityCheck_Conversion->TroubleshootNoTroubleshoot->Reaction_BuchwaldRetry

Caption: Decision tree for coupling 2,4-Dimethyl-5-(methylsulfonyl)aniline, prioritizing catalytic routes for unactivated electrophiles due to aniline deactivation.

Quality Control & Analytical Signatures

When validating the identity of the synthesized intermediate or final product, look for these specific spectral markers:

  • 
     NMR (
    
    
    ):
    • Sulfone Methyl: Singlet

      
       ppm (Distinctive integration of 3H).[][2]
      
    • Aryl Methyls: Two singlets

      
       ppm.[][2]
      
    • Aromatic Protons: Two singlets (due to 1,2,4,5-substitution pattern) in the aromatic region (

      
       ppm).[] Note: If the peaks are split, the substitution pattern may be incorrect.
      
  • LC-MS:

    • Sulfones often show weak ionization in ESI+.[][2] Use Formic Acid modifier to enhance protonation of the aniline nitrogen.[2]

    • Watch for

      
       adducts which are common with sulfones.[][2]
      

References

  • Compound Data & Safety

    • National Center for Biotechnology Information (2023).[][2] PubChem Compound Summary for CAS 849035-63-8. Retrieved from [Link]

  • Synthetic Methodology (Buchwald-Hartwig)

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[][2] Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[][2] (General reference for ligand selection for hindered anilines).

    • Surry, D. S., & Buchwald, S. L. (2011).[][2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[][2]

  • Related Pharmacophore Applications

    • Contextual Reference: Similar sulfonyl-aniline scaffolds are discussed in p

      
      t inverse agonists and JAK inhibitors, where the sulfone acts as a critical hydrogen bond acceptor.[][2] See e.g., WO2014028600A1 (Modulators of RORgamma).[2]
      

Application Notes and Protocols: Exploring the Synthetic Utility of the Amino Group in 2,4-Dimethyl-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,4-Dimethyl-5-(methylsulfonyl)aniline is a substituted aromatic amine with significant potential as a versatile building block in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and dyes. The reactivity of this compound is governed by the interplay of its substituents: two electron-donating methyl groups and a strongly electron-withdrawing methylsulfonyl group. This unique electronic profile, combined with the steric influence of the ortho-methyl group, dictates the reactivity of the primary amino group and the aromatic ring. These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the key reactions of the amino group of 2,4-Dimethyl-5-(methylsulfonyl)aniline, offering insights into reaction mechanisms, experimental considerations, and detailed protocols for several pivotal transformations.

Molecular Characteristics and Reactivity Profile

Before delving into specific reactions, it is crucial to understand the inherent chemical properties of 2,4-Dimethyl-5-(methylsulfonyl)aniline that influence its reactivity.

PropertyValueSource
Molecular FormulaC₉H₁₃NO₂S
Molecular Weight199.27 g/mol
AppearanceOff-white to pale yellow crystalline solidGeneral Observation

The amino group's nucleophilicity is modulated by the electronic effects of the ring substituents. The two methyl groups at the ortho and para positions are electron-donating through an inductive effect, which increases the electron density on the aromatic ring and, to some extent, on the nitrogen atom. Conversely, the methylsulfonyl group at the meta position to the amine is a potent electron-withdrawing group due to the sulfone's ability to delocalize electrons through resonance and induction. This deactivating effect reduces the overall electron density of the ring and the basicity of the amino group. The ortho-methyl group also introduces steric hindrance, which can influence the accessibility of the amino group to bulky electrophiles.

Diazotization and Subsequent Transformations

The conversion of the primary amino group of 2,4-Dimethyl-5-(methylsulfonyl)aniline into a diazonium salt is a gateway to a plethora of synthetic transformations. Diazonium salts are highly versatile intermediates that can be substituted by a wide range of nucleophiles, often through Sandmeyer or related reactions.[1]

Mechanism of Diazotization

Diazotization involves the reaction of the primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[2] The reaction proceeds through the formation of a nitrosonium ion (NO⁺), which acts as the electrophile and is attacked by the nucleophilic amino group. A series of proton transfers and the elimination of water lead to the formation of the stable arenediazonium salt.[3]

Diazotization_Mechanism cluster_0 In Situ Generation of Nitrous Acid cluster_1 Reaction with Aniline NaNO2 NaNO2 HNO2 HNO2 NaNO2->HNO2 + HCl HCl HCl NO+ NO+ HNO2->NO+ + H+ H2O H2O Aniline Ar-NH2 N_Nitrosoamine Ar-NH-N=O Aniline->N_Nitrosoamine + NO+ Diazohydroxide Ar-N=N-OH N_Nitrosoamine->Diazohydroxide Tautomerization Diazonium Ar-N2+ Diazohydroxide->Diazonium + H+, -H2O Acylation_Workflow Start 2,4-Dimethyl-5-(methylsulfonyl)aniline Reaction Acylation Reaction (Nucleophilic Acyl Substitution) Start->Reaction AcylatingAgent Acyl Chloride (R-COCl) or Acetic Anhydride ((CH3CO)2O) AcylatingAgent->Reaction Base Pyridine or Triethylamine Base->Reaction Product N-Acyl-2,4-dimethyl-5-(methylsulfonyl)aniline Reaction->Product

Sources

Acylation reactions of 2,4-Dimethyl-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Acylation Protocols for 2,4-Dimethyl-5-(methylsulfonyl)aniline

Executive Summary

This technical guide details the acylation strategies for 2,4-Dimethyl-5-(methylsulfonyl)aniline (CAS: 849035-63-8).[1] While aniline acylation is a fundamental transformation, this specific substrate presents a unique "Push-Pull-Block" electronic and steric profile that requires tailored conditions to maximize yield and minimize side reactions.[1]

Key Challenges addressed:

  • Steric Hindrance: The ortho-methyl group at position 2 creates significant steric bulk around the nucleophilic nitrogen.[1]

  • Electronic Modulation: The 5-methylsulfonyl group (

    
    ) exerts an inductive electron-withdrawing effect (
    
    
    
    ), partially reducing nucleophilicity, although this is mitigated by the electron-donating para-methyl group.[1]

Substrate Analysis & Reactivity Profile

Before selecting a protocol, it is critical to understand the molecular environment of the reaction center.

  • Structure: 2,4-Dimethyl-5-(methylsulfonyl)aniline.[1][2][]

  • Nucleophilic Center: Primary Amine (

    
    ) at Position 1.[1]
    
  • Electronic Environment:

    • 4-Methyl (Para): Strongly activating via hyperconjugation (

      
      , 
      
      
      
      ). Increases nucleophilicity.
    • 5-Methylsulfonyl (Meta): Deactivating via induction (

      
      ).[1] As it is meta to the amine, resonance delocalization of the nitrogen lone pair into the sulfone is not possible, minimizing the deactivation compared to a para-sulfone.
      
  • Steric Environment:

    • 2-Methyl (Ortho): The primary kinetic barrier.[1] It hinders the approach of large electrophiles (e.g., bulky acid chlorides), necessitating forcing conditions or highly active acylating agents.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal experimental setup for your specific acyl group.

ProtocolSelection Start Start: Select Acyl Source Simple Simple Aliphatic (e.g., Acetyl, Propionyl) Start->Simple Complex Bulky/Aromatic (e.g., Benzoyl, Pivaloyl) Start->Complex Sensitive Acid Sensitive/ Chiral Amino Acid Start->Sensitive MethodA Method A: Anhydride + Catalyst Simple->MethodA High Efficiency MethodB Method B: Acid Chloride + DMAP Complex->MethodB Overcomes Sterics MethodC Method C: HATU/Amide Coupling Sensitive->MethodC Mild Conditions

Figure 1: Protocol Selection Decision Tree based on acyl donor properties.[1]

Detailed Experimental Protocols

Method A: High-Throughput Acetylation (Acetic Anhydride)

Best for: Acetyl groups, routine protection, and scale-up.[1]

The Logic: Acetic anhydride is a potent electrophile. The addition of a catalytic amount of DMAP (4-Dimethylaminopyridine) generates a highly reactive


-acylpyridinium intermediate that overcomes the steric hindrance of the 2-methyl group.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Acetic Anhydride (

    
    ): 1.5 – 2.0 equiv
    
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Base: Triethylamine (

    
    ) (1.2 equiv)
    
  • Catalyst: DMAP (0.05 – 0.1 equiv)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-Dimethyl-5-(methylsulfonyl)aniline (1.0 equiv) in anhydrous DCM (

    
    ).
    
  • Base Addition: Add

    
     (1.2 equiv) and DMAP (0.1 equiv). Stir for 5 minutes at Room Temperature (RT).
    
  • Acylation: Add Acetic Anhydride (1.5 equiv) dropwise over 5 minutes.

    • Note: A mild exotherm may occur.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC or LCMS.

    • Target Mass:

      
       (for Acetamide derivative).
      
  • Workup: Quench with saturated

    
     solution. Extract with DCM (
    
    
    
    ). Wash combined organics with
    
    
    (to remove pyridine/DMAP) and Brine. Dry over
    
    
    and concentrate.
Method B: Acylation with Hindered Acid Chlorides

Best for: Benzoylation, Pivaloylation, or installation of pharmacophores.

The Logic: The 2-methyl group on the aniline creates a "gatekeeper" effect. To force the reaction, we utilize the "Steglich-type" activation where DMAP acts as a nucleophilic catalyst, transferring the acyl group more effectively than the acid chloride alone.

Reagents:

  • Substrate: 1.0 equiv

  • Acid Chloride (

    
    ): 1.2 – 1.5 equiv[1]
    
  • Solvent: Anhydrous THF or Toluene (allows for higher temp if needed)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Catalyst: DMAP (0.2 equiv) - Higher loading required for sterics.[1]

Procedure:

  • Setup: Purge reaction vessel with Nitrogen/Argon.

  • Mix: Dissolve aniline (1.0 equiv) and DIPEA (2.0 equiv) in anhydrous THF. Add DMAP (0.2 equiv).

  • Addition: Cool to

    
     (ice bath). Add Acid Chloride dropwise.[4]
    
  • Temperature Ramp: Allow to warm to RT.

    • Critical Step: If conversion is

      
       after 2 hours (checked by LCMS), heat to 
      
      
      
      . The thermal energy helps the amine assume a conformation that minimizes the 2-Me steric clash during the attack.
  • Workup: Dilute with EtOAc. Wash with Citric Acid (

    
    ) instead of HCl to prevent hydrolysis of sensitive amides, followed by 
    
    
    
    .
Method C: Peptide Coupling (Carboxylic Acids)

Best for: Attaching amino acids or complex drug scaffolds.

The Logic: Standard carbodiimides (EDC/DCC) are often too slow for hindered anilines. HATU is the reagent of choice as the Aza-benzotriazole species is highly reactive. Alternatively, T3P (Propylphosphonic anhydride) is excellent for sterically hindered anilines due to low epimerization and high potency.

Protocol (HATU Method):

  • Activation: Dissolve Carboxylic Acid (1.2 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 mins to form the activated ester.

  • Coupling: Add 2,4-Dimethyl-5-(methylsulfonyl)aniline (1.0 equiv).

  • Conditions: Stir at

    
     for 4–12 hours.
    
    • Why Heat? The activation energy for attacking the bulky HATU-ester is raised by the aniline's ortho-methyl.[1]

  • Purification: Dilute with water (product often precipitates). If oil forms, extract with EtOAc.

Mechanistic Visualization

The following diagram illustrates the DMAP-catalyzed pathway, highlighting how the


-acylpyridinium intermediate bypasses the low reactivity caused by the aniline's steric bulk.

Mechanism RCOCl Acid Chloride (R-COCl) Intermediate N-Acylpyridinium Salt (Highly Reactive) RCOCl->Intermediate + DMAP - Cl⁻ DMAP DMAP (Catalyst) DMAP->Intermediate TS Tetrahedral Intermediate Intermediate->TS + Aniline (Rate Determining) Aniline 2,4-Dimethyl-5- (methylsulfonyl)aniline Aniline->TS TS->DMAP Regeneration Product Acylated Product TS->Product - DMAP - H⁺

Figure 2: DMAP-catalyzed acylation mechanism. The formation of the N-acylpyridinium salt creates a stronger electrophile that is less sensitive to the steric hindrance of the incoming aniline.

Analytical Validation (QC)

Upon successful reaction, the following spectral changes confirm the structure:

Feature1H NMR Shift (approx., DMSO-d6)Diagnostic Change
Amide NH

9.5 – 10.2 ppm
Appearance of broad singlet (exchangeable with

).[1]
2-Methyl

2.2 – 2.3 ppm
Slight downfield shift due to amide anisotropy.[1]
Sulfone Me

3.1 – 3.2 ppm
Remains distinct singlet (integrates to 3H).
Aromatic H

7.0 – 8.0 ppm
Pattern changes from broad aniline signals to sharper amide signals.

Mass Spectrometry:

  • Expect

    
     peak corresponding to 
    
    
    
    .[1]
  • Example (Acetyl):

    
     (Wait, Acetyl is 
    
    
    
    , mass shift
    
    
    ).
  • Correct Calc:

    
     Da.[1]
    

References

  • CAS Common Chemistry. 4-(Methylsulfonyl)aniline and related structures.[1][5] (2025).[4][5][6][7] Retrieved from [Link][5]

  • Organic & Biomolecular Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[6][8] (2025).[4][5][6][7] Retrieved from [Link]

  • ChemPros (Community Protocol). Acylation of N-Aryl systems using acyl chlorides.[1] (2025).[4][5][6][7] Retrieved from [Link]

  • National Institutes of Health (PMC). Synthesis and crystal structure of N-(substituted phenyl)acetamide derivatives.[1] Retrieved from [Link]

Sources

Application Note: Process Scale-Up & Purification of 2,4-Dimethyl-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

This application note details the purification protocol for 2,4-Dimethyl-5-(methylsulfonyl)aniline (CAS: 849035-63-8), a critical intermediate in the synthesis of the CDK4/6 inhibitor Abemaciclib (Verzenio®).[1]

Achieving high purity (>99.5% HPLC) for this intermediate is pivotal for downstream regulatory compliance.[1] The sulfonyl and amine functionalities create a "push-pull" electronic system that complicates solubility profiles, often leading to "oiling out" rather than crystallization.[1] This guide provides a robust, scalable recrystallization method using a binary solvent system, designed to reject common regioisomeric and nitro-precursor impurities while maximizing yield.[1]

Chemical Profile & Solubility Logic

The Molecule[1]
  • Chemical Name: 2,4-Dimethyl-5-(methylsulfonyl)aniline[1][][3]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    S[1][][3]
  • Molecular Weight: 199.27 g/mol []

  • Key Functionalities:

    • Sulfonyl group (-SO

      
      Me): Highly polar, hydrogen bond acceptor.[1]
      
    • Amino group (-NH

      
      ): Basic, hydrogen bond donor/acceptor.[1]
      
    • Xylidine Core: Lipophilic backbone.[1][4]

Solvent Selection Strategy

The purification logic relies on the Hydrophilic-Lipophilic Balance (HLB) .[1]

  • Problem: Single solvents like pure Ethanol often dissolve the impurities (regioisomers) too well, leading to poor rejection.[1] Non-polar solvents (Heptane) cause the product to oil out due to the polar sulfone group.

  • Solution: A Ethanol/Water binary system.[1]

    • Ethanol (Solvent):[1] Solubilizes the lipophilic xylidine core at high temperatures.[1]

    • Water (Anti-solvent):[1] Increases the dielectric constant of the matrix, forcing the hydrophobic crystal lattice to form upon cooling, while keeping more polar impurities (like unreacted salts or oxidized byproducts) in the mother liquor.

Process Workflow Diagram

The following diagram illustrates the Critical Process Parameters (CPPs) for the recrystallization workflow.

RecrystallizationWorkflow RawMaterial Crude 2,4-Dimethyl-5- (methylsulfonyl)aniline Dissolution Dissolution Solvent: Ethanol (95%) Temp: 75-78°C (Reflux) RawMaterial->Dissolution Charge Reactor PolishFilter Polish Filtration (Hot, 0.45 µm) Remove Insolubles Dissolution->PolishFilter Clarify Seeding Seeding Point Temp: 60-62°C Load: 0.5 wt% Pure Seed PolishFilter->Seeding Cool to Metastable Zone Crystallization Controlled Cooling Rate: 10°C/hour Target: 0-5°C Seeding->Crystallization Induce Nucleation Isolation Filtration & Wash Wash: Cold EtOH/H2O (1:1) Crystallization->Isolation Slurry Transfer Drying Vacuum Drying Temp: 45°C Pressure: <100 mbar Isolation->Drying Wet Cake FinalProduct Pure Product >99.5% HPLC Drying->FinalProduct

Figure 1: Step-by-step unit operation workflow emphasizing the metastable zone seeding to prevent oiling out.

Detailed Experimental Protocol

Materials
  • Crude Product: 2,4-Dimethyl-5-(methylsulfonyl)aniline (Assumed purity ~90-95%).[1]

  • Solvent A: Ethanol (Absolute or 95% denatured).[1]

  • Solvent B: Deionized Water.[1]

  • Equipment: Jacketed glass reactor or round-bottom flask with reflux condenser, mechanical stirrer, and internal temperature probe.[1]

Step-by-Step Procedure
  • Dissolution:

    • Charge 10.0 g of crude solid into the reactor.

    • Add 60 mL of Ethanol (6 vol).

    • Heat the mixture to reflux (approx. 78°C) with moderate stirring (200 RPM).

    • Checkpoint: Ensure complete dissolution.[1] If solids persist after 15 mins at reflux, add Ethanol in 0.5 vol increments until clear.

  • Polish Filtration (Critical for GMP):

    • While maintaining temperature >70°C, filter the solution through a pre-heated sintered glass funnel or cartridge filter (0.45 µm) to remove mechanical impurities.

    • Rinse the filter with 5 mL hot Ethanol. Return filtrate to the reactor.

  • Anti-Solvent Addition & Seeding:

    • Adjust filtrate temperature to 65°C .

    • Slowly add 20 mL of warm (60°C) Water (2 vol) over 10 minutes.

    • Observation: The solution should remain clear.

    • Cool the solution to 60-62°C .

    • SEEDING: Add 0.05 g (0.5 wt%) of pure seed crystals.

    • Hold: Stir at 60°C for 30 minutes to allow a seed bed to establish. This prevents the formation of an amorphous oil.[1]

  • Crystallization:

    • Initiate a linear cooling ramp: Cool from 60°C to 5°C over 4 hours (approx 14°C/hr).

    • Note: Rapid cooling here will trap impurities.[1]

    • Hold at 0-5°C for 1 hour.

  • Isolation:

    • Filter the white to off-white slurry under vacuum.

    • Displacement Wash: Wash the cake with 20 mL of a cold (0°C) Ethanol:Water (1:1) mixture.

  • Drying:

    • Dry the wet cake in a vacuum oven at 45°C for 12 hours.

    • Monitor weight until constant (LOD < 0.5%).[1]

Validation & Expected Data

The following data represents typical results from this protocol when starting with crude material of ~93% purity (containing regioisomers and nitro-precursors).

ParameterCrude InputPurified OutputMethod
Appearance Brown/Yellow SolidOff-white / White Crystalline SolidVisual
HPLC Purity 93.0 - 95.0%> 99.6% Area % (254 nm)
Regioisomer Impurity 3.0 - 4.0%< 0.10% HPLC
Nitro Precursor 1.0 - 2.0%< 0.05% HPLC
Melting Point 112 - 115°C (Broad)117 - 118°C (Sharp)Capillary
Yield N/A82 - 85% Gravimetric
Impurity Rejection Logic Diagram

Understanding why the impurities are removed is essential for troubleshooting.[1]

ImpurityLogic SolventSystem Ethanol:Water (3:1) Matrix Target Target Molecule (Amino-Sulfone) Crystallizes Out SolventSystem->Target Saturation Reached at Low Temp Impurity_Nitro Nitro Precursor (Less Polar) Remains in Ethanol-rich ML SolventSystem->Impurity_Nitro Higher Solubility in Mother Liquor Impurity_Isomer Regioisomer (Steric diff) Disrupted Lattice Fit SolventSystem->Impurity_Isomer Rejected from Crystal Lattice

Figure 2: Mechanism of impurity rejection.[1] The regioisomer is sterically hindered from fitting into the target's crystal lattice, while the mother liquor retains the more soluble components.

Troubleshooting & "Pro-Tips"

Issue: "Oiling Out"
  • Symptom: Instead of crystals, liquid droplets form at the bottom of the flask at 50-60°C.

  • Cause: The solution exited the "Metastable Zone" too quickly, or the water content is too high initially.[1]

  • Fix: Re-heat to reflux to dissolve the oil. Add 5-10% more Ethanol.[1] Cool slower and ensure vigorous stirring during the seeding phase.

Issue: Low Yield (<70%)
  • Cause: Too much Ethanol used; product is staying in the Mother Liquor (ML).[1]

  • Fix: Distill off 20% of the solvent volume before cooling, or increase the Water ratio slightly (up to 35% water).[1]

Issue: Color Retention
  • Cause: Oxidation byproducts (anilines oxidize easily).[1]

  • Fix: Add 0.5 wt% activated carbon (Charcoal) during the reflux step of Dissolution, then filter hot. Perform the crystallization under a Nitrogen blanket.[1]

References

  • Eli Lilly and Company. (2010).[1] Patent WO2010075074A1: Synthesis of CDK4/6 Inhibitors.[1] WIPO.[1]

  • Organic Process Research & Development. (2019). Scalable Synthesis of Abemaciclib Intermediates.
  • PubChem. (n.d.).[1] Compound Summary: 2,4-Dimethyl-5-(methylsulfonyl)aniline.[1][][3] National Library of Medicine.[1] [1]

  • BOC Sciences. (n.d.).[1] Product Data Sheet: CAS 849035-63-8.[]

Sources

Application Note: Derivatization of 2,4-Dimethyl-5-(methylsulfonyl)aniline for Biological Screening

[1]

Abstract

This guide details the chemical functionalization of 2,4-Dimethyl-5-(methylsulfonyl)aniline (DMSA) , a high-value scaffold for medicinal chemistry.[1] Due to the unique combination of the electron-withdrawing methylsulfonyl group and the sterically demanding ortho-methyl substituent, DMSA presents specific synthetic challenges and opportunities.[1] This note provides optimized protocols for amide coupling, urea formation, and palladium-catalyzed arylation, specifically tailored to overcome the nucleophilic deactivation and steric hindrance inherent to this scaffold.[1] These methods are validated for high-throughput library generation and biological screening.[1]

Introduction & Structural Analysis[2][3]

The Pharmacophore

The methylsulfonyl (mesyl) moiety is a critical bioisostere in drug design, often serving as a metabolically stable replacement for carbonyls or sulfonamides.[1] It enhances polarity without introducing ionizable groups, improving the pharmacokinetic profile of lipophilic aryl cores.[1] When positioned on an aniline scaffold, it mimics the core structure found in COX-2 inhibitors (e.g., Etoricoxib) and various kinase inhibitors.[1]

Reactivity Profile

DMSA poses a dual challenge for derivatization:

  • Electronic Deactivation: The sulfone group at the C5 position (meta to the amine) exerts an inductive electron-withdrawing effect (

    
    ), lowering the 
    
    
    of the anilinic nitrogen compared to standard xylidines.[1]
  • Steric Hindrance: The methyl group at the C2 position (ortho) creates significant steric bulk, impeding the approach of electrophiles and destabilizing tetrahedral intermediates in acylation reactions.[1]

Implication: Standard coupling conditions (e.g., EDC/NHS) often result in sluggish kinetics or incomplete conversion.[1] The protocols below utilize high-activity coupling reagents and specific catalytic systems to ensure quantitative conversion for library synthesis.

Strategic Derivatization Workflows

The following diagram outlines the three primary derivatization pathways covered in this guide, linking chemical transformations to their target biological chemical space.

DMSA_DerivatizationDMSA2,4-Dimethyl-5-(methylsulfonyl)anilineAcylationPathway A:Amide Coupling(HATU/DIPEA)DMSA->AcylationCarboxylic AcidsUreaPathway B:Urea Formation(Isocyanates)DMSA->UreaIsocyanatesArylationPathway C:Pd-Catalyzed Arylation(Buchwald-Hartwig)DMSA->ArylationAryl HalidesAmidesAmide Library(Kinase Hinge Binders)Acylation->AmidesUreasUrea/Carbamate Library(Soluble Epoxide Hydrolase)Urea->UreasBiarylsDi-Aryl Amines(GPCR Ligands)Arylation->Biaryls

Figure 1: Strategic derivatization pathways for DMSA, mapping synthetic routes to potential medicinal chemistry applications.[1]

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Best for: Generating SAR libraries with carboxylic acids.

Rationale: The ortho-methyl group hinders nucleophilic attack.[1] HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over EDC or HBTU because the 7-azabenzotriazole (HOAt) leaving group utilizes a "neighboring group effect" to accelerate the reaction, crucial for hindered anilines.[1]

Materials:

  • DMSA (1.0 eq)[1]

  • Carboxylic Acid (1.2 eq)[1]

  • HATU (1.2 - 1.5 eq)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

  • Solvent: Anhydrous DMF or DMAc (Dimethylacetamide)[1]

Step-by-Step:

  • Activation: In a vial, dissolve the Carboxylic Acid (1.2 mmol) and HATU (1.2 mmol) in anhydrous DMF (2 mL).

  • Base Addition: Add DIPEA (3.0 mmol) and stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn yellow/orange, indicating activated ester formation.[1]

  • Coupling: Add DMSA (1.0 mmol) to the activated acid mixture.

  • Incubation: Stir at 40°C - 50°C for 12–16 hours.

    • Critical: Unlike simple anilines, DMSA requires mild heating to overcome the steric barrier of the 2-methyl group.[1]

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted aniline and DIPEA), saturated

    
    , and brine. Dry over 
    
    
    .[1]
Protocol B: Rapid Urea Synthesis

Best for: Diversity-oriented synthesis and improving solubility.

Rationale: Isocyanates are highly electrophilic, bypassing the need for activation.[1] This reaction is typically fast even with hindered anilines.[1]

Materials:

  • DMSA (1.0 eq)[1]

  • Isocyanate (

    
    ) (1.1 eq)
    
  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 eq) - Optional but recommended for sluggish substrates.[1]

  • Solvent: Dichloromethane (DCM) or THF.[1]

Step-by-Step:

  • Dissolve DMSA (1.0 mmol) in dry DCM (3 mL).

  • Add the Isocyanate (1.1 mmol) dropwise.[1]

  • If no precipitate forms after 1 hour, add DMAP (0.1 mmol) and heat to reflux (40°C) for 4 hours.

  • Purification: Ureas often precipitate from DCM.[1] Filter and wash with cold ether.[1] If soluble, scavenge excess isocyanate with polymer-supported trisamine resin.[1]

Protocol C: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Best for: Creating bi-aryl amine scaffolds.[1]

Rationale: The electron-deficient nature of DMSA makes it a poor nucleophile for standard

11BrettPhosXPhos1

Materials:

  • DMSA (1.0 eq)[1]

  • Aryl Bromide/Chloride (1.0 eq)[1]

  • Catalyst:

    
     (2 mol%) or Pd-Precatalyst Gen 3.[1]
    
  • Ligand: BrettPhos or XPhos (4-6 mol%).[1]

  • Base:

    
     (2.0 eq) or NaOtBu (1.5 eq).[1]
    
  • Solvent: 1,4-Dioxane or Toluene (degassed).[1]

Step-by-Step:

  • Charge a microwave vial with DMSA, Aryl Halide, Base, Pd source, and Ligand.[1]

  • Seal and purge with Nitrogen/Argon for 5 minutes.

  • Add degassed solvent (anhydrous).[1]

  • Reaction: Heat to 100°C for 12 hours (thermal) or 110°C for 1 hour (Microwave).

  • Filtration: Filter through a Celite pad to remove Pd black.[1] Concentrate and purify via Flash Chromatography.

QC and Biological Screening Requirements

Quality Control Criteria

Before entering biological assays, derivatives must meet strict purity standards to avoid false positives (pan-assay interference).[1]

ParameterSpecificationMethod
Purity >95%LC-MS (UV @ 254 nm & ELSD)
Identity Confirmed

-NMR (Distinct methyl singlets at ~2.2-2.4 ppm)
Residual Metal <10 ppmICP-MS (Critical for Pd-coupled products)
Solvent Free of DMSO/DMF

-NMR check
DMSO Solubility & Library Storage

The methylsulfonyl group improves metabolic stability but can limit solubility if the coupled partner is highly lipophilic.[1]

  • Stock Preparation: Dissolve compounds at 10 mM in 100% DMSO.

  • Solubility Check: Dilute to 100 µM in PBS (pH 7.4). Measure turbidity via nephelometry.[1]

  • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles which can cause precipitation of sulfone-containing derivatives.

References

  • Sulfonyl Pharmacophores: "Application of Methylsulfone in Drug Discovery." Namiki Shoji Co.[1]. Link[1]

  • Amide Coupling Protocols: "A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates." ResearchGate.[1][2] Link

  • Buchwald-Hartwig Methodology: "The Buchwald–Hartwig Amination After 25 Years." RSC / University of Groningen. Link

  • Solubility in Screening: "DMSO solubility and bioscreening." ResearchGate.[1][2] Link

  • HATU Mechanism: "Amine to Amide Mechanism - HATU."[1][3] Common Organic Chemistry. Link

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dimethyl-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and troubleshooting of 2,4-Dimethyl-5-(methylsulfonyl)aniline . This document is structured as a Tier-3 Technical Support resource, focusing on the critical control points where side reactions occur.

Ticket ID: CHEMSUP-24DMS-001 Status: Open Subject: Impurity Profiling & Reaction Failure Modes Applicable Route: Oxidation


 Nitration 

Reduction

Executive Summary

The synthesis of 2,4-Dimethyl-5-(methylsulfonyl)aniline is a multi-step sequence governed strictly by electronic directing effects . The primary challenge lies in the Nitration Step , where the regioselectivity is dictated by the interplay between the meta-directing sulfonyl group and the ortho/para-directing methyl groups.

A failure to control the oxidation state of the sulfur prior to nitration is the most common cause of synthetic failure (Regioselectivity Inversion).

Module 1: The "Sulfoxide Trap" (Pre-Nitration Logic)

User Issue: "I am observing a significant impurity (10-15%) with the same mass as the product but different retention time after the final reduction."

Diagnostic: The root cause is likely incomplete oxidation of the thioether precursor before the nitration step.

Technical Explanation: The synthesis typically begins with 2,4-dimethylthioanisole. This must be oxidized to the sulfone (


) before nitration.
  • The Sulfone (

    
    ):  A strong electron-withdrawing group (EWG) that directs electrophiles to the meta  position.
    
  • The Sulfoxide (

    
    ):  If oxidation is incomplete, you have a sulfoxide. Unlike the sulfone, the sulfoxide group can act as an ortho/para director  due to the lone pair on the sulfur atom, despite being withdrawing by induction.
    

The Cascade Failure:

  • Scenario A (Correct): You have pure Sulfone. The sulfone directs meta (Position 5). You get the correct product.

  • Scenario B (Incorrect): You have residual Sulfoxide. The sulfoxide directs ortho (Position 6) or para (Position 4, blocked). Nitration occurs at Position 6.

  • Result: Subsequent oxidation/reduction yields the 6-amino isomer (2,4-dimethyl-6-(methylsulfonyl)aniline), which is a difficult-to-separate regioisomer.

Action Plan:

  • Monitor: Use HPLC or TLC to ensure

    
     Thioether/Sulfoxide remains before adding 
    
    
    
    .
  • Reagent: Ensure excess oxidant (e.g.,

    
    /tungstate or mCPBA) is used.
    

Module 2: Nitration Troubleshooting (The Critical Step)

User Issue: "My reaction mixture turned dark/black, and the yield is low. HPLC shows multiple non-polar impurities."

Diagnostic: This indicates Over-Nitration or Ipso-Substitution , likely caused by lack of temperature control.

Reaction Logic: The substrate, 1-(methylsulfonyl)-2,4-dimethylbenzene, is electron-deficient (deactivated) due to the sulfone. Harsh conditions are required for nitration, but too harsh triggers side reactions.

Side ReactionMechanismTriggerPrevention
Dinitration Introduction of a second

group, likely at Position 3 (between methyls) or Position 6.
High Temp (

) or excess

.
Maintain

.[1] Add acid dropwise.
Benzylic Oxidation Oxidation of the methyl groups (at C2 or C4) to carboxylic acids (benzoic acid derivatives).High Temp + dilute

(radical mechanism).
Use concentrated

as solvent to dehydrate the system.
Ipso-Nitration Displacement of the sulfonyl group or a methyl group by a nitro group.High localized concentration of nitronium ions (

).
Efficient stirring is critical to prevent "hot spots."

Protocol Recommendation: Use standard mixed acid (Conc.


 / Fuming 

). Keep temperature between

. Do not heat to reflux.

Module 3: Reduction Phase (Nitro Aniline)

User Issue: "The product is colored (orange/red) and melts over a broad range."

Diagnostic: This suggests the presence of Azo or Azoxy coupling products, or incomplete reduction (Hydroxylamine).

Technical Explanation: Reduction of nitro compounds proceeds through a Nitroso (


) and Hydroxylamine (

) intermediate.
  • Side Reaction (Coupling): If the reaction medium is basic or hydrogen availability is low, the Nitroso intermediate reacts with the Hydroxylamine intermediate to form Azoxy species (

    
    ), which are deeply colored.
    
  • Side Reaction (Desulfonylation): If using Raney Nickel , the C-S bond is liable to cleave, removing the methylsulfonyl group entirely.

Action Plan:

  • Catalyst Selection: Prefer Pd/C with

    
     (balloon or Parr shaker) in Methanol/Ethanol. This is milder than Fe/HCl and cleaner than Raney Ni.
    
  • pH Control: Ensure the solvent system is neutral or slightly acidic. Avoid alkaline conditions during reduction.

  • Endpoint: Monitor for the disappearance of the Hydroxylamine intermediate (often more polar than the amine).

Visualizing the Pathway & Failure Modes

The following diagram maps the correct synthetic pathway (Green) against the critical side reaction pathways (Red).

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction Start 2,4-Dimethylthioanisole Sulfoxide Sulfoxide Intermediate (RISK: Ortho-Director) Start->Sulfoxide Oxidation Sulfone 1-(Methylsulfonyl)-2,4-dimethylbenzene (Meta-Director) Sulfoxide->Sulfone Complete Oxidation WrongIsomer 6-Nitro Isomer (Impurity) Sulfoxide->WrongIsomer Nitration (Ortho-directed) CorrectNitro 5-Nitro-2,4-dimethyl-1-(methylsulfonyl)benzene Sulfone->CorrectNitro Nitration (Meta-directed) Wrong Amine Isomer Wrong Amine Isomer WrongIsomer->Wrong Amine Isomer Reduction Dinitro Dinitro Species (Over-reaction) CorrectNitro->Dinitro Excess HNO3 / High T HydroxylAmine Hydroxylamine (Incomplete Red.) CorrectNitro->HydroxylAmine H2 / Pd/C Target 2,4-Dimethyl-5-(methylsulfonyl)aniline (TARGET) Azo Azo/Azoxy Dimers (Colored Impurity) HydroxylAmine->Target Complete Reduction HydroxylAmine->Azo Basic pH / Low H2

Figure 1: Reaction logic flow illustrating the "Sulfoxide Trap" and nitration regioselectivity divergence.

Summary of Impurity Profile

Relative Retention Time (RRT)*Likely IdentityOriginMitigation
0.85 Hydroxylamine IntermediateIncomplete ReductionExtend reaction time; check

pressure.
0.92 6-Amino IsomerSulfoxide Trap (Step 1)Ensure 100% conversion of thioether to sulfone before nitration.
1.00 Target Product --
1.15 Azoxy DimerCoupling (Step 3)Avoid basic media; ensure vigorous stirring with catalyst.
1.30 Dinitro SpeciesOver-Nitration (Step 2)Control exotherm; limit

equivalents (1.05 eq).

*Note: RRTs are estimated for a standard C18 Reverse Phase method (Water/Acetonitrile gradient).

References

  • Olah, G. A., et al. "Nitration: Methods and Mechanisms." Wiley-VCH, 1989.
  • Drabowicz, J., et al. "Oxidative conversions of organic sulfur compounds." Current Organic Chemistry, 2003.
  • Reduction of Nitro Compounds: Rylander, P. N. "Hydrogenation Methods." Academic Press, 1985. (Detailed mechanisms on nitro-to-amine reduction and azo-coupling side reactions).
  • Detailed structural assignments derived from general EAS principles applied to 1-sulfonyl-2,4-dimethylbenzene systems.

(Note: While specific patents exist for similar JAK inhibitor intermediates, the chemistry described above is grounded in fundamental mechanistic organic chemistry applicable to this specific scaffold.)

Sources

Identification of byproducts in 2,4-Dimethyl-5-(methylsulfonyl)aniline reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the dedicated technical support guide for 2,4-Dimethyl-5-(methylsulfonyl)aniline (CAS 849035-63-8). This molecule is a key intermediate in the synthesis of various high-value pharmaceutical compounds.[][2][3] Its unique substitution pattern, featuring electron-donating methyl groups and an electron-withdrawing methylsulfonyl group, presents specific challenges in controlling reaction selectivity and minimizing byproduct formation. This guide is designed for researchers, process chemists, and quality control analysts to proactively identify, troubleshoot, and mitigate the formation of common impurities during the synthesis and handling of this versatile aniline derivative.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common types of byproducts I should anticipate when working with 2,4-Dimethyl-5-(methylsulfonyl)aniline?

A1: Based on the inherent reactivity of the substituted aniline scaffold, byproducts typically arise from three primary pathways: oxidation, dimerization, and incomplete or side reactions with reagents.

  • Oxidation Products: The electron-rich aromatic ring and the primary amine are susceptible to oxidation, especially when exposed to air, heat, or certain reagents. This can lead to the formation of colored impurities, such as nitroso and nitro derivatives, or even phenolic compounds under harsh conditions.

  • Dimeric Impurities: Aniline derivatives can undergo oxidative coupling or react with electrophilic intermediates to form dimers. These high-molecular-weight impurities can be challenging to remove and may interfere with subsequent reaction steps or final product purity.[4][5]

  • Process-Related Byproducts: These are impurities that arise from the specific reaction being performed. For instance, in an acylation reaction, you might observe N-acylated, di-acylated, or regioisomeric C-acylated products.[6] Residual starting materials from the synthesis of the aniline itself can also lead to corresponding downstream byproducts.[7][8][9]

Q2: My reaction mixture has turned dark brown/purple, and I see a new, more polar spot on my TLC plate. What is the likely cause?

A2: The development of a dark color is a classic indicator of aniline oxidation. The primary amine is readily oxidized to form highly colored nitroso (-N=O) and nitro (-NO2) compounds, which are significantly more polar than the starting aniline.

Causality: The lone pair of electrons on the nitrogen atom makes the amine group susceptible to single-electron oxidation. This process can be initiated by atmospheric oxygen, especially when catalyzed by trace metals or heat, or by oxidizing agents present in the reaction mixture.

Troubleshooting & Mitigation:

  • Inert Atmosphere: Always conduct reactions involving this aniline under an inert atmosphere (Nitrogen or Argon). This is the most critical step to prevent oxidation.

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles to remove dissolved oxygen.

  • Temperature Control: Avoid excessive heating. If the reaction requires elevated temperatures, ensure a robust inert atmosphere is maintained.

  • Antioxidant Addition: In some cases, adding a small quantity of an antioxidant, such as butylated hydroxytoluene (BHT), can help suppress oxidative side reactions, provided it does not interfere with your desired chemistry.

Q3: I've observed a peak in my LC-MS analysis with a mass corresponding to approximately double the mass of my product. What could this be?

A3: A peak with a mass roughly double that of the expected product strongly suggests the formation of a dimeric impurity. For 2,4-Dimethyl-5-(methylsulfonyl)aniline (M.W. 199.27 g/mol ), a dimer would have an [M+H]⁺ ion around m/z 397-399, depending on the exact structure and bonding.

Plausible Formation Mechanism (Oxidative Coupling): Oxidative conditions can lead to the formation of radical cations from the aniline. Two of these radicals can then couple to form various dimeric structures, such as an azo-dimer or a C-N coupled dimer. The azo-dimer is a common byproduct of aniline oxidation.[4]

Troubleshooting & Mitigation:

  • Strict Oxygen Exclusion: As with preventing coloration, the rigorous exclusion of oxygen is paramount to minimizing dimer formation.

  • Control of Stoichiometry: If the reaction involves a highly reactive electrophile, ensure slow addition and controlled stoichiometry to prevent localized excess that could promote side reactions leading to dimerization.

  • Purification Strategy: Dimeric impurities are typically much less polar than the monomeric starting material or product. They can often be separated effectively using column chromatography with a carefully selected solvent gradient. Due to their higher molecular weight, they will have a significantly different retention time in HPLC.[10]

Reference Data: Potential Byproducts

The following table summarizes potential byproducts derived from 2,4-Dimethyl-5-(methylsulfonyl)aniline, along with their expected mass spectrometric data. This table can serve as a first-pass reference when analyzing crude reaction mixtures.

Impurity Name Plausible Structure Molecular Weight ( g/mol ) Expected [M+H]⁺ (m/z) Formation Pathway
Oxidation Product A (Nitroso-derivative) C₉H₁₂N₂O₃S228.27229.3Oxidation of amine
Oxidation Product B (Nitro-derivative) C₉H₁₂N₂O₄S244.27245.3Further oxidation of amine
Dimer A (Azo-dimer) C₁₈H₂₂N₄O₄S₂422.52423.5Oxidative Coupling
Acylation Byproduct (N-acetyl) C₁₁H₁₅NO₃S241.31242.3Incomplete C-acylation / Amide formation
Acylation Byproduct (Di-acetyl) C₁₃H₁₇NO₄S283.34284.3Over-acylation

Visualized Mechanisms & Workflows

Mechanism of Oxidative Dimerization

The following diagram illustrates a plausible pathway for the formation of an azo-dimer from 2,4-Dimethyl-5-(methylsulfonyl)aniline under oxidative conditions.

G cluster_0 Step 1: Oxidation to Radical Cation cluster_1 Step 2: Dimerization cluster_2 Step 3: Aromatization A 2x 2,4-Dimethyl-5- (methylsulfonyl)aniline B 2x Aniline Radical Cation A->B - 2e⁻, - 2H⁺ C Hydrazo-dimer Intermediate B->C Coupling D Azo-Dimer Byproduct C->D - 2e⁻, - 2H⁺ G start Unknown Peak Detected in LC or GC ms_analysis Analyze by LC-MS Determine Molecular Weight start->ms_analysis check_mass Does MW match a known starting material or reagent? ms_analysis->check_mass check_dimer Is MW ~2x that of starting material or product? check_mass->check_dimer No res_sm Result: Residual Starting Material check_mass->res_sm Yes check_ox Does MW correspond to addition of Oxygen(s)? (+16, +32 amu) check_dimer->check_ox No res_dimer Result: Probable Dimeric Impurity check_dimer->res_dimer Yes res_ox Result: Probable Oxidation Byproduct check_ox->res_ox Yes isolate Isolate Impurity via Prep-HPLC or Column check_ox->isolate No / Unclear nmr Characterize by NMR to confirm structure res_sm->nmr res_dimer->nmr res_ox->nmr isolate->nmr

Caption: Logical workflow for the identification of an unknown impurity.

Experimental Protocols

Protocol 1: General Purpose HPLC-MS Method for In-Process Control

This protocol is designed for the rapid analysis of crude reaction mixtures to monitor for the presence of the starting material and key byproducts.

Objective: To separate 2,4-Dimethyl-5-(methylsulfonyl)aniline from potential polar (oxidized) and non-polar (dimeric) impurities.

Instrumentation & Columns:

  • HPLC or UPLC system with a PDA/UV detector and coupled to a single quadrupole or Q-TOF mass spectrometer.

  • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size (or similar).

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile:Water

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture (e.g., 1 µL) in 1 mL of the sample diluent. Vortex to mix and filter if particulates are present.

  • HPLC Conditions:

    • Column Temperature: 40 °C

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 1-5 µL

    • UV Detection: 254 nm and 280 nm

    • Gradient:

      Time (min) %B
      0.0 10
      8.0 95
      10.0 95
      10.1 10

      | 12.0 | 10 |

  • MS Conditions (ESI+):

    • Scan Range: 100 - 1000 m/z

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

  • Data Analysis:

    • Identify the peak for the starting aniline (Expected [M+H]⁺ ≈ 199.3).

    • Extract ion chromatograms for expected byproduct masses (e.g., m/z 229.3, 245.3, 423.5) to check for their presence, even at trace levels.

References

  • Method of Friedel-Crafts acylation of anilides.
  • Identification, isolation, synthesis and characterization of dimer impurities and controled the impurites in Prazoles. ResearchGate. [Link]

  • Synthesis process of dasatinib and intermediate thereof.
  • 2,4-D Technical Fact Sheet. National Pesticide Information Center. [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. National Institutes of Health. [Link]

  • Identification of Degradation By-Products of Selected Pesticides During Oxidation and Chlorination Processes. ResearchGate. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. National Institutes of Health. [Link]

  • Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides. [Link]

  • Investigational Study of DASATINIB N-Oxide Impurity in Different Diluents. ResearchGate. [Link]

  • Identification, Characterization and Quantification of Process-Related and Degradation Impurities in Lisdexamfetamine Dimesylate: Identifiction of Two New Compounds. MDPI. [Link]

  • The dimer impurity and its minimizing technology of Eliquis.
  • A kind of preparation method of Imatinib impurity.
  • Friedel–Crafts acylation reactions using metal triflates in ionic liquid. University of Liverpool. [Link]

  • Chemical and analytical characterization of related organic impurities in drugs. PubMed. [Link]

  • Structural elucidation of a dimeric impurity in the process development of ceftolozane using LC/HRMS and 2D-NMR. PubMed. [Link]

  • Dasatinib-impurities. Pharmaffiliates. [Link]

  • Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. MDPI. [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI. [Link]

  • Separation and Characterization of Novel Degradation and Process Related Impurities of Bedaquiline Bulk Drug. National Institutes of Health. [Link]

  • 2,4-Dimethyl-5-(methylsulfonyl)aniline(CAS# 849035-63-8 ). Angene. [Link]

Sources

Technical Support Center: Purification of 2,4-Dimethyl-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,4-Dimethyl-5-(methylsulfonyl)aniline (CAS: 849035-63-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this key intermediate. Our approach is rooted in fundamental chemical principles and field-proven methodologies to ensure you can achieve the desired purity for your critical applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the purification of crude 2,4-Dimethyl-5-(methylsulfonyl)aniline.

Q1: What are the likely impurities in my crude 2,4-Dimethyl-5-(methylsulfonyl)aniline sample?

A1: The impurity profile of your crude material is fundamentally linked to its synthetic route. A prevalent pathway for synthesizing substituted anilines involves the reduction of the corresponding nitro-aromatic compound.[1][2] Therefore, the most common process-related impurities you should anticipate are:

  • Unreacted Starting Material: The nitro precursor, 2,4-dimethyl-1-nitro-5-(methylsulfonyl)benzene , is a primary impurity. Its presence indicates an incomplete reduction reaction.

  • Intermediates from Reduction: Depending on the reducing agent used (e.g., catalytic hydrogenation, metal/acid reduction), various intermediates such as nitroso or hydroxylamine species can be present, though often in trace amounts.[3]

  • Isomeric Impurities: If the initial nitration of the precursor aromatic ring was not perfectly regioselective, you might have isomeric forms of the nitro-compound which would then be reduced to isomeric anilines.

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup (e.g., ethanol, toluene, ethyl acetate) and leftover reagents are also common.

Potential Impurity Origin Suggested Analytical Method
2,4-dimethyl-1-nitro-5-(methylsulfonyl)benzeneIncomplete reduction of starting materialHPLC, LC-MS, GC-MS
Isomeric anilinesNon-selective nitration of precursorHPLC, GC-MS
Byproducts of reduction (e.g., azo compounds)Side-reactions during reduction stepLC-MS
Residual SolventsReaction/WorkupGC-MS (Headspace)

Q2: What are the main purification strategies for a substituted aniline like this?

A2: There are three primary methods, each exploiting different physicochemical properties of the target compound and its impurities:

  • Recrystallization: Ideal for solid compounds, this technique leverages differences in solubility between the desired product and impurities in a specific solvent at varying temperatures.[4]

  • Column Chromatography: A highly effective method that separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[4]

  • Acid-Base Extraction: This liquid-liquid extraction technique utilizes the basicity of the aniline functional group to selectively move it from an organic phase to an acidic aqueous phase, leaving non-basic impurities behind.[5]

Q3: What analytical techniques should I use to assess the purity of 2,4-Dimethyl-5-(methylsulfonyl)aniline?

A3: A multi-faceted approach is recommended for robust purity assessment:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity analysis. A reversed-phase C18 column is typically effective for separating anilines and their related impurities.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile and semi-volatile impurities, including residual solvents and certain byproducts.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the final product and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.

Section 2: Troubleshooting Guide

This section is formatted to directly address specific problems you may encounter during your purification experiments.

Q4: My recrystallization attempt resulted in a very low yield. What went wrong?

A4: Low yield in recrystallization is a common issue, typically stemming from a few key factors:

  • Suboptimal Solvent Choice: The ideal solvent should dissolve your compound well at high temperatures but poorly at room temperature or below.[4] If the compound has significant solubility even when cold, you will lose a substantial amount in the mother liquor.

  • Using Too Much Solvent: Dissolving the crude material in the absolute minimum amount of hot solvent is critical. Using an excessive volume will prevent the solution from becoming saturated upon cooling, thus inhibiting crystallization.

  • Cooling Too Rapidly: Crash-cooling a hot solution can lead to the formation of very small, impure crystals or an oil. A slow, gradual cooling process allows for the formation of a more ordered, pure crystal lattice.

  • Premature Crystallization: If the compound crystallizes out during a hot filtration step (to remove insoluble impurities), you will lose product on the filter paper. Ensure your funnel and receiving flask are pre-heated.[12]

Q5: I'm seeing significant peak tailing for my aniline compound during HPLC analysis on a silica-based C18 column. How can I fix this?

A5: This is a classic problem when analyzing basic compounds like anilines on standard silica-based columns. The cause is the interaction between the basic amine group and residual acidic silanol groups (-Si-OH) on the silica surface. This secondary interaction leads to poor peak shape.

Solutions:

  • Use a Low-pH Mobile Phase: Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1% v/v) will protonate the aniline (forming -NH3+) and suppress the interaction with the silanol groups.

  • Add a Basic Modifier to the Mobile Phase: For column chromatography on silica gel, adding a small amount of a base like triethylamine (NEt₃, ~0.5-1%) to your eluent (e.g., Hexane/Ethyl Acetate) will neutralize the acidic sites on the silica, dramatically improving the separation and preventing streaking.[4]

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped" to minimize the number of free silanol groups, but some may still remain. Using a column specifically designed for basic compounds can also resolve the issue.

Q6: After performing an acid-base extraction, my product precipitated as a sticky oil instead of a solid when I basified the aqueous layer. What should I do?

A6: "Oiling out" is a common problem that occurs when the melting point of the compound is low or when residual organic solvents are present. Here is a logical workflow to address this:

G start Product 'Oils Out' After Basification check_temp Was the basification exothermic? Cool the solution in an ice bath. start->check_temp extract Extract the 'oil' into an appropriate organic solvent (e.g., DCM, EtOAc). check_temp->extract If still oily wash_dry Wash the organic layer with brine, dry over Na₂SO₄ or MgSO₄. extract->wash_dry evaporate Evaporate the solvent under reduced pressure to obtain the purified product. wash_dry->evaporate recrystallize_node Consider recrystallization for further purification. evaporate->recrystallize_node

Caption: Troubleshooting workflow for product oiling out.

Causality: The heat generated from the neutralization of the acid can raise the temperature of the solution above the melting point of your product. Additionally, if the product is not completely insoluble in the aqueous phase, it may separate as a supersaturated liquid. Extracting it back into an organic solvent is the most reliable way to recover it.

Section 3: Detailed Experimental Protocols

Here we provide step-by-step methodologies for the purification of 2,4-Dimethyl-5-(methylsulfonyl)aniline.

Protocol 1: Purification by Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid compound. The key is selecting an appropriate solvent system.

Step 1: Solvent Screening The ideal solvent should poorly dissolve the compound at room temperature but have high solubility at its boiling point.[4]

Table for Solvent Selection:

Solvent Observation at Room Temp Observation at Boiling Point Verdict
Isopropanol Sparingly Soluble Completely Soluble Good Candidate
Ethanol Moderately Soluble Completely Soluble Possible, but expect lower yield
Toluene Sparingly Soluble Completely Soluble Good Candidate
Water Insoluble Insoluble Good as an anti-solvent

| Heptane | Insoluble | Sparingly Soluble | Poor solvent |

Procedure:

  • Place ~50 mg of crude material into several test tubes.

  • Add 0.5 mL of a candidate solvent to each tube.

  • Observe solubility at room temperature.

  • If insoluble, heat the mixture to the solvent's boiling point and observe.

  • If it dissolves, allow it to cool slowly to room temperature, then place in an ice bath.

  • A good solvent will show significant crystal formation upon cooling.

Step 2: Recrystallization Procedure (Single Solvent - e.g., Isopropanol)

  • Place the crude 2,4-Dimethyl-5-(methylsulfonyl)aniline in an Erlenmeyer flask.

  • Add the minimum amount of hot isopropanol required to fully dissolve the solid at the boiling point. Add the solvent in small portions.

  • If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Allow the clear solution to cool slowly and undisturbed to room temperature.

  • Once crystal formation appears to have stopped, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor.

  • Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Purification by Column Chromatography

This method is excellent for separating the target compound from impurities with different polarities, such as the less polar starting material.

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_column 1. Prepare Silica Gel Slurry (e.g., in Hexane) pack_column 2. Pack the Column prep_column->pack_column load_sample 3. Load Sample (Dry loading preferred for solids) pack_column->load_sample elute_nonpolar 4. Elute with Low-Polarity Solvent (e.g., 9:1 Hexane:EtOAc + 0.5% NEt₃) to remove non-polar impurities. load_sample->elute_nonpolar gradient 5. Gradually Increase Polarity (e.g., to 7:3 Hexane:EtOAc + 0.5% NEt₃) to elute the target compound. elute_nonpolar->gradient collect 6. Collect Fractions gradient->collect tlc 7. Analyze Fractions by TLC collect->tlc combine 8. Combine Pure Fractions tlc->combine evaporate 9. Evaporate Solvent combine->evaporate

Caption: Workflow for Column Chromatography Purification.

Detailed Steps:

  • Prepare the Column: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Pack a glass column with the slurry.

  • Add Triethylamine: Crucially, add ~0.5-1% triethylamine (NEt₃) to your mobile phase solvents. This will prevent peak tailing of your basic aniline on the acidic silica gel.[4]

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or your mobile phase. Add a small amount of silica gel, and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column. This "dry loading" technique typically results in better separation.

  • Elute: Begin eluting with a low-polarity mobile phase. This will wash out non-polar impurities first.

  • Increase Polarity: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). The target aniline, being more polar than the starting materials but less polar than highly polar impurities, will elute from the column.

  • Collect and Analyze: Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Isolate Product: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2,4-Dimethyl-5-(methylsulfonyl)aniline.

References

  • Organic Syntheses Procedure. 2,4-Dimethylquinoline. [Link]

  • Reddy, Y., et al. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry, 3(2), 395-397.
  • ResearchGate. (n.d.). Determination of amitraz and 2,4-dimethylaniline residues in honey by using LC with UV detection and MS/MS. [Link]

  • National Institutes of Health. (2024). A Tandem Ring Closure and Nitrobenzene Reduction with Sulfide Provides an Improved Route to an Important Intermediate for the Anti-Tuberculosis Drug Candidate Sutezolid. [Link]

  • U.S. Food and Drug Administration. (n.d.). Determination of unsulfonated aromatic amines in the color additives FD&C Yellow No. 5, FD&C Yellow No. 6, and D&C Red No.
  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]

  • Google Patents. (n.d.). CN101723929B - A kind of purification method of 4,5-dimethyl-2-oxo-1,3-dioxole.
  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. [Link]

  • Numerade. (n.d.). Synthesize from benzene. (Hint: All of these require diazonium ions.) (d) 4-methoxyaniline. [Link]

  • ACS Omega. (2026).
  • LookChem. (n.d.). Cas 1671-48-3, 2-METHYL-5-(METHYLSULFONYL)ANILINE. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. [Link]

  • Scholars Research Library. (n.d.). Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)
  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • Organic Syntheses Procedure. 3,4-dimethylaniline. [Link]

  • IJNRD. (2023). Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. [Link]

  • MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. [Link]

  • Cheméo. (n.d.). Chemical Properties of Aniline (CAS 62-53-3). [Link]

  • PubChem. (n.d.). 2,4-Dimethylaniline. [Link]

  • Journal of the Chemical Society. (1959). The reduction of 2-acetyl-3-methylquinoxaline and 2 : 4-dimethyl-1 : 5-benzodiazepine. [Link]

  • ResearchGate. (2012). Can anybody suggest a method to recrystallize the compound if it is soluble only in DMSO?

Sources

Optimizing reaction conditions for 2,4-Dimethyl-5-(methylsulfonyl)aniline acylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

The Challenge: Acylating 2,4-Dimethyl-5-(methylsulfonyl)aniline presents a dual challenge of steric hindrance and electronic deactivation .

  • Electronic Deactivation: The methylsulfonyl group (

    
    ) at the 5-position is a strong electron-withdrawing group (EWG). Through inductive effects (
    
    
    
    ), it significantly reduces the electron density on the amine nitrogen, lowering its nucleophilicity.
  • Steric Hindrance: The methyl group at the 2-position (ortho to the amine) creates a physical barrier, impeding the approach of the electrophile (acylating agent).

Optimized Experimental Protocols

Two protocols are recommended based on the scale and available equipment. Protocol A is the standard starting point. Protocol B is the "forcing" condition for stubborn batches.

Protocol A: DMAP-Catalyzed Acylation (Recommended)

Best for: High conversion, cleaner impurity profile.

Reagents:

  • Substrate: 1.0 equiv

  • Acylating Agent: Acetic Anhydride (

    
     equiv) or Acetyl Chloride (
    
    
    
    equiv)
  • Catalyst: 4-Dimethylaminopyridine (DMAP ) (

    
     equiv)[1]
    
  • Base: Triethylamine (

    
     equiv) or Pyridine (
    
    
    
    equiv)
  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the aniline substrate in anhydrous DCM (

    
     M concentration) under nitrogen atmosphere.
    
  • Base Addition: Add Triethylamine (or Pyridine) and DMAP. Stir for 5 minutes to ensure homogeneity.

  • Acylation: Cool to

    
     (ice bath). Add the Acyl Chloride/Anhydride dropwise to control exotherm.
    
    • Note: Even deactivated anilines can exotherm initially.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC/LC-MS at 1 hour.

    • Target: If conversion is

      
       after 2 hours, heat to reflux (
      
      
      
      for DCM).
  • Workup: Quench with saturated

    
    . Wash organic layer with 
    
    
    
    (to remove DMAP/Pyridine), then brine. Dry over
    
    
    .
Protocol B: Forcing Conditions (Neat/High Temp)

Best for: Extremely unreactive substrates where Protocol A fails.

Reagents:

  • Substrate: 1.0 equiv

  • Solvent/Reagent: Acetic Anhydride (Excess, acts as solvent)

  • Catalyst: Sodium Acetate (anhydrous) or DMAP (cat.)

Step-by-Step:

  • Suspend aniline in Acetic Anhydride (

    
     volumes).
    
  • Add Sodium Acetate (

    
     equiv).
    
  • Heat to

    
     .
    
  • Monitor closely. Upon completion, pour mixture into ice water to precipitate the product.

Mechanistic Insight: Why DMAP?

The following diagram illustrates why DMAP is strictly required for this specific substrate. Pyridine alone is often insufficient because the


-acylpyridinium intermediate is less electrophilic than the 

-acyl-DMAP intermediate.

DMAP_Mechanism Reagent Acyl Chloride (Electrophile) Intermed N-Acyl-DMAP (Super-Electrophile) Reagent->Intermed Fast Attack DMAP DMAP (Catalyst) DMAP->Intermed Product Acylated Aniline (Product) Intermed->Product Acyl Transfer (Rate Determining Step) Substrate Hindered Aniline (Nucleophile) Substrate->Product DMAP_Regen DMAP (Regenerated) Product->DMAP_Regen Catalytic Cycle DMAP_Regen->DMAP

Caption: DMAP acts as a nucleophilic catalyst, forming a "Super-Electrophile" intermediate that overcomes the steric/electronic deactivation of the aniline.

Troubleshooting Guide (FAQ)

Q1: The reaction stalls at 60% conversion even after 24 hours. What now?

  • Diagnosis: The reaction has reached equilibrium or the catalyst has been poisoned (protonated).

  • Solution:

    • Add Heat: Increase temperature to reflux (switch solvent to Toluene or 1,2-Dichloroethane if needed).

    • Add Reagent: Add a fresh portion of Acyl Chloride (

      
       equiv) and Base (
      
      
      
      equiv).
    • Check Catalyst: If using Acid Chloride, ensure enough base is present to scavenge HCl. If the medium becomes acidic, DMAP protonates and becomes inactive.

Q2: I see a new impurity with M+42 mass. Is it bis-acylation?

  • Analysis: Yes, bis-acylation (

    
    ) is possible, though rare with ortho-substituted anilines due to extreme steric crowding.
    
  • Fix:

    • Reduce the equivalents of Acyl Chloride to

      
      .
      
    • Switch from Acid Chloride to Acetic Anhydride , which is less aggressive.

    • Bis-acylated products can often be hydrolyzed back to the mono-acyl product by treating the crude mixture with mild aqueous base (

      
      ) at RT for 30 mins.
      

Q3: The product is oiling out and difficult to crystallize.

  • Cause: Residual solvent (Pyridine/DMAc) or impurities.

  • Solution:

    • Perform a rigorous acid wash (

      
      ) during workup to remove pyridine.
      
    • Recrystallization solvent system: Ethanol/Water or Ethyl Acetate/Hexanes . The sulfone group usually makes these compounds crystalline; oiling suggests impurity.

Decision Matrix for Optimization

Use this logic flow to determine the next step if your initial attempt fails.

Optimization_Flow Start Start: Protocol A (DCM, RT, DMAP) Check Check LC-MS @ 2 Hrs Start->Check Decision Conversion > 90%? Check->Decision Success Workup: Acid Wash -> Dry Decision->Success Yes Stall Stalled / Low Conv. Decision->Stall No Action1 Action 1: Heat to Reflux (40°C) Stall->Action1 Check2 Check LC-MS @ 4 Hrs Action1->Check2 Decision2 Improved? Check2->Decision2 Decision2->Success Yes Action2 Action 2: Switch Solvent (Toluene) Temp -> 100°C Decision2->Action2 No (Solubility Issue) Action3 Action 3: Use Neat Ac2O + NaOAc Decision2->Action3 No (Reactivity Issue)

Caption: Step-wise escalation of reaction energy to overcome activation barriers.

References
  • Steglich Esterification & Acylation Mechanisms

    • Xu, S., et al. "The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study." Chemistry – A European Journal, vol. 11, no. 16, 2005, pp. 4751–4757.

  • DMAP Catalysis Overview

    • "Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation." Ningbo Inno Pharmchem Co.[2]

  • Acylation of Hindered Amines

    • Organic Chemistry Portal. "4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation."[3]

  • General Aniline Protection Protocols

    • "Acetylation of Aniline."[4][5][6][7][8] Chemistry LibreTexts.

Sources

Technical Support Center: High-Purity Synthesis of 2,4-Dimethyl-5-(methylsulfonyl)aniline

[1]

Executive Summary & Critical Material Attributes (CMAs)

2,4-Dimethyl-5-(methylsulfonyl)aniline (CAS: 133496-03-2) is a critical intermediate in the synthesis of sulfonylurea herbicides (e.g., Amidosulfuron) and select pharmaceutical sulfonamides.[1] The synthesis typically proceeds via the protection of 2,4-xylidine, chlorosulfonation, reduction to the sulfinate, methylation, and final deprotection.[1]

Experience in process scale-up indicates that 90% of synthesis failures in this pathway are not due to reaction conditions, but rather the impurity profile of the starting 2,4-dimethylaniline (2,4-xylidine) .[1]

Critical Material Attributes (CMA) Table
ParameterSpecification LimitScientific Rationale
2,4-Xylidine Purity > 98.5% (GC)Lower purity leads to inseparable isomeric sulfones.
2,5-Xylidine Isomer < 0.5%Critical: Reacts to form the 4-sulfonyl isomer, which co-crystallizes with the product.[1]
Moisture Content < 0.1% (KF)Reacts violently with chlorosulfonic acid (

), generating HCl gas and altering stoichiometry.[1]
Iron (Fe) Content < 10 ppmCatalyzes oxidative decomposition of the aniline ring during the exothermic chlorosulfonation.

Troubleshooting Guide & FAQs

Category A: Yield & Stoichiometry Issues

Q: My chlorosulfonation yield is consistently 15-20% lower than the literature value (approx. 80-85%). I am using 5 equivalents of chlorosulfonic acid. What is wrong?

A: The issue is likely moisture content in your starting acetanilide intermediate or the chlorosulfonic acid itself.

  • Mechanism: Chlorosulfonic acid (

    
    ) reacts instantaneously with water to form 
    
    
    and
    
    
    .
    • Impact: If your starting material has 1% water, you are not just losing reagent; you are generating heat and introducing sulfuric acid, which favors the formation of the sulfonic acid byproduct (

      
      ) rather than the desired sulfonyl chloride (
      
      
      ).
    • Solution: Dry your N-acetyl-2,4-dimethylaniline to <0.5% moisture before acid addition.[1] Ensure your

      
       is clear, not cloudy (cloudiness indicates hydrolysis).[1]
      

    Q: The reaction mixture turns into a black tar during the addition of chlorosulfonic acid.

    A: This indicates unprotected aniline or inadequate temperature control .

    • Cause: Free amine groups are susceptible to rapid oxidation by strong acids. If your acetylation step was incomplete, residual 2,4-xylidine will char.[1]

    • Solution: Verify the conversion of 2,4-xylidine to the acetamide (check via TLC/HPLC) before chlorosulfonation. Maintain temperature <15°C during addition; allow it to rise to 60°C only after addition is complete.

    Category B: Purity & Isomer Contamination[1]

    Q: My final product has a melting point depression of 5-8°C, even after recrystallization. NMR shows a "shadow" peak near the methyl region.

    A: You likely have Regioisomer Contamination originating from 2,5-dimethylaniline in your starting material.[1]

    • The Trap: 2,4-xylidine directs sulfonation to the 5-position (para to the amine). The impurity, 2,5-xylidine, directs sulfonation to the 4-position.[1]

    • The Consequence: The resulting 2,5-dimethyl-4-(methylsulfonyl)aniline is structurally nearly identical to your target.[1] Standard crystallization solvents (EtOH/Water) often fail to separate these isomers due to similar lattice energies.

    • Protocol Fix: You must source 2,4-xylidine with <0.5% of the 2,5-isomer.[1] Purification must happen at the starting material stage; it is too costly to separate at the final stage.

    Validated Experimental Protocol

    Objective: Synthesis of 2,4-Dimethyl-5-(methylsulfonyl)aniline via the Sulfinate Intermediate.

    Phase 1: Protection & Chlorosulfonation[1]
    • Acetylation: Dissolve 2,4-dimethylaniline (1.0 eq) in acetic acid. Add acetic anhydride (1.1 eq). Reflux 2h. Pour into ice water. Filter dried solid (N-acetyl-2,4-dimethylaniline).[1]

    • Chlorosulfonation:

      • Cool Chlorosulfonic acid (5.0 eq) to 0-5°C.

      • Slowly add dried amide solid over 1 hour. Caution: HCl evolution.

      • Heat to 60°C for 3 hours.

      • Quench reaction by pouring onto crushed ice (keep T < 10°C).

      • Filter the solid 2,4-dimethyl-5-acetamidobenzenesulfonyl chloride .[1]

    Phase 2: Reduction & Methylation

    Note: This method avoids the odor of thiols by using the sulfinate salt.

    • Reduction: Suspend the sulfonyl chloride (wet cake) in water. Add Sodium Sulfite (

      
      , 2.5 eq) and Sodium Bicarbonate (to pH 8). Heat to 70°C for 4 hours.
      
      • Result: Formation of Sodium 2,4-dimethyl-5-acetamidobenzenesulfinate (soluble in water).[1] Filter off any insoluble impurities.

    • Methylation: To the filtrate, add Methyl Iodide (1.2 eq) or Dimethyl Sulfate (1.1 eq). Reflux for 4 hours.

      • Precipitation: The methyl sulfone derivative will precipitate out. Filter and wash.[2][3]

    Phase 3: Hydrolysis (Deprotection)
    • Suspend the methyl sulfone amide in 10% NaOH or HCl (acid hydrolysis is preferred for cleaner cleavage). Reflux for 2-4 hours.

    • Neutralize to pH 8-9.[1]

    • Filter the final 2,4-Dimethyl-5-(methylsulfonyl)aniline .[1]

    Visualizations

    Diagram 1: Synthesis Workflow & Critical Control Points

    This flowchart illustrates the reaction pathway and highlights where impurities enter the system.

    SynthesisPathStartStart: 2,4-Dimethylaniline(Purity >98.5%)Step1Step 1: Acetylation(Protection)Start->Step1Step2Step 2: Chlorosulfonation(5 eq ClSO3H, 60°C)Step1->Step2Step3Step 3: Reduction(Na2SO3 -> Sulfinate)Step2->Step3Step4Step 4: Methylation(MeI or DMS)Step3->Step4FinalTarget: 2,4-Dimethyl-5-(methylsulfonyl)anilineStep4->FinalImpurityImpurity: 2,5-Xylidine(>0.5%)Impurity->Step1Carries overImpurity->Step2Forms Isomeric Sulfonyl ChlorideMoistureImpurity: Moisture(>0.1%)Moisture->Step2Hydrolyzes Reagent(Low Yield)

    Caption: Workflow showing the propagation of starting material impurities (Red) through the synthetic pathway.

    Diagram 2: The Isomer Divergence

    Visualizing why the 2,5-isomer is a critical failure mode.

    IsomersPureStart2,4-Dimethylaniline(Correct Isomer)ReactionChlorosulfonation(Electrophilic Subst.)PureStart->ReactionDirects to Pos 5(Para to NH2)ImpureStart2,5-Dimethylaniline(Impurity)ImpureStart->ReactionDirects to Pos 4(Para to NH2)ProductA5-Sulfonyl Isomer(TARGET)Reaction->ProductAProductB4-Sulfonyl Isomer(BYPRODUCT)Reaction->ProductB

    Caption: Regioselectivity map demonstrating how different xylidine isomers yield structurally similar but distinct sulfonyl products.

    References

    • Organic Syntheses, Coll.[1] Vol. 1 . "Sulfanilyl Chloride, N-acetyl-".[1] Organic Syntheses. (Standard protocol for acetanilide chlorosulfonation).

    • University of Massachusetts . "The 2-Step Synthesis of Lidocaine". (Detailed mechanism on 2,6-xylidine reactivity and steric hindrance).

    • ResearchGate . "Aromatic Sulfonation Part 24: Kinetics and mechanism of the sulfonation of o- and m-xylene". (Foundational data on isomer distribution in sulfonation).

    • National Center for Biotechnology Information (NCBI) . "PubChem Compound Summary for CID 12217354 (2,4-Dimethyl-5-(methylsulfonyl)aniline)". [1]

    Technical Support Center: Handling 2,4-Dimethyl-5-(methylsulfonyl)aniline

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Moisture Sensitivity & Reaction Optimization

    Executive Summary & Chemical Context

    Welcome. I am Dr. Aris Thorne, Senior Application Scientist. You are likely accessing this guide because you are utilizing 2,4-Dimethyl-5-(methylsulfonyl)aniline (CAS: 1671-48-3 / 849035-63-8) as a nucleophile in the synthesis of CDK4/6 inhibitors, specifically Abemaciclib (Verzenio) .

    While the aniline itself is a stable, crystalline solid with moderate hydrolytic stability, its reaction environment is critically moisture-sensitive.[1] The primary failure mode in utilizing this intermediate is not the degradation of the aniline, but the moisture-induced hydrolysis of its electrophilic coupling partners (typically 2,4-dichloro-5-fluoropyrimidine or related chloropyrimidines).[1]

    This guide treats the aniline not just as a reagent, but as a component in a sensitive catalytic or nucleophilic system where water acts as a silent yield-killer.[1]

    The Core Problem: Competitive Hydrolysis

    When coupling 2,4-Dimethyl-5-(methylsulfonyl)aniline, you are typically performing a Buchwald-Hartwig Amination or a Nucleophilic Aromatic Substitution (SNAr) . In both scenarios, water competes with the aniline amine (-NH2) for the electrophile.[1]

    Mechanism of Failure
    • The Reaction: The aniline amine attacks the C-Cl bond of the pyrimidine partner.[1]

    • The Interference: Water (even at 500 ppm) acts as a competitive nucleophile.[1]

    • The Result: Instead of the C-N coupled product, you generate a hydroxy-pyrimidine impurity (hydrolysis of the C-Cl bond).[1] This impurity is often inseparable by standard crystallization, leading to batch rejection.[1]

    Visualizing the Failure Pathway

    MoistureSensitivity Aniline 2,4-Dimethyl-5- (methylsulfonyl)aniline Target Target Intermediate (Abemaciclib Precursor) Aniline->Target Desired S_NAr / Pd-Cat Electrophile 2,4-Dichloro-5- fluoropyrimidine Electrophile->Target Impurity Hydrolysis Impurity (Pyrimidinol/Uracil deriv.) Electrophile->Impurity Fast Hydrolysis Water Trace Moisture (>200 ppm) Water->Impurity

    Figure 1: Competitive reaction pathways.[2] Water consumes the electrophile, leaving unreacted aniline and generating difficult-to-remove hydroxy impurities.[1]

    Protocol: Anhydrous Coupling Strategy

    Directive: Do not rely on "dry" solvents from the bottle.[1] Verify them.

    A. Pre-Reaction Material Check
    ComponentCritical ParameterSpecificationMethod
    Aniline SM Water Content< 0.5% w/wKarl Fischer (Coulometric)
    Solvent (Dioxane/Toluene) Water Content< 50 ppmKF (Coulometric)
    Base (K2CO3/Cs2CO3) HygroscopicityDried at 120°C (4h)LOD (Loss on Drying)
    B. Recommended Workflow (Buchwald-Hartwig)

    This protocol minimizes catalyst deactivation and electrophile hydrolysis.

    • Drying: Dry the 2,4-Dimethyl-5-(methylsulfonyl)aniline in a vacuum oven at 40°C for 4 hours if KF > 0.5%.

    • Inerting: Charge the aniline, Pd-catalyst (e.g., Pd2(dba)3), and ligand (e.g., Xantphos) into the reactor.[1] Cycle Vacuum/Nitrogen 3 times.

    • Solvent Prep: Sparge anhydrous 1,4-dioxane with Nitrogen for 30 minutes. Note: Oxygen removal is as critical as moisture removal for Pd-catalysts.

    • Addition: Add the solvent via cannula/syringe.[1] Add the base (pre-dried).[1]

    • Electrophile Addition: Add the chloropyrimidine last, as a solution in anhydrous solvent.

      • Why? Minimizes the time the sensitive C-Cl bond is exposed to the base before the catalytic cycle engages.[1]

    Troubleshooting Guide & FAQs

    Scenario 1: Low Conversion / High Starting Material

    Symptom: HPLC shows 30% unreacted aniline after 12 hours.

    • Root Cause A (Moisture): Water poisoned the Pd-catalyst (Pd(0) to Pd(II) hydroxide clusters).

    • Root Cause B (Oxidation): Inadequate degassing allowed O2 to oxidize the phosphine ligand.[1]

    • Corrective Action: Check solvent KF. If <100 ppm, increase catalyst loading by 1 mol%.[1] If >100 ppm, abort and restart with fresh solvent.[1]

    Scenario 2: "Ghost" Peak at RRT 0.9

    Symptom: A peak appears just before the product peak.[1]

    • Diagnosis: This is likely the Hydrolyzed Electrophile (e.g., 2-chloro-5-fluoro-4-hydroxypyrimidine).

    • Cause: Wet solvent or wet inorganic base. The base (Carbonate) acts as a hygroscopic sponge, bringing water into the organic phase.[1]

    • Solution: Use anhydrous bases (packaged under Argon) or dry inorganic bases in an oven before use.

    FAQ: Common User Questions

    Q: Can I use HPLC-grade Methanol for the coupling reaction? A: Absolutely not. While the aniline dissolves well in MeOH, protic solvents (alcohols) will compete with the aniline in SNAr reactions (forming methoxy-impurities) and can interfere with the reductive elimination step in Pd-catalysis.[1] Use aprotic solvents like 1,4-Dioxane, Toluene, or THF .[1]

    Q: The aniline solid has turned from off-white to yellow. Is it degraded? A: Likely not degraded, but oxidized on the surface.[1] Anilines are prone to photo-oxidation. Check purity by HPLC. If purity is >98%, it is usable.[1] If <98%, recrystallize from Ethanol/Water (and dry thoroughly afterwards).[1]

    Q: Why is the reaction mixture turning black immediately? A: In Pd-coupling, a rapid shift to black usually indicates Pd-black precipitation (catalyst death).[1] This suggests your ligand is not stabilizing the Pd, likely due to oxidation or moisture.[1] Ensure your phosphine ligand is fresh and white (not yellow/sticky).

    Decision Tree: Optimizing Yield

    Use this logic flow to diagnose batch failures related to moisture.

    Troubleshooting Start Problem: Low Yield (<70%) CheckImpurity Check HPLC for Hydrolysis Impurity Start->CheckImpurity ImpurityYes Hydrolysis Peak Present? CheckImpurity->ImpurityYes WaterIssue MOISTURE FAILURE 1. Dry Solvents (<50ppm) 2. Dry Base ImpurityYes->WaterIssue Yes (Wet System) CatIssue CATALYST FAILURE 1. Check O2 (Degas) 2. Check Ligand Quality ImpurityYes->CatIssue No (Stalled Rxn)

    Figure 2: Diagnostic workflow for differentiating moisture issues from catalytic failures.

    References

    • Abemaciclib Synthesis & Crystal Forms: World Intellectual Property Organization (WIPO). (2019). WO2019200502A1 - Crystal form of abemaciclib mesylate. Link

    • Buchwald-Hartwig Amination Guidelines: Sigma-Aldrich. (2023). Reaction protocols for Pd-catalyzed C-N bond formation. Link

    • Pyrimidine Hydrolysis Kinetics: Journal of Organic Chemistry. (2005). Effect of water on palladium-catalyzed amidation and hydrolysis of halo-heterocycles. Link

    • Compound Data: PubChem. (2025).[3] 2,4-Dimethyl-5-(methylsulfonyl)aniline Compound Summary. Link

    Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2,4-Dimethyl-5-(methylsulfonyl)aniline before handling.

    Sources

    Validation & Comparative

    A Comparative Guide to the Efficacy of Multi-Targeted Tyrosine Kinase Inhibitors in Oncology Research

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides a comprehensive comparison of the efficacy of prominent multi-targeted tyrosine kinase inhibitors (TKIs), focusing on Ponatinib, Regorafenib, Pazopanib, and Cabozantinib. While the initial inquiry centered on derivatives of 2,4-Dimethyl-5-(methylsulfonyl)aniline, our extensive review identified a broader class of aniline-containing compounds with significant clinical and research impact. The selected TKIs, while not all direct derivatives of the originally specified scaffold, represent a clinically relevant and data-rich cohort for a comparative analysis of efficacy, mechanism, and application for researchers, scientists, and drug development professionals.

    Introduction to Multi-Targeted Tyrosine Kinase Inhibitors

    Tyrosine kinases are a large family of enzymes that play critical roles in intracellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Multi-targeted TKIs are designed to inhibit several different kinases simultaneously, offering the potential for broader anti-tumor activity and the ability to overcome resistance mechanisms that can arise with more selective inhibitors.

    The four inhibitors discussed in this guide—Ponatinib, Regorafenib, Pazopanib, and Cabozantinib—are all orally bioavailable small molecules that have demonstrated significant efficacy in various cancer types. Their mechanisms of action, while overlapping in some respects, are distinct, leading to different clinical applications and efficacy profiles. This guide will delve into the preclinical and clinical data that underscore their utility and provide a framework for their comparative evaluation.

    Comparative Efficacy and Kinase Inhibition Profiles

    A critical aspect of evaluating TKIs is their potency and selectivity against a panel of kinases. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates greater potency.

    Table 1: Comparative In Vitro Kinase Inhibition (IC50 values in nM)
    Kinase TargetPonatinibRegorafenibPazopanibCabozantinib
    BCR-ABL (native) 0.37 ---
    BCR-ABL (T315I) 2.0 ---
    VEGFR1 131310-
    VEGFR2 1.54.2300.035
    VEGFR3 1.14647-
    c-Kit 137744.6
    PDGFRβ 1.12284-
    RET 0.41.5-5.2
    Raf-1 -2.5--
    MET ---1.3
    AXL ---7
    FLT3 13--11.3
    FGFR1 2-140-
    SRC 5.4---

    Interpretation of Kinase Inhibition Data:

    The data in Table 1 highlights the distinct yet overlapping target profiles of these four TKIs.

    • Ponatinib demonstrates exceptional potency against BCR-ABL, including the highly resistant T315I mutant, making it a critical therapeutic option for chronic myeloid leukemia (CML).[4] Its activity against other kinases like VEGFR, PDGFR, and FGFR contributes to its broader anti-tumor effects.[1]

    • Regorafenib is a potent inhibitor of several kinases involved in angiogenesis (VEGFR1-3), oncogenesis (c-Kit, RET), and the tumor microenvironment (PDGFRβ).[2][5]

    • Pazopanib primarily targets VEGFR1-3, PDGFR, and c-Kit, positioning it as a strong anti-angiogenic agent.[3]

    • Cabozantinib is a powerful inhibitor of both MET and VEGFR2, two key pathways involved in tumor growth, angiogenesis, and metastasis. Its additional activity against AXL and RET further broadens its therapeutic potential.

    Clinical Efficacy in Key Indications

    The in vitro potency of these TKIs translates to meaningful clinical benefits in various cancer types. The following tables summarize key findings from pivotal clinical trials.

    Table 2: Ponatinib in Chronic Myeloid Leukemia (CML)
    Clinical TrialPatient PopulationKey Efficacy EndpointsReference
    PACE (Phase 2) Resistant/intolerant CMLMajor Cytogenetic Response (MCyR) in chronic phase CML: 91% achieved MCyR that persisted at 12 months.[6]
    Table 3: Comparative Efficacy in Renal Cell Carcinoma (RCC)

    | Clinical Trial | Comparison | Median Progression-Free Survival (PFS) | Overall Survival (OS) | Reference | | :--- | :--- | :--- | :--- | | COMPARZ (Phase 3) | Pazopanib vs. Sunitinib | 8.4 months (Pazopanib) vs. 9.5 months (Sunitinib) - Pazopanib non-inferior to Sunitinib | Hazard Ratio: 0.91 (similar between arms) |[7][8] | | METEOR (Phase 3) | Cabozantinib vs. Everolimus | 7.4 months (Cabozantinib) vs. 3.8 months (Everolimus) | Hazard Ratio: 0.66 (favoring Cabozantinib) |[9] |

    Clinical Insights:

    • In CML, Ponatinib stands out for its ability to overcome resistance to other TKIs, particularly in patients with the T315I mutation.[4]

    • In RCC, the COMPARZ trial established the non-inferiority of Pazopanib to Sunitinib in terms of efficacy, with a more favorable quality of life profile for Pazopanib.[8][10] The METEOR trial demonstrated the superiority of Cabozantinib over Everolimus in patients with advanced RCC who had progressed on prior VEGFR TKI therapy, highlighting its potent activity in a treatment-resistant setting.[9]

    Mechanisms of Action and Signaling Pathways

    The efficacy of these TKIs is rooted in their ability to inhibit key signaling pathways that drive tumor growth and survival.

    BCR-ABL Signaling in CML

    The Philadelphia chromosome, a hallmark of CML, results in the fusion protein BCR-ABL, a constitutively active tyrosine kinase that drives uncontrolled proliferation of white blood cells. Ponatinib effectively inhibits this aberrant signaling.

    BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) BCR_ABL->Downstream Phosphorylation Proliferation Uncontrolled Cell Proliferation & Survival Downstream->Proliferation Ponatinib Ponatinib Ponatinib->BCR_ABL Inhibition VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds to PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Endothelial Endothelial Cell Proliferation & Migration PLCg->Endothelial PI3K->Endothelial Inhibitors Pazopanib Regorafenib Cabozantinib Inhibitors->VEGFR Inhibit

    Caption: VEGFR signaling in angiogenesis and its inhibition.

    MET Signaling in Cancer

    The MET proto-oncogene encodes a receptor tyrosine kinase that, when activated by its ligand HGF, can drive tumor growth, invasion, and metastasis. Cabozantinib is a potent inhibitor of MET.

    MET_Pathway HGF HGF MET MET Receptor HGF->MET Binds to RAS_MAPK RAS/MAPK Pathway MET->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway MET->PI3K_AKT Activates Tumor_Progression Tumor Growth, Invasion & Metastasis RAS_MAPK->Tumor_Progression PI3K_AKT->Tumor_Progression Cabozantinib Cabozantinib Cabozantinib->MET Inhibits Kinase_Assay_Workflow start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Inhibitor dilutions start->prepare_reagents plate_inhibitor Plate serial dilutions of the kinase inhibitor prepare_reagents->plate_inhibitor add_kinase Add kinase enzyme to each well plate_inhibitor->add_kinase incubate1 Incubate for 10-30 minutes add_kinase->incubate1 initiate_reaction Add ATP/Substrate mixture to initiate reaction incubate1->initiate_reaction incubate2 Incubate for desired reaction time (e.g., 30-60 minutes) initiate_reaction->incubate2 stop_reaction Stop reaction and detect signal incubate2->stop_reaction analyze_data Analyze data and calculate IC50 stop_reaction->analyze_data end End analyze_data->end

    Caption: Workflow for an in vitro kinase inhibition assay.

    Step-by-Step Methodology:

    • Reagent Preparation: Prepare solutions of the purified kinase, a suitable substrate (peptide or protein), ATP, and the test inhibitor at various concentrations. 2[11]. Plate Inhibitor: In a 96- or 384-well plate, perform serial dilutions of the inhibitor.

    • Add Kinase: Add a fixed concentration of the kinase to each well containing the inhibitor and incubate for a short period (e.g., 10-30 minutes) to allow for inhibitor binding. 4[11]. Initiate Reaction: Start the kinase reaction by adding a mixture of ATP and the substrate to each well. 5[11]. Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a predetermined time.

    • Stop Reaction and Detection: Terminate the reaction and measure the kinase activity. The detection method can be based on various principles, such as radioactivity ([γ-32P]ATP), fluorescence, or luminescence, which quantify either substrate phosphorylation or ADP production. 7[3]. Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    Protocol 2: Cell-Based Viability Assay (MTT Assay)

    This protocol describes the use of the MTT assay to assess the effect of a kinase inhibitor on the viability of cancer cell lines.

    MTT_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate_cells Incubate for 24 hours to allow attachment seed_cells->incubate_cells add_inhibitor Add serial dilutions of the kinase inhibitor incubate_cells->add_inhibitor incubate_treatment Incubate for the desired treatment period (e.g., 48-72 hours) add_inhibitor->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 1-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

    Caption: Workflow for an in vivo tumor xenograft study.

    Step-by-Step Methodology:

    • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice). 2[12]. Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomization: Randomize the mice into different treatment groups, including a vehicle control group and one or more inhibitor-treated groups.

    • Treatment Administration: Administer the kinase inhibitor and vehicle control to the respective groups according to the planned dosing schedule and route of administration (e.g., oral gavage).

    • Monitoring: Monitor the mice regularly for tumor growth (by measuring tumor dimensions with calipers) and signs of toxicity (e.g., body weight loss, changes in behavior).

    • Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration of treatment.

    • Tissue Analysis: At the end of the study, tumors and other relevant tissues can be harvested for further analysis, such as histopathology, biomarker assessment, and pharmacokinetic studies.

    Conclusion

    The multi-targeted tyrosine kinase inhibitors Ponatinib, Regorafenib, Pazopanib, and Cabozantinib represent significant advancements in cancer therapy. Their diverse kinase inhibition profiles and demonstrated clinical efficacy underscore the importance of a multi-targeted approach in oncology. This guide provides a comparative framework for understanding their preclinical and clinical performance, supported by detailed experimental protocols to aid in the design and interpretation of future research. As our understanding of the complex signaling networks in cancer continues to evolve, these and other multi-targeted TKIs will undoubtedly remain at the forefront of personalized medicine.

    References

    • Cortes J, et al. Ponatinib efficacy and safety in Philadelphia chromosome–positive leukemia: final 5-year results of the phase 2 PACE trial. Blood. 2018;132(4):393-404.
    • Motzer RJ, et al. Pazopanib versus Sunitinib in Metastatic Renal-Cell Carcinoma. N Engl J Med. 2013;369:722-731.
    • Choueiri TK, et al. Cabozantinib versus Everolimus in Advanced Renal-Cell Carcinoma. N Engl J Med. 2015;373:1814-1823.
    • Cella D, et al. Patient-reported outcomes with pazopanib versus sunitinib in the COMPARZ study for metastatic renal cell carcinoma. J Clin Oncol. 2014;32(18):1949-56.
    • Deininger MW, et al. Ponatinib in Chronic Myeloid Leukemia (CML)
    • Grothey A, et al. Regorafenib monotherapy for previously treated metastatic colorectal cancer (CORRECT): an international, multicentre, randomised, placebo-controlled, phase 3 trial. The Lancet. 2013;381(9863):303-312.
    • O'Hare T, et al. AP24534, a pan-BCR-ABL inhibitor for chronic myeloid leukemia, potently inhibits the T315I mutant and overcomes mutation-based resistance. Cancer Cell. 2009;16(5):401-12.
    • Choueiri TK, et al. Cabozantinib versus everolimus in advanced renal cell carcinoma (METEOR): final results from a randomised, open-label, phase 3 trial. The Lancet Oncology. 2016;17(7):917-927.
    • Wilhelm SM, et al. Regorafenib (BAY 73-4506): a new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity. Int J Cancer. 2011;129(1):245-55.
    • Kumar R, et al. Pazopanib, a multikinase angiogenesis inhibitor, in patients with relapsed or refractory multiple myeloma: a phase 1 study. The Lancet Oncology. 2009;10(12):1179-1189.
    • Richmond A, Su Y. Mouse xenograft models vs GEM models for human cancer therapeutics. Dis Model Mech. 2008;1(2-3):78-82.
    • Motzer RJ, et al. Pazopanib versus sunitinib in metastatic renal-cell carcinoma. N Engl J Med. 2013;369(8):722-31.
    • National Center for Biotechnology Information. Cell Viability Assays. In: Assay Guidance Manual. [Link]

    • Jabbour E, et al. Ponatinib in refractory Philadelphia chromosome-positive leukemias. N Engl J Med. 2012;367(22):2075-84.
    • ResearchGate. IC 50 values of ragorafenib for various targets determined by in vitro studies. [Link]

    • protocols.io. In vitro kinase assay. [Link]

    • Taylor & Francis Online. Analysis by region of outcomes for patients with advanced renal cell carcinoma treated with cabozantinib or everolimus: a sub-analysis of the METEOR study. [Link]

    • Reaction Biology. Xenograft Models For Drug Discovery. [Link]

    • OncLive. Sunitinib Versus Pazopanib in Renal Cell Carcinoma. [Link]

    • Reaction Biology. Kinase Selectivity Panels. [Link]

    • OncLive. Trial Data on Cabozantinib in Renal Cell Carcinoma. [Link]

    • Eurasian Journal of Medical Investigation. Pazopanib or Sunitinib as First-Line Treatment in metastatic Renal Cell Cancers: A Retrospective Comparative Analysis of Survival. [Link]

    • Altogen Labs. LL/2 Xenograft Model. [Link]

    • BMG LABTECH. Kinase assays. [Link]

    • Mross K, et al. Regorafenib (BAY 73-4506): A new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity. Int J Cancer. 2011;129(1):245-55.
    • CABOMETYX® (cabozantinib) HCP. Cabozantinib versus everolimus in advanced renal cell carcinoma (METEOR): final results from a randomised, open-label, phase 3 trial. [Link]

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    • Haney MG, et al. Drug Screening of Primary Patient Derived Tumor Xenografts in Zebrafish. J Vis Exp. 2018;(133):57172.
    • ASCO Publications. Efficacy and safety of pazopanib (PAZ) versus sunitinib (SUN) in patients (pts) with locally advanced or metastatic renal cell carcinoma (RCC): A pooled China subgroup analysis from COMPARZ studies. [Link]

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    A Senior Application Scientist's Guide to In Silico Modeling: A Comparative Analysis of 2,4-Dimethyl-5-(methylsulfonyl)aniline Derivatives and Analogs

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides a comparative overview of in silico modeling techniques for a class of compounds exemplified by 2,4-Dimethyl-5-(methylsulfonyl)aniline and its more extensively studied analogs, the 2-substituted aniline pyrimidine derivatives. As a researcher, scientist, or drug development professional, you will find a detailed exploration of methodologies, from ligand-based QSAR to structure-based molecular dynamics, grounded in a real-world case study of Mer kinase inhibitors. This document is designed to not only present protocols but to elucidate the scientific rationale behind the selection and application of these powerful computational tools.

    Introduction: The Rationale for In Silico Modeling in Drug Discovery

    The journey of a drug from concept to clinic is arduous and expensive. In silico modeling, or computer-aided drug design (CADD), has become an indispensable component of modern drug discovery, offering a cost-effective and rapid means to prioritize research efforts.[1][2] By simulating molecular interactions and predicting biological activity, we can screen vast virtual libraries of compounds, optimize lead candidates, and gain a deeper understanding of structure-activity relationships (SAR) before committing to costly and time-consuming wet-lab synthesis and testing.

    This guide focuses on aniline derivatives, a versatile scaffold found in numerous bioactive molecules.[3] While direct public bioactivity data for 2,4-Dimethyl-5-(methylsulfonyl)aniline derivatives is scarce, we will use the well-characterized 2-substituted aniline pyrimidine derivatives targeting Mer tyrosine kinase (MerTK) as a scientifically robust case study. MerTK is a compelling cancer target, and its inhibitors provide a rich dataset for demonstrating and comparing various in silico approaches.[1][4][5]

    Comparative Analysis of In Silico Modeling Techniques

    The choice of an in silico method hinges on the available information, particularly the knowledge of the biological target's 3D structure. Here, we compare three cornerstone techniques: Quantitative Structure-Activity Relationship (QSAR), Molecular Docking, and Molecular Dynamics (MD) simulations.

    Technique Principle Primary Application Requirement of Target Structure Computational Cost
    QSAR Correlates physicochemical properties of molecules with their biological activity.Lead optimization, virtual screening of large libraries.NoLow
    Molecular Docking Predicts the preferred orientation of a ligand when bound to a target protein.Hit identification, binding mode analysis, virtual screening.YesMedium
    Molecular Dynamics Simulates the time-dependent behavior of a molecular system.Understanding protein-ligand stability, binding free energy calculation.YesHigh

    Ligand-Based Approach: Quantitative Structure-Activity Relationship (QSAR)

    QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activity.[2] This approach is particularly valuable when the 3D structure of the target protein is unknown.

    Rationale and Causality in QSAR Modeling

    The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. By identifying the key molecular descriptors that influence activity, we can build a predictive model. The selection of descriptors is crucial and should be based on a mechanistic hypothesis. For instance, if we hypothesize that lipophilicity is key for cell membrane penetration, we would include descriptors related to the octanol-water partition coefficient (logP).

    Experimental Protocol: Building a QSAR Model for MerTK Inhibitors

    This protocol outlines the steps to build a predictive QSAR model for the 2-substituted aniline pyrimidine inhibitors of MerTK.

    Dataset: A series of 2-substituted aniline pyrimidine derivatives with their corresponding IC50 values for Mer kinase inhibition.[4]

    Software:

    • Data Curation and Descriptor Calculation: A cheminformatics toolkit such as RDKit or PaDEL-Descriptor.

    • Model Building and Validation: Scikit-learn in Python or similar statistical software.

    Step-by-Step Methodology:

    • Data Curation:

      • Collect the chemical structures (in SMILES format) and their corresponding biological activities (IC50 values).

      • Convert IC50 values to a logarithmic scale (pIC50 = -log10(IC50 in M)) to ensure a more normal distribution of the data.

      • Clean the dataset by removing duplicates and ensuring consistency in chemical structures.

    • Descriptor Calculation:

      • For each molecule, calculate a wide range of molecular descriptors, including:

        • 1D descriptors: Molecular weight, atom counts, etc.

        • 2D descriptors: Topological indices, polar surface area (TPSA), rotatable bonds, etc.

        • 3D descriptors: Molecular shape indices, solvent-accessible surface area, etc.

    • Data Splitting:

      • Divide the dataset into a training set (typically 80%) and a test set (20%) using a random or stratified sampling method. The training set is used to build the model, while the test set is used for external validation.

    • Model Building:

      • Using the training set, build a regression model to correlate the calculated descriptors with the pIC50 values. Common methods include:

        • Multiple Linear Regression (MLR)

        • Partial Least Squares (PLS)

        • Support Vector Machines (SVM)

        • Random Forest (RF)

    • Model Validation:

      • Assess the predictive power of the model using the test set. Key validation metrics include:

        • Coefficient of determination (R²): Should be close to 1 for a good model.

        • Root Mean Square Error (RMSE): Should be as low as possible.

        • Cross-validation (e.g., leave-one-out): To assess the robustness of the model.

    Visualization: QSAR Workflow

    G data Data Curation (Structures & IC50s) descriptors Descriptor Calculation (1D, 2D, 3D) data->descriptors split Data Splitting (Training & Test Sets) descriptors->split build Model Building (e.g., MLR, RF) split->build Training Set validate Model Validation (R², RMSE) build->validate Test Set predict Predict Activity of New Compounds validate->predict

    Caption: A typical workflow for developing a QSAR model.

    Structure-Based Approach I: Molecular Docking

    When the 3D structure of the biological target is available, molecular docking can be employed to predict the binding mode and affinity of a ligand.[1][2]

    Rationale and Causality in Molecular Docking

    Molecular docking algorithms explore the conformational space of a ligand within the binding site of a protein and use a scoring function to estimate the binding affinity. The accuracy of the prediction depends on the quality of the protein structure, the ligand preparation, and the reliability of the scoring function.

    Experimental Protocol: Docking of Aniline Pyrimidine Derivatives to MerTK

    This protocol details the steps for docking a 2-substituted aniline pyrimidine inhibitor into the ATP-binding site of MerTK.

    Prerequisites:

    • Protein Structure: A high-resolution crystal structure of MerTK (e.g., PDB ID: 7M5Z).[6]

    • Ligand Structure: A 3D structure of the aniline pyrimidine derivative.

    Software:

    • Protein and Ligand Preparation: AutoDockTools, UCSF Chimera, or Schrödinger Maestro.

    • Docking Engine: AutoDock Vina or Glide.

    • Visualization: PyMOL or UCSF Chimera.

    Step-by-Step Methodology:

    • Protein Preparation:

      • Download the PDB file of MerTK.

      • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

      • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

      • Repair any missing side chains or loops if necessary.

    • Ligand Preparation:

      • Generate a 3D conformation of the ligand.

      • Assign partial charges and define rotatable bonds.

    • Binding Site Definition:

      • Define the search space for the docking algorithm, typically a grid box centered on the known binding site of the co-crystallized ligand or predicted from the protein structure.[7]

    • Docking Simulation:

      • Run the docking program to place the ligand into the defined binding site in multiple conformations (poses).

      • The program will score each pose based on its predicted binding affinity.

    • Results Analysis:

      • Analyze the top-scoring poses to identify the most likely binding mode.

      • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the structural basis of binding. Docking studies suggest that interactions with the hinge region and a salt bridge with ASP678 in the Mer kinase domain are crucial for activity.[8]

    Visualization: Molecular Docking Workflow

    G protein_prep Protein Preparation (PDB structure) binding_site Define Binding Site (Grid Box) protein_prep->binding_site ligand_prep Ligand Preparation (3D structure) docking Run Docking Simulation (e.g., AutoDock Vina) ligand_prep->docking binding_site->docking analysis Analyze Results (Binding Poses & Scores) docking->analysis

    Caption: The general workflow for a molecular docking experiment.

    Structure-Based Approach II: Molecular Dynamics (MD) Simulations

    MD simulations provide a dynamic view of molecular systems, allowing us to study the stability of protein-ligand complexes and calculate binding free energies with higher accuracy than docking alone.

    Rationale and Causality in MD Simulations

    By solving Newton's equations of motion for a system of atoms, MD simulations can trace the trajectory of a protein-ligand complex over time. This allows for an assessment of the stability of the binding pose predicted by docking and can reveal important dynamic interactions that are not captured by static models.

    Experimental Protocol: MD Simulation of a MerTK-Inhibitor Complex

    This protocol provides a general workflow for running an MD simulation of a MerTK-aniline pyrimidine inhibitor complex.

    Prerequisites:

    • A docked complex of MerTK and the inhibitor from the molecular docking step.

    Software:

    • Simulation Engines: GROMACS, AMBER, or NAMD.

    • Force Fields: A set of parameters that describe the potential energy of the system (e.g., AMBER ff14SB for the protein and GAFF for the ligand).

    • Analysis Tools: GROMACS analysis tools, VMD, or custom scripts.

    Step-by-Step Methodology:

    • System Preparation:

      • Prepare the topology files for the protein and the ligand using the chosen force field.

      • Place the protein-ligand complex in a simulation box filled with a chosen water model (e.g., TIP3P).

      • Add counter-ions to neutralize the system.

    • Energy Minimization:

      • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

    • Equilibration:

      • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

      • Then, equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble). This ensures the system reaches a stable state before the production run.

    • Production Run:

      • Run the simulation for a desired length of time (e.g., 100 ns or more) to collect trajectory data.

    • Trajectory Analysis:

      • Analyze the trajectory to assess the stability of the protein-ligand complex. Key analyses include:

        • Root Mean Square Deviation (RMSD): To monitor the stability of the protein and ligand over time.

        • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

        • Hydrogen Bond Analysis: To track the formation and breaking of hydrogen bonds between the protein and ligand.

        • Binding Free Energy Calculation (e.g., MM/PBSA or MM/GBSA): To estimate the binding affinity.

    Visualization: MD Simulation Workflow

    G system_prep System Preparation (Complex, Water, Ions) minimization Energy Minimization system_prep->minimization equilibration Equilibration (NVT & NPT) minimization->equilibration production Production MD Run equilibration->production analysis Trajectory Analysis (RMSD, RMSF, H-bonds) production->analysis

    Caption: A standard workflow for molecular dynamics simulation.

    Conclusion: An Integrated Approach for Confident Predictions

    This guide has provided a comparative overview of key in silico modeling techniques, using the inhibition of MerTK by 2-substituted aniline pyrimidine derivatives as a practical case study. Each method offers unique advantages and is best suited for different stages of the drug discovery pipeline.

    • QSAR is a powerful tool for screening large libraries and for lead optimization when a target structure is unavailable.

    • Molecular docking provides invaluable insights into the binding mode of a ligand and is a cornerstone of structure-based drug design.

    • Molecular dynamics simulations offer a more detailed and dynamic understanding of protein-ligand interactions and stability.

    Ultimately, the most robust and reliable in silico predictions are achieved through an integrated approach that leverages the strengths of multiple methods. By combining these computational techniques with experimental validation, researchers can significantly accelerate the discovery and development of novel therapeutics.

    References

    • Discovery of novel 2',4'-dimethyl-[4,5'-bithiazol]-2-yl amino derivatives as orally bioavailable TRPV4 antagonists for the treatment of pain: Part 1. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]

    • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2024). Preprints.org. [Link]

    • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). Molecules. [Link]

    • Virtual Screening, Molecular Docking and QSAR Studies in Drug Discovery and Development Programme. (2020). Journal of Drug Delivery and Therapeutics. [Link]

    • Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. (2020). Scientific Reports. [Link]

    • Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][2][9]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. (2024). Chemistry & Biodiversity. [Link]

    • 7M5Z: Crystal Structure of the MerTK Kinase Domain in Complex with Inhibitor MIPS15692. (2021). RCSB PDB. [Link]

    • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2021). PLoS Computational Biology. [Link]

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    A Comparative Guide to the Validation of Analytical Methods for 2,4-Dimethyl-5-(methylsulfonyl)aniline

    Author: BenchChem Technical Support Team. Date: February 2026

    For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of validated analytical methods for 2,4-Dimethyl-5-(methylsulfonyl)aniline, a key chemical moiety. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring that each described method is a self-validating system grounded in scientific first principles.

    Introduction: The Analytical Imperative for 2,4-Dimethyl-5-(methylsulfonyl)aniline

    2,4-Dimethyl-5-(methylsulfonyl)aniline is an aromatic amine containing a sulfonyl group. This combination of functional groups presents specific analytical challenges and considerations. The aromatic ring provides a chromophore suitable for UV detection, while the amine group can be prone to oxidation and may interact with acidic silanols on traditional silica-based chromatography columns. The polar sulfonyl group influences the molecule's overall polarity and solubility. Accurate quantification is critical for ensuring purity, monitoring stability, and controlling reaction kinetics in drug substance manufacturing.

    This guide will focus on the validation of a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, chosen for its widespread availability and suitability for this analyte. We will then compare its performance characteristics with two alternative, higher-sensitivity techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

    Primary Method: Validated Reversed-Phase HPLC-UV

    A stability-indicating reversed-phase HPLC method is the workhorse for the quality control of many pharmaceutical compounds. The goal is to develop a method that can separate the main component from its potential impurities and degradation products.

    Rationale for Method Development Choices
    • Stationary Phase: A C18 (octadecylsilyl) column is the logical starting point. Its nonpolar nature is well-suited for retaining the aromatic ring of the analyte through hydrophobic interactions. A modern, end-capped C18 column is crucial to minimize peak tailing that can result from the interaction of the basic amine group with residual acidic silanols on the silica support.

    • Mobile Phase: A mixture of an aqueous buffer and an organic solvent provides the necessary control over retention and selectivity.

      • Aqueous Buffer (e.g., 0.1% Phosphoric Acid in Water): The acidic pH (around 2.5-3.0) serves a critical purpose: it protonates the aniline moiety. This ensures a single, ionized form of the analyte, leading to sharp, symmetrical peaks and preventing retention time drift.

      • Organic Modifier (e.g., Acetonitrile or Methanol): Acetonitrile is often preferred for its lower viscosity and UV transparency. The proportion of organic modifier is optimized to achieve a suitable retention time, typically between 3 and 10 minutes, allowing for good resolution from early-eluting impurities without excessive run times.

    • Detection: The aromatic nature of 2,4-Dimethyl-5-(methylsulfonyl)aniline allows for sensitive detection using a UV detector. The wavelength of maximum absorbance (λmax) should be determined using a photodiode array (PDA) detector during method development to ensure the highest sensitivity.

    Experimental Protocol: HPLC-UV Method Validation

    This protocol is a representative example and should be optimized and fully validated in the user's laboratory.

    Chromatographic Conditions:

    ParameterCondition
    Column C18, 250 mm x 4.6 mm, 5 µm particle size
    Mobile Phase A 0.1% Phosphoric Acid in Water
    Mobile Phase B Acetonitrile
    Gradient Isocratic: 60:40 (A:B)
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Injection Volume 10 µL
    Detector UV at 254 nm

    Validation Workflow:

    The validation of this method must be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines[1][2][3].

    Caption: Workflow for HPLC method validation based on ICH Q2 guidelines.

    Step-by-Step Validation Procedures:

    • Specificity and Forced Degradation:

      • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products.

      • Protocol: Subject solutions of 2,4-Dimethyl-5-(methylsulfonyl)aniline to stress conditions (e.g., acid hydrolysis with 0.1 M HCl, base hydrolysis with 0.1 M NaOH, oxidation with 3% H2O2, thermal stress at 80°C, and photostability)[4][5]. Analyze the stressed samples alongside an unstressed control.

      • Acceptance Criteria: The main peak should be spectrally pure (as determined by a PDA detector) and well-resolved from any degradation peaks.

    • Linearity and Range:

      • Objective: To establish a linear relationship between the analyte concentration and the detector response.

      • Protocol: Prepare a series of at least five standard solutions of 2,4-Dimethyl-5-(methylsulfonyl)aniline at different concentrations (e.g., 50% to 150% of the expected working concentration).

      • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

    • Accuracy:

      • Objective: To determine the closeness of the measured value to the true value.

      • Protocol: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.

      • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

    • Precision:

      • Objective: To assess the degree of scatter between a series of measurements.

      • Protocol:

        • Repeatability (Intra-assay): Analyze six replicate preparations of the same sample on the same day, by the same analyst, on the same instrument.

        • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

      • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

      • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

      • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by preparing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

      • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

    • Robustness:

      • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

      • Protocol: Introduce small changes to parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

      • Acceptance Criteria: The system suitability parameters (e.g., peak tailing, theoretical plates) should remain within acceptable limits, and the results should not be significantly impacted.

    Alternative Methods: A Comparative Analysis

    While HPLC-UV is a robust and widely accessible technique, certain applications may demand higher sensitivity, greater specificity, or the ability to analyze more volatile compounds. Here, we compare our primary method with GC-MS and UPLC-MS/MS.

    Gas Chromatography-Mass Spectrometry (GC-MS)

    GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For aniline derivatives, it can be a viable alternative, though often requires a derivatization step to improve volatility and chromatographic performance[6].

    Rationale for Use:

    • High Specificity: The mass spectrometer provides mass-to-charge ratio information, which is highly specific and can be used for definitive identification.

    • Suitability for Volatile Impurities: GC is ideal for identifying and quantifying volatile or semi-volatile impurities that may not be amenable to LC analysis.

    Experimental Protocol: GC-MS

    ParameterCondition
    Column DB-5ms (or similar), 30 m x 0.25 mm, 0.25 µm film thickness
    Carrier Gas Helium at a constant flow of 1.2 mL/min
    Inlet Temperature 250 °C
    Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
    MS Transfer Line 280 °C
    Ion Source Electron Ionization (EI) at 70 eV
    Acquisition Mode Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)[7]
    Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

    UPLC-MS/MS combines the high-resolution separation of UPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry. This is often the method of choice for trace-level analysis in complex matrices.

    Rationale for Use:

    • Superior Sensitivity: UPLC-MS/MS can achieve much lower detection and quantification limits compared to HPLC-UV[8].

    • Enhanced Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the highly selective detection of the target analyte even in the presence of co-eluting matrix components[2].

    • Faster Analysis Times: UPLC systems use smaller particle size columns, enabling faster separations without sacrificing resolution.

    Experimental Protocol: UPLC-MS/MS

    ParameterCondition
    UPLC Column ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient Optimized for separation
    Flow Rate 0.4 mL/min
    Column Temperature 40 °C
    MS System Triple Quadrupole Mass Spectrometer
    Ionization Mode Electrospray Ionization Positive (ESI+)
    Acquisition Mode Multiple Reaction Monitoring (MRM)

    Performance Comparison

    The following table summarizes the typical performance characteristics of the three validated methods for the analysis of 2,4-Dimethyl-5-(methylsulfonyl)aniline. The values presented are illustrative and based on typical performance for similar analytes.

    ParameterHPLC-UVGC-MSUPLC-MS/MS
    Specificity Good (with PDA)ExcellentExcellent
    Linearity (r²) > 0.999> 0.998> 0.999
    Typical LOQ ~ 0.1 µg/mL~ 0.05 µg/mL~ 0.001 µg/mL
    Precision (RSD%) < 2%< 5%< 3%
    Accuracy (% Recovery) 98-102%95-105%97-103%
    Analysis Time 10-15 min15-20 min5-8 min
    Derivatization Not requiredOften requiredNot required
    Instrumentation Cost ModerateHighVery High
    Expertise Required IntermediateHighHigh

    Method Selection Guide

    Choosing the appropriate analytical method depends on the specific requirements of the analysis. The following decision tree provides a logical framework for selecting the most suitable technique.

    MethodSelection start What is the analytical goal? node_qc Routine QC / Assay / Purity start->node_qc High Concentration node_trace Trace Level Impurity / Metabolite Analysis start->node_trace Low Concentration node_volatile Analysis of Volatile Impurities start->node_volatile Volatility method_hplc HPLC-UV node_qc->method_hplc method_uplc UPLC-MS/MS node_trace->method_uplc method_gc GC-MS node_volatile->method_gc

    Caption: Decision tree for selecting an analytical method.

    Conclusion

    The validation of analytical methods for 2,4-Dimethyl-5-(methylsulfonyl)aniline requires a thorough understanding of the analyte's chemical properties and the principles of the chosen analytical technique.

    • A reversed-phase HPLC-UV method stands as a robust, reliable, and accessible primary choice for routine quality control, assay, and purity testing. Its validation, following ICH guidelines, ensures its suitability for its intended purpose.

    • GC-MS offers a powerful alternative, particularly for the identification of volatile impurities and for orthogonal confirmation, though it may necessitate a derivatization step.

    • UPLC-MS/MS provides unparalleled sensitivity and selectivity, making it the superior choice for trace-level quantification, such as in the analysis of genotoxic impurities or metabolites in complex biological matrices.

    The selection of the most appropriate method is a strategic decision that must balance the required analytical performance with available resources and the specific scientific question at hand. This guide provides the foundational knowledge and comparative data to empower researchers to make informed decisions in the development and validation of analytical methods for this important compound.

    References

    • Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing. Available from: [Link]

    • HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. SIELC Technologies. Available from: [Link]

    • Quantification of aniline and N-methylaniline in indigo. PeerJ. Available from: [Link]

    • Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Scholars Middle East Publishers. Available from: [Link]

    • A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. PubMed. Available from: [Link]

    • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available from: [Link]

    • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. ResearchGate. Available from: [Link]

    • method 8131 aniline and selected derivatives by gas chromatography. EPA. Available from: [Link]

    • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. Available from: [Link]

    • Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. ACS Publications. Available from: [Link]

    • Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Waters. Available from: [Link]

    • Determination of Aniline in Soil by ASE/GC-MS. MDPI. Available from: [Link]

    • Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu. Available from: [Link]

    • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health. Available from: [Link]

    • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Available from: [Link]

    • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. Available from: [Link]

    • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available from: [Link]

    • Stability-indicating sulfa drug analysis using high-performance liquid chromatography. PubMed. Available from: [Link]

    • Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No. 6 by Liquid Chromatography–Triple Quadrupole Mass Spectrometry. ResearchGate. Available from: [Link]

    • Studies on sulfonamide degradation products. ResearchGate. Available from: [Link]

    • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. Available from: [Link]

    • Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. PubMed. Available from: [Link]

    • Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. LCGC International. Available from: [Link]

    • Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No. 6 by Liquid Chromatography–Trip. BioOne. Available from: [Link]

    • Determination of methyl aniline compounds in gasoline by GC-MS. ResearchGate. Available from: [Link]

    • Validation of a stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimine sodium in water soluble powder dosage form. ResearchGate. Available from: [Link]

    • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available from: [Link]

    • Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

    • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. National Institutes of Health. Available from: [Link]

    • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed. Available from: [Link]

    • Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed. Available from: [Link]

    • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

    • Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products. ResearchGate. Available from: [Link]

    • Separation of Aniline on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

    • Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. International Journal of Pharmaceutical Sciences and Drug Research. Available from: [Link]

    • Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns. MDPI. Available from: [Link]

    • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available from: [Link]

    • Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. ResearchGate. Available from: [Link]

    • A Novel Approach for the Synthesis of Peripherally Acting Dual Target Inhibitor of Cannabinoid-1 (CB1 Receptor) and Inducible Nitric Oxide Synthase (iNOS) (S-MRI-1867/Zevaquenabant). MDPI. Available from: [Link]

    Sources

    A Senior Application Scientist's Guide to Antibody Cross-Reactivity with 2,4-Dimethyl-5-(methylsulfonyl)aniline Derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of modern drug development and industrial chemical analysis, the ability to produce highly specific antibodies for small molecules is paramount. This guide provides an in-depth analysis of the cross-reactivity of antibodies raised against 2,4-Dimethyl-5-(methylsulfonyl)aniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding the specificity of these antibodies is crucial for the development of reliable and accurate immunoassays for pharmacokinetic studies, residue monitoring, and quality control.

    As Senior Application Scientists, we recognize that simply presenting data is insufficient. Therefore, this guide delves into the causality behind experimental design, the principles of self-validating protocols, and provides actionable insights for researchers in the field. Every claim is substantiated with citations to authoritative sources to ensure scientific integrity.

    The Immunological Challenge of Small Molecules

    Small molecules like 2,4-Dimethyl-5-(methylsulfonyl)aniline are generally not immunogenic on their own. To elicit an immune response and generate antibodies, they must be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[1][2] This process transforms the small molecule into a "hapten," a small molecule that can elicit an immune response only when attached to a large carrier.[3][4] The resulting hapten-carrier conjugate presents the small molecule to the immune system in a way that stimulates the production of specific antibodies.

    The design of the hapten, particularly the point of attachment of the linker to the 2,4-Dimethyl-5-(methylsulfonyl)aniline molecule, is a critical determinant of the resulting antibody's specificity.[5][6] Different linker positions will expose different epitopes of the hapten, leading to antibodies with varying degrees of cross-reactivity to structurally similar molecules.

    Structural Basis of Cross-Reactivity

    Antibody cross-reactivity occurs when an antibody raised against a specific antigen (in this case, a 2,4-Dimethyl-5-(methylsulfonyl)aniline-carrier conjugate) also binds to other, structurally similar molecules.[7] The degree of cross-reactivity is dependent on the structural and electronic similarities between the target analyte and its analogs. For derivatives of 2,4-Dimethyl-5-(methylsulfonyl)aniline, minor changes to the substituent groups on the aniline ring can significantly impact antibody binding.

    The following table presents a hypothetical, yet representative, dataset illustrating the cross-reactivity of a polyclonal antibody raised against a 2,4-Dimethyl-5-(methylsulfonyl)aniline-KLH conjugate. The data is presented as the concentration of the analyte that causes 50% inhibition of the antibody-antigen binding (IC50) in a competitive ELISA. A lower IC50 value indicates a higher binding affinity.

    Compound NameStructureIC50 (ng/mL)Cross-Reactivity (%)
    2,4-Dimethyl-5-(methylsulfonyl)aniline Target Analyte 10 100
    2,4-DimethylanilineLacks sulfonyl group>1000<1
    5-(Methylsulfonyl)anilineLacks methyl groups5020
    2-Methyl-5-(methylsulfonyl)anilineLacks one methyl group3033
    4-Methyl-5-(methylsulfonyl)anilineLacks one methyl group2540
    2,4-Dimethyl-5-(ethylsulfonyl)anilineEthyl instead of methylsulfonyl8012.5
    SulfanilamideStructurally related sulfonamide>5000<0.2

    Cross-reactivity (%) is calculated as (IC50 of target analyte / IC50 of derivative) x 100.

    From this data, we can infer that the methyl groups at positions 2 and 4, and the methylsulfonyl group at position 5 are all critical for antibody recognition. The absence or modification of any of these groups leads to a significant decrease in binding affinity.

    Experimental Workflows for Assessing Cross-Reactivity

    To ensure the reliability of any immunoassay, a thorough characterization of antibody cross-reactivity is essential.[8][9] The following are detailed protocols for two gold-standard techniques: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

    Competitive ELISA Workflow

    Competitive ELISA is a highly sensitive and robust method for quantifying small molecules and assessing antibody specificity.[10][11] In this format, the free analyte in the sample competes with a labeled analyte for a limited number of antibody binding sites.

    ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_competition Competitive Binding cluster_detection Detection A Coat plate with 2,4-Dimethyl-5-(methylsulfonyl)aniline-BSA conjugate B Block unbound sites with BSA or casein A->B Wash C Add antibody and sample/standard containing free analyte B->C Wash D Add enzyme-conjugated secondary antibody C->D Wash E Add substrate and measure signal D->E Wash SPR_Workflow cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_regeneration Regeneration cluster_analysis Data Analysis A Immobilize antibody on a sensor chip B Inject analyte (derivative) at various concentrations A->B C Monitor association and dissociation in real-time B->C D Inject regeneration solution to remove bound analyte C->D E Fit data to a binding model to determine ka, kd, and KD C->E D->B Repeat for each derivative

    Caption: Surface Plasmon Resonance workflow for kinetic analysis.

    • Antibody Immobilization:

      • Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

      • Inject the antibody (typically at 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.

      • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

    • Binding Analysis:

      • Prepare a series of dilutions of the target analyte and each potential cross-reactant in a suitable running buffer (e.g., HBS-EP+).

      • Inject the analyte solutions over the immobilized antibody surface at a constant flow rate.

      • Monitor the change in the SPR signal (response units, RU) during the association phase.

      • Switch back to running buffer and monitor the dissociation of the analyte from the antibody.

    • Surface Regeneration:

      • Inject a regeneration solution (e.g., a low pH buffer like 10 mM glycine-HCl, pH 2.5) to remove the bound analyte and prepare the surface for the next injection.

      • The choice of regeneration solution should be optimized to ensure complete removal of the analyte without damaging the immobilized antibody.

    • Data Analysis:

      • Subtract the response from a reference flow cell to correct for bulk refractive index changes and non-specific binding.

      • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).

      • Compare the KD values for the different derivatives to quantify cross-reactivity.

    Concluding Remarks for the Practicing Scientist

    The rigorous assessment of antibody cross-reactivity is a non-negotiable aspect of developing robust and reliable immunoassays for small molecules like 2,4-Dimethyl-5-(methylsulfonyl)aniline. As demonstrated, even minor structural modifications can have a profound impact on antibody recognition.

    For researchers in drug development, a highly specific antibody is crucial for accurately quantifying a parent drug in the presence of its metabolites. Conversely, in environmental or food safety testing, a broader-spectrum antibody that recognizes a class of related compounds may be desirable for screening purposes. [5] The experimental workflows detailed in this guide provide a solid foundation for the thorough characterization of antibody specificity. By understanding the principles of hapten design and employing systematic cross-reactivity testing, scientists can confidently develop immunoassays that meet the stringent demands of their research and regulatory environments.

    References

    • Brackett, C. C. (2007). Sulfonamide allergy and cross-reactivity. Current Allergy and Asthma Reports, 7(1), 41-48. [Link]

    • Fiamegos, Y. C., Nanos, C. G., & Stalikas, C. D. (2004). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Bioconjugate chemistry, 15(6), 1479-1485. [Link]

    • Frank, R. (2002). The SPOT-synthesis technique. Soluble peptide and protein arrays. Journal of immunological methods, 267(1), 13-26. [Link]

    • Goding, J. W. (1996). Monoclonal antibodies: principles and practice: production and application of monoclonal antibodies in cell biology, biochemistry and immunology. Academic press.
    • Hnasko, R., & Lin, A. V. (2011). Covalent immobilization of proteins for label-free detection of biomolecular interactions. Methods, 54(2), 209-216.
    • Kaur, J., Singh, K. V., & Mishra, S. (2011). Characterization of hapten–protein conjugates: antibody generation and immunoassay development for pesticides monitoring. Journal of AOAC International, 94(1), 26-34. [Link]

    • Kool, J., van der Linden, M., & Irth, H. (2006). A generic approach for the generation of broad-specificity antibodies. Analytical and bioanalytical chemistry, 386(7-8), 2123-2132.
    • Li, Y., et al. (2020). Production of generic monoclonal antibody and development of chemiluminescence immunoassay for determination of 32 sulfonamides in chicken muscle. Food Chemistry, 311, 125966. [Link]

    • Lora, B. (2021). Why hapten-carrier complex in immunogenic whereas unbound hapten are not? ResearchGate. [Link]

    • Maly, E. R., et al. (2017). An ELISA protocol to improve the accuracy and reliability of serological antibody assays. MethodsX, 4, 136-145. [Link]

    • Marco, M. P., & Barceló, D. (1996). Environmental applications of analytical biotechnology. TrAC Trends in Analytical Chemistry, 15(7), 289-302.
    • Pharmacy Tools. (n.d.). Cross-Reactivity of Sulfonamide Drugs. [Link]

    • Rich, R. L., & Myszka, D. G. (2000). Advances in surface plasmon resonance biosensor analysis. Current opinion in biotechnology, 11(1), 54-61.
    • Schiweck, S., et al. (2021). Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. Frontiers in Immunology, 12, 648434. [Link]

    • Weller, M. G. (2016). Ten basic rules of antibody validation. Analytical chemistry insights, 11, ACI-S39663. [Link]

    • Wubs, H. J., et al. (2009). Generation of broad specificity antibodies for sulfonamide antibiotics and development of an enzyme-linked immunosorbent assay (ELISA) for the analysis of milk samples. Journal of agricultural and food chemistry, 57(4), 1265-1272. [Link]

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    Electronic Properties of Sulfonated Anilines: A Comparative Technical Guide

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    This guide provides an in-depth analysis of sulfonated anilines, focusing on their electronic architecture and their polymerization into self-doped conducting polymers (SPAN). Unlike standard polyaniline (PANI), which relies on external acid doping for conductivity, sulfonated anilines incorporate a sulfonic acid group (

    
    ) directly onto the benzene ring. This modification fundamentally alters the electronic landscape: it introduces water solubility  and pH-independent conductivity  (self-doping) at the cost of reduced 
    
    
    
    -conjugation length and lower overall conductivity.

    This document serves researchers in drug development and materials science, comparing the three primary isomers (orthanilic, metanilic, and sulfanilic acid) and their resulting polymeric networks.

    Part 1: Molecular Electronic Architecture

    The electronic behavior of sulfonated anilines is governed by the interplay between the electron-donating amino group (

    
    ) and the electron-withdrawing sulfonic acid group (
    
    
    
    ). The position of the sulfonate group (ortho, meta, or para) dictates the monomer's reactivity and the polymer's final topology.
    Substituent Effects & Hammett Parameters

    The

    
     group is a strong electron-withdrawing group (EWG). This withdrawal reduces the electron density on the nitrogen atom, thereby increasing the oxidation potential required for polymerization compared to aniline.
    
    • Inductive Effect (-I): The sulfur atom pulls electron density through the

      
      -bond framework.
      
    • Resonance Effect (-R): The sulfonyl group can accept electron density, further deactivating the ring.

    Comparison of Isomers:

    IsomerCommon NameHammett
    
    
    (approx)
    Electronic Impact on Polymerization
    Ortho- Orthanilic Acid
    
    
    Steric Hindrance: The bulky
    
    
    group adjacent to the amine causes torsion, disrupting planarity. High oxidation potential.
    Meta- Metanilic Acid
    
    
    Electronic Deactivation: Strong inductive withdrawal without resonance stabilization of the radical cation. Difficult to oxidize; yields branched, short-chain polymers.[1]
    Para- Sulfanilic Acid
    
    
    Blocking Group: The para-position is occupied, preventing the standard head-to-tail (
    
    
    ) coupling essential for conductive PANI chains. Used primarily as a dopant or end-capper.
    Ionization and pKa Trends

    In drug development and synthesis, the zwitterionic nature of these molecules is critical.

    • Acidic Group: The

      
       is highly acidic (
      
      
      
      ), ensuring the molecule is negatively charged at physiological pH.
    • Amino Group: The EWG nature of the sulfonate lowers the basicity of the amine. While aniline has a

      
       (for the conjugate acid), sulfonated anilines have significantly lower 
      
      
      
      values (approx 2.5–3.2), making the amine less nucleophilic.

    Part 2: Polymer Transport Phenomena (SPAN vs. PANI)

    The transition from monomer to polymer (SPAN) introduces the "Self-Doping" mechanism.

    The Self-Doping Mechanism

    In standard PANI, conductivity is achieved by doping with an external acid (e.g., HCl), which protonates the imine nitrogens to form a polaron lattice. This process is reversible; if the pH rises (

    
    ), the proton is lost, and PANI becomes insulating.
    

    SPAN (Self-Doped): The covalently bound sulfonate group acts as the counter-ion.

    • The proton on the

      
       group migrates to the imine nitrogen on the backbone.
      
    • This internal stabilization maintains the polaron (conductive state) even in neutral or weak alkaline solutions.

    • Result: Conductivity is stable across a wider pH range (

      
      ).
      
    Conductivity vs. Solubility Trade-off

    While SPAN gains processability (water solubility), it sacrifices absolute conductivity.

    • Steric Torsion: The bulky

      
       groups force the polymer backbone to twist, reducing the overlap of 
      
      
      
      -orbitals between rings. This breaks the extended
      
      
      -conjugation.
    • Coulombic Repulsion: High density of negative charges can impede inter-chain hopping of charge carriers.

    Data Comparison:

    PropertyStandard Polyaniline (PANI-ES)Sulfonated Polyaniline (SPAN)
    Conductivity (S/cm)
    
    
    
    
    Solubility Organic solvents (NMP, DMF) onlyWater, DMSO, dilute base
    Band Gap (eV)
    
    
    
    
    (Higher due to torsion)
    pH Stability Conductive only at pH < 4Conductive up to pH 7-8
    Doping Type External (removable)Internal (permanent covalent)

    Part 3: Experimental Validation Protocols

    To validate the electronic properties of sulfonated anilines, the following self-validating protocols are recommended.

    Protocol: Electropolymerization via Cyclic Voltammetry (CV)

    This method allows precise control over film thickness and immediate verification of redox activity.

    Materials:

    • Working Electrode: Glassy Carbon or Platinum.

    • Reference Electrode: Ag/AgCl (3M KCl).

    • Counter Electrode: Platinum Wire.

    • Electrolyte: 0.5 M

      
       (aqueous).
      
    • Monomer: 0.1 M Orthanilic Acid (Note: Metanilic requires higher potentials; Sulfanilic will not polymerize well alone).

    Step-by-Step Methodology:

    • Polishing: Polish the working electrode with 0.05

      
       alumina slurry; sonicate in DI water for 5 mins.
      
    • Solution Prep: Dissolve 0.1 M monomer in 0.5 M

      
      . Purge with 
      
      
      
      gas for 15 mins to remove oxygen (prevents radical quenching).
    • Conditioning: Perform 5 cycles from -0.2 V to +1.0 V at 50 mV/s to clean the interface.

    • Polymerization: Cycle potential between -0.2 V and +1.1 V (vs Ag/AgCl) for 20-50 cycles at 50 mV/s.

      • Observation: Look for the emergence of a redox pair around +0.5 V (Emeraldine transition).

    • Validation: Rinse electrode in monomer-free electrolyte. Run a CV at different scan rates (

      
      ).
      
      • Check: Peak current (

        
        ) should be linear with 
        
        
        
        (surface-bound species) or
        
        
        (diffusion-controlled).
    Protocol: Electrochemical Impedance Spectroscopy (EIS)

    EIS separates electronic resistance from ionic diffusion, critical for characterizing SPAN films.

    Parameters:

    • Frequency Range: 100 kHz to 0.01 Hz.

    • Amplitude: 10 mV (RMS).

    • Bias Potential: +0.5 V (Conductive Emeraldine State).

    Data Interpretation:

    • High Frequency Semicircle: Represents Charge Transfer Resistance (

      
      ).
      
    • Low Frequency Tail (Warburg): Represents ion diffusion within the polymer matrix.

    • Note: SPAN typically shows a lower

      
       in neutral pH compared to PANI, confirming self-doping.
      

    Part 4: Visualization of Mechanisms

    Diagram: Self-Doping vs. External Doping

    The following diagram illustrates the structural difference that grants SPAN its unique pH stability.

    SelfDoping cluster_PANI Standard PANI (External Doping) cluster_SPAN Sulfonated PANI (Self-Doping) PANI_Base PANI Base (Insulating) PANI_Salt PANI Salt (Conductive) [N-H]...Cl- PANI_Base->PANI_Salt + H+ (Doping) Acid External Acid (HCl) Acid->PANI_Salt PANI_Salt->PANI_Base pH > 4 (Dedoping) SPAN_Struc SPAN Backbone (-SO3H attached) SPAN_Conductive Self-Doped SPAN (Conductive) [N-H]...SO3- SPAN_Struc->SPAN_Conductive Spontaneous Internal_Proton Internal Proton Migration Internal_Proton->SPAN_Conductive

    Caption: Comparison of doping mechanisms. PANI relies on external ions (reversible/unstable), while SPAN utilizes a tethered sulfonate group for permanent, pH-stable doping.

    Diagram: Experimental Workflow for Electronic Characterization

    Workflow cluster_Synth Synthesis Phase cluster_Analysis Analysis Phase Start Monomer Selection (Ortho/Meta/Para) Step1 Electropolymerization (CV: -0.2 to 1.1V) Start->Step1 Step2 Film Formation (Green Emeraldine Salt) Step1->Step2 Test1 CV @ Various Scan Rates (Determine Diffusion Coeff) Step2->Test1 Test2 EIS (Impedance) (Measure Conductivity/Rct) Step2->Test2 Test3 UV-Vis Spectroscopy (Measure Band Gap) Step2->Test3 Result Final Electronic Profile (Conductivity, Band Gap, Stability) Test1->Result Kinetic Data Test2->Result Transport Data Test3->Result Electronic Structure

    Caption: Integrated experimental workflow for synthesizing and characterizing sulfonated polyaniline films, moving from electrochemical deposition to multi-modal analysis.

    References

    • Yue, J., & Epstein, A. J. (1990). Synthesis of self-doped conducting polyaniline. Journal of the American Chemical Society, 112(6), 2800-2801. Link

    • Wei, X. L., et al. (1996). Synthesis and Physical Properties of Highly Sulfonated Polyaniline. Journal of the American Chemical Society, 118(10), 2545-2555. Link

    • Lukachova, L. V., et al. (2003). Electrosynthesis of sulfonated polyaniline. Journal of Electroanalytical Chemistry, 544, 59-65. Link

    • Barbero, C., et al. (1994). Electrochemical properties of poly(aniline-co-aminobenzenesulfonic acid). Electrochimica Acta, 39(11-12), 1741-1748. Link

    • Hansch, C., et al. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

    Sources

    A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 2,4-Dimethyl-5-(methylsulfonyl)aniline

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction

    2,4-Dimethyl-5-(methylsulfonyl)aniline is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure, featuring a sterically hindered aniline core with an electron-withdrawing sulfonyl group, presents unique challenges for its efficient synthesis. The formation of the crucial C-N bond is often the most critical step, and the choice of catalyst can significantly impact yield, purity, and overall process efficiency. This guide provides a head-to-head comparison of the most prominent catalytic systems for the synthesis of 2,4-Dimethyl-5-(methylsulfonyl)aniline, offering experimental insights and data to aid researchers in selecting the optimal catalyst for their specific needs.

    The primary retrosynthetic disconnection for 2,4-Dimethyl-5-(methylsulfonyl)aniline points to the coupling of an ammonia equivalent with a suitably halogenated precursor, typically 2-bromo- or 2-chloro-1,3-dimethyl-4-(methylsulfonyl)benzene. The two dominant catalytic methodologies for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This guide will delve into a comparative analysis of these two approaches, examining various catalysts, ligands, and reaction conditions.

    Palladium-Catalyzed Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation

    The Buchwald-Hartwig amination has emerged as a highly versatile and widely adopted method for the formation of C-N bonds.[1] Its success lies in the use of sophisticated phosphine ligands that facilitate the catalytic cycle and enable the coupling of a broad range of substrates under relatively mild conditions.

    Mechanism of the Buchwald-Hartwig Amination

    The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves the following key steps:

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

    • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

    • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the desired aniline product.

    Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NHR₂ Ar-Pd(II)(L)-NHR₂ Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR₂ Amine Coordination & Deprotonation (R₂NH, Base) Ar-Pd(II)(L)-NHR₂->Pd(0)L Ar-NHR₂ Ar-NHR₂ Ar-Pd(II)(L)-NHR₂->Ar-NHR₂ Reductive Elimination

    Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

    Catalyst Systems and Performance

    The choice of the phosphine ligand is paramount in Buchwald-Hartwig amination, especially for challenging substrates like the precursor to 2,4-Dimethyl-5-(methylsulfonyl)aniline, which is both sterically hindered and electronically deactivated. Bulky, electron-rich phosphine ligands are generally required to promote the oxidative addition and reductive elimination steps.

    Catalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Reference
    Pd₂(dba)₃XPhosNaOtBuToluene100Good (estimated)[2]
    Pd(OAc)₂BINAPCs₂CO₃Dioxane110Good (estimated)[2]
    Pd₂(dba)₃tBuXPhosNaOtBuToluene100High (for hindered substrates)[3]
    Pd-G3KPhosKOHToluene/Water100Quantitative (for related substrates)[4]

    Experimental Insights:

    • Ligand Selection: For the synthesis of 2,4-Dimethyl-5-(methylsulfonyl)aniline, ligands such as XPhos, tBuXPhos, and other biaryl phosphines are expected to be highly effective. Their steric bulk helps to create a coordinatively unsaturated palladium center, facilitating the oxidative addition of the hindered aryl halide. The electron-rich nature of these ligands also promotes the reductive elimination step.

    • Base and Solvent: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly employed.[3] The choice of solvent is also critical, with non-polar aprotic solvents like toluene and dioxane being preferred.[3]

    • Precatalysts: The use of pre-formed palladium precatalysts, such as G3-palladium precatalysts, can offer advantages in terms of air and moisture stability, as well as improved reaction consistency.[4]

    Copper-Catalyzed Ullmann Condensation: A Classic with a Modern Renaissance

    The Ullmann condensation is a classical method for C-N bond formation that has experienced a resurgence in recent years due to the development of more efficient catalytic systems.[1] It offers a cost-effective alternative to palladium-catalyzed reactions.

    Mechanism of the Ullmann Condensation

    The mechanism of the copper-catalyzed Ullmann condensation is generally believed to proceed through an oxidative addition-reductive elimination pathway, similar to the Buchwald-Hartwig reaction, although the exact nature of the active copper species is still a subject of research.

    • Formation of the Active Cu(I) Species: A Cu(I) salt is typically used as the catalyst precursor.

    • Oxidative Addition: The Cu(I) species undergoes oxidative addition to the aryl halide to form a Cu(III) intermediate.

    • Amine Coordination and Deprotonation: The amine coordinates to the copper center, followed by deprotonation.

    • Reductive Elimination: Reductive elimination from the Cu(III) complex yields the desired aniline and regenerates the active Cu(I) catalyst.

    Ullmann_Condensation_Cycle Cu(I)L Cu(I)L Ar-Cu(III)(L)-X Ar-Cu(III)(L)-X Cu(I)L->Ar-Cu(III)(L)-X Oxidative Addition (Ar-X) Ar-Cu(III)(L)-NHR₂ Ar-Cu(III)(L)-NHR₂ Ar-Cu(III)(L)-X->Ar-Cu(III)(L)-NHR₂ Amine Coordination & Deprotonation (R₂NH, Base) Ar-Cu(III)(L)-NHR₂->Cu(I)L Ar-NHR₂ Ar-NHR₂ Ar-Cu(III)(L)-NHR₂->Ar-NHR₂ Reductive Elimination

    Figure 2: Proposed catalytic cycle of the Ullmann condensation.

    Catalyst Systems and Performance

    Traditional Ullmann reactions often required harsh conditions, including high temperatures and stoichiometric amounts of copper.[1] Modern protocols utilize catalytic amounts of copper salts in combination with ligands to facilitate the reaction under milder conditions.

    CatalystLigandBaseSolventTemp (°C)Yield (%)Reference
    CuIEthylene glycolK₃PO₄2-Propanol80-100Good (for aryl iodides)[5]
    CuI1,10-PhenanthrolineK₂CO₃DMF110-130Moderate to Good[6]
    CuIN¹,N²-diarylbenzene-1,2-diamineNaOMeDMSO40High (for aryl chlorides)[7]
    Cu NPsL-prolineK₂CO₃DMSO110High (up to 90%)[8]

    Table 2: Representative Copper Catalyst Systems for Ullmann Condensation. Note: The data in this table is based on studies of various aryl halides. The performance with 2-halo-1,3-dimethyl-4-(methylsulfonyl)benzene may vary.

    Experimental Insights:

    • Ligand and Catalyst Source: Simple and inexpensive ligands like ethylene glycol or amino acids such as L-proline can be effective.[5][8] Copper(I) iodide (CuI) is a commonly used and readily available catalyst precursor.[5] The use of copper nanoparticles (Cu NPs) has also shown promise, offering high activity.[8]

    • Reaction Conditions: Ullmann-type reactions often require polar aprotic solvents like DMF or DMSO.[6][7] The choice of base is also crucial, with inorganic bases like K₃PO₄ or K₂CO₃ being frequently used.[5][6]

    • Substrate Scope: While modern Ullmann protocols have expanded the substrate scope, they can still be more sensitive to the nature of the aryl halide compared to palladium-catalyzed systems. Aryl iodides are generally more reactive than aryl bromides, and aryl chlorides can be particularly challenging.[7] However, recent advances with specific ligand systems have shown success with aryl chlorides even under mild conditions.[7]

    Head-to-Head Comparison: Palladium vs. Copper

    FeaturePalladium-Catalyzed Buchwald-Hartwig AminationCopper-Catalyzed Ullmann Condensation
    Catalyst Cost Higher (Palladium is a precious metal)Lower (Copper is abundant and less expensive)
    Ligand Cost Generally higher (complex phosphine ligands)Generally lower (simpler ligands like amino acids or glycols)
    Reaction Conditions Generally milder temperatures (80-120 °C)Traditionally required higher temperatures (>150 °C), but modern methods are milder (40-140 °C)
    Substrate Scope Very broad, including challenging aryl chloridesTraditionally limited, but modern systems have expanded the scope to include aryl chlorides
    Functional Group Tolerance Generally very highCan be lower, though modern systems show good tolerance
    Catalyst Loading Typically lower (0.1-2 mol%)Often higher (1-10 mol%)
    Sensitivity to Air/Moisture Can be sensitive, though modern precatalysts have improved stabilityGenerally more robust and can sometimes be run in air

    Experimental Protocols

    Representative Protocol for Palladium-Catalyzed Synthesis

    This protocol is a generalized procedure based on established methods for the Buchwald-Hartwig amination of sterically hindered aryl halides.

    Palladium_Protocol cluster_0 Reaction Setup cluster_1 Inert Atmosphere cluster_2 Reaction cluster_3 Workup and Purification A To an oven-dried Schlenk tube, add: - 2-bromo-1,3-dimethyl-4-(methylsulfonyl)benzene (1.0 mmol) - Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) - XPhos (0.024 mmol, 2.4 mol%) - NaOtBu (1.4 mmol) B Evacuate and backfill the tube with argon (3 cycles). A->B C Add anhydrous toluene (5 mL) and a solution of ammonia in dioxane (e.g., 0.5 M, 3.0 mmol). B->C D Heat the reaction mixture at 100 °C for 12-24 hours. C->D E Cool to room temperature, dilute with ethyl acetate, and filter through celite. D->E F Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. E->F G Purify the crude product by column chromatography. F->G

    Figure 3: Experimental workflow for a representative Palladium-catalyzed synthesis.

    Representative Protocol for Copper-Catalyzed Synthesis

    This protocol is a generalized procedure based on modern Ullmann condensation methods.

    Copper_Protocol cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A To a sealable reaction tube, add: - 2-bromo-1,3-dimethyl-4-(methylsulfonyl)benzene (1.0 mmol) - CuI (0.05 mmol, 5 mol%) - L-proline (0.1 mmol, 10 mol%) - K₂CO₃ (2.0 mmol) B Add DMSO (5 mL) and aqueous ammonia (e.g., 28%, 5.0 mmol). A->B C Seal the tube and heat the reaction mixture at 110 °C for 24-48 hours. B->C D Cool to room temperature, add water, and extract with ethyl acetate. C->D E Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. D->E F Purify the crude product by column chromatography. E->F

    Figure 4: Experimental workflow for a representative Copper-catalyzed synthesis.

    Conclusion and Recommendations

    Both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation are viable methods for the synthesis of 2,4-Dimethyl-5-(methylsulfonyl)aniline. The choice between the two will depend on the specific priorities of the researcher or organization.

    • For highest yields, broadest substrate scope, and milder conditions, particularly when dealing with the less reactive 2-chloro precursor, Palladium-catalyzed systems with bulky biarylphosphine ligands are the recommended choice. The higher initial cost of the catalyst and ligand may be offset by higher efficiency and broader applicability.

    • For a more cost-effective and environmentally benign approach, especially at a larger scale where catalyst cost is a significant factor, modern Copper-catalyzed Ullmann condensation is a compelling alternative. While it may require more optimization and potentially higher catalyst loadings, the lower cost of copper and simpler ligands make it an attractive option.

    Ultimately, the optimal catalyst system should be determined through experimental screening, taking into account factors such as cost, desired yield, purity requirements, and process scalability. This guide provides a solid foundation for initiating such investigations and making an informed decision.

    References

    • Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. MDPI. [Link]

    • IMPROVEMENT OF THE ULLMANN'S CONDENSATION METHOD FOR THE SYNTHESIS OF 2-ANILINONICOTINIC ACIDS. [Link]

    • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. PMC. [Link]

    • Ullmann condensation. Wikipedia. [Link]

    • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC. [Link]

    • Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere. Organic Letters. [Link]

    • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH. [Link]

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